molecular formula C8H5ClN2 B048734 2-Chloroquinoxaline CAS No. 1448-87-9

2-Chloroquinoxaline

货号: B048734
CAS 编号: 1448-87-9
分子量: 164.59 g/mol
InChI 键: BYHVGQHIAFURIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloroquinoxaline is a versatile and valuable nitrogen-containing heterocyclic building block extensively used in scientific research and development. Its primary application lies in medicinal chemistry, where it serves as a crucial synthetic intermediate for the construction of more complex quinoxaline derivatives. These derivatives are frequently explored for their diverse biological activities, including potential as kinase inhibitors, antimicrobial agents, and anticancer compounds. The electron-deficient nature of the quinoxaline core, combined with the reactivity of the chlorine atom at the 2-position, makes this compound an excellent substrate for nucleophilic aromatic substitution reactions, as well as metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows researchers to efficiently introduce a wide array of functional groups, enabling the systematic study of structure-activity relationships (SAR). Beyond pharmaceutical research, this compound finds applications in material science, particularly in the synthesis of organic semiconductors and luminescent materials due to its electron-accepting and pi-conjugated structure. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

2-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHVGQHIAFURIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20932415
Record name 2-Chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448-87-9
Record name 2-Chloroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-CHLOROQUINOXALINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43553
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLOROQUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9X60Z79BG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroquinoxaline: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloroquinoxaline (CAS No: 1448-87-9), a pivotal heterocyclic compound. Due to its versatile reactivity and the significant biological activities of its derivatives, this compound serves as a crucial building block in medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, spectroscopic data, and key experimental protocols, offering valuable insights for its application in research and drug development.

Chemical Structure and Identifiers

This compound consists of a quinoxaline (B1680401) core, which is a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, with a chlorine atom substituted at the 2-position.[1] This structure provides a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of diverse molecular architectures.[2][3]

Table 1: Identifiers and Structural Information for this compound

Identifier Value Reference(s)
IUPAC Name This compound [4]
CAS Number 1448-87-9 [1][4][5][6][7][8]
Molecular Formula C₈H₅ClN₂ [1][4][5][7][8]
Synonyms Chloroquinoxaline, NSC 43553, Quinoxaline, 2-chloro- [1][4][6][8]
Canonical SMILES C1=CC=C2C(=C1)N=CC(=N2)Cl [1][4]
InChI InChI=1S/C8H5ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H [1][4][9]

| InChIKey | BYHVGQHIAFURIL-UHFFFAOYSA-N |[1][4][9] |

Physicochemical Properties

This compound is typically a white to yellow or light brown crystalline powder.[1][5][8] It is sparingly soluble in water but serves as a versatile reagent in various organic solvents.[1]

Table 2: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Weight 164.59 g/mol [1][4][7]
Appearance White to gray, purple, or light brown crystalline powder [1][5][8]
Melting Point 47-50 °C [5][6]
Boiling Point 100 °C at 1.4 mmHg [5][6]
Density ~1.28 g/cm³ (rough estimate) [5][8]
Vapor Pressure 0.03 mmHg at 25°C [5][8]
Flash Point >230 °F (>110 °C) [5][8]
pKa -1.21 ± 0.30 (Predicted) [1]
Topological Polar Surface Area 25.8 Ų [1]

| XLogP3 | 2.2 |[4][8] |

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques. The data provides characteristic signals corresponding to its unique molecular framework.

Table 3: Spectroscopic Data for this compound

Technique Data Reference(s)
¹H NMR Spectra available, confirming the aromatic protons. [4][9]
¹³C NMR Spectra available for carbon framework analysis. [4]
Mass Spectrometry (GC-MS) m/z top peak: 129; m/z 2nd highest: 164; m/z 3rd highest: 102 [4][10]
Infrared (IR) Spectroscopy Characteristic peaks for aromatic C-H (~3100-3000 cm⁻¹), C=N, C=C, and C-Cl bonds. [4][10][11]

| UV-Vis Spectroscopy | λmax: 346 nm (in Ethanol) |[1] |

Synthesis, Reactivity, and Experimental Protocols

This compound is a key synthetic intermediate, valued for the reactivity of its chloro group, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups.[2]

A common and efficient method for synthesizing this compound is through the chlorination of 2-hydroxyquinoxaline (B48720) using phosphorus oxychloride (POCl₃).[6][8] This reaction can be scaled up effectively, achieving high yields and purity.[6]

G cluster_synthesis Synthesis of this compound Start 2-Hydroxyquinoxaline Product This compound Start->Product Reflux, 1 hr (98-99% Yield) Reagent Phosphorus Oxychloride (POCl₃) Reagent->Product

Diagram 1: Synthesis workflow for this compound.

Experimental Protocol 1: Synthesis of this compound from 2-Hydroxyquinoxaline [6]

  • Reagents : 2-Hydroxyquinoxaline, Phosphorus oxychloride (POCl₃, 2.3 equivalents).

  • Procedure :

    • Dissolve 2-hydroxyquinoxaline in pure phosphorus oxychloride (POCl₃).

    • Heat the reaction mixture under reflux conditions for 1 hour.

    • Monitor the reaction to completion.

    • Upon completion, perform rapid filtration of the crude reaction mixture through a silica (B1680970) gel pad to yield the final product.

  • Yield : This procedure has been validated on a 100 g scale, typically affording 103-105 g of this compound (98-99% yield) with high purity (≥99% by LCMS).[6]

The chlorine atom at the 2-position is a reactive site for nucleophilic aromatic substitution, enabling the synthesis of a diverse library of derivatives by reacting it with various nucleophiles such as amines, alcohols, and thiols.[2][12] These reactions are fundamental to creating novel compounds with potential therapeutic applications.[2][11][13]

Experimental Protocol 2: General Synthesis of 2-Aminoquinoxaline Derivatives [12]

  • Reagents : this compound (1 equivalent), desired amine (5 equivalents), potassium carbonate (2 equivalents), dioxane/water (9:1 mixture).

  • Procedure :

    • Dissolve this compound, potassium carbonate, and the selected amine in a 9:1 dioxane/water solvent system in a sealed tube.

    • Heat the mixture at 105 °C for 3 hours.

    • After cooling, filter the crude mixture.

    • Dissolve the resulting solid in ethyl acetate (B1210297) and wash twice with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude residue using flash chromatography on a silica gel stationary phase with an ethyl acetate/hexane gradient as the mobile phase.

Applications in Drug Discovery

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, antifungal, and anti-inflammatory properties.[2][11][13][14][15] this compound is a primary starting material for exploring this chemical space.[8]

The general workflow for scaffold-based drug discovery using this compound involves synthesizing a library of derivatives and screening them for biological activity to identify lead compounds for further development.

G cluster_workflow Scaffold-Based Drug Discovery Workflow Scaffold Core Scaffold (this compound) Synthesis Chemical Synthesis (Nucleophilic Substitution) Scaffold->Synthesis React with Nucleophiles Library Diverse Chemical Library (Quinoxaline Derivatives) Synthesis->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Diagram 2: Scaffold-based drug discovery workflow using 2-chloroquinoxalines.[2]

Derivatives of this compound have shown promise as:

  • Anticancer Agents : Chloroquinoxaline sulfamide, synthesized from this compound, is active against human cancers.[8][16]

  • Antimalarial Agents : It is a starting material for novel arylaminoquinoxalines that exhibit antimalarial activity.[8]

  • Antimicrobial and Antiviral Agents : Quinoxaline derivatives exhibit a broad spectrum of antimicrobial and antiviral activities.[1][13][14][15]

Conclusion

This compound is a high-value chemical intermediate with a well-defined structure and a versatile reactivity profile. Its physicochemical properties are well-characterized, and established synthetic protocols allow for its efficient production and derivatization. Its central role as a scaffold in the development of new therapeutic agents continues to make it a compound of significant interest to researchers in medicinal chemistry, pharmacology, and materials science. This guide provides the core technical information required to effectively utilize this compound in a research and development setting.

References

An In-depth Technical Guide to the Synthesis of 2-Chloroquinoxaline from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2-chloroquinoxaline, a valuable scaffold in medicinal chemistry and drug development, starting from the readily available o-phenylenediamine (B120857). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Introduction

Quinoxaline (B1680401) derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The quinoxaline scaffold is a key component in a variety of pharmacologically active agents, exhibiting properties such as antibacterial, antifungal, anticancer, and anti-inflammatory effects. The synthesis of this compound is a crucial step in the development of novel therapeutics, as the chlorine atom at the 2-position serves as a versatile handle for further functionalization through nucleophilic substitution reactions.

The synthesis of this compound from o-phenylenediamine is a robust two-step process. The first step involves the cyclocondensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound to form a quinoxalin-2(1H)-one intermediate. This intermediate is then subjected to chlorination in the second step to yield the desired this compound.

Synthetic Pathway

The overall synthetic pathway from o-phenylenediamine to this compound is depicted below. The process involves the formation of a stable intermediate, quinoxalin-2(1H)-one, which is subsequently chlorinated.

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination o-Phenylenediamine o-Phenylenediamine Quinoxalin-2(1H)-one Quinoxalin-2(1H)-one o-Phenylenediamine->Quinoxalin-2(1H)-one  HCl, H2O  Reflux Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Quinoxalin-2(1H)-one Quinoxalin-2(1H)-one_2 Quinoxalin-2(1H)-one This compound This compound Quinoxalin-2(1H)-one_2->this compound  POCl3  Reflux

A two-step synthesis of this compound.
Step 1: Synthesis of Quinoxalin-2(1H)-one

The initial step in the synthesis is the cyclocondensation reaction between o-phenylenediamine and glyoxylic acid to form the intermediate, quinoxalin-2(1H)-one. This reaction is typically carried out in an acidic aqueous medium under reflux conditions.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a solution of hydrochloric acid and water.

  • To this solution, add an equimolar amount of glyoxylic acid.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and impurities.

  • Dry the collected solid to obtain crude quinoxalin-2(1H)-one, which can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol (B145695) to obtain a purer product.

ParameterValue
Reactants o-Phenylenediamine, Glyoxylic Acid
Solvent Water, Hydrochloric Acid
Temperature Reflux
Reaction Time 2-4 hours
Product Quinoxalin-2(1H)-one
Typical Yield 85-95%
Step 2: Synthesis of this compound

The second and final step is the chlorination of the quinoxalin-2(1H)-one intermediate using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction converts the hydroxyl group of the quinoxalinone into a chlorine atom.

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl gas evolved), place the quinoxalin-2(1H)-one obtained from the previous step.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask in a fume hood.

  • Heat the reaction mixture to reflux with stirring. The reaction progress should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with constant stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide (B78521) solution until the mixture is alkaline.

  • The product will precipitate out as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Dry the final product under vacuum.

ParameterValue
Reactant Quinoxalin-2(1H)-one
Chlorinating Agent Phosphorus Oxychloride (POCl₃)
Temperature Reflux (approx. 105-110 °C)
Reaction Time 2-3 hours
Product This compound
Typical Yield 70-85%

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound, from the initial reaction setup to the final purification of the product.

Experimental_Workflow cluster_step1 Step 1: Quinoxalin-2(1H)-one Synthesis cluster_step2 Step 2: this compound Synthesis start1 Dissolve o-Phenylenediamine and Glyoxylic Acid in HCl/H2O reflux1 Reflux Reaction Mixture start1->reflux1 cool1 Cool to Room Temperature reflux1->cool1 filter1 Vacuum Filtration cool1->filter1 wash1 Wash with Cold Water filter1->wash1 dry1 Dry the Product wash1->dry1 product1 Quinoxalin-2(1H)-one dry1->product1 start2 React Quinoxalin-2(1H)-one with POCl3 product1->start2 reflux2 Reflux Reaction Mixture start2->reflux2 cool2 Cool to Room Temperature reflux2->cool2 quench Quench with Crushed Ice cool2->quench neutralize Neutralize with Base quench->neutralize filter2 Vacuum Filtration neutralize->filter2 wash2 Wash with Cold Water filter2->wash2 recrystallize Recrystallize from Ethanol wash2->recrystallize dry2 Dry the Final Product recrystallize->dry2 product2 This compound dry2->product2

A detailed workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from o-phenylenediamine via a quinoxalin-2(1H)-one intermediate is a reliable and efficient method for producing this key building block in drug discovery. The provided protocols and data offer a solid foundation for researchers to successfully synthesize this compound. Careful handling of reagents, particularly phosphorus oxychloride, and adherence to safety protocols are essential for a safe and successful synthesis. The versatility of the resulting this compound allows for the creation of diverse libraries of quinoxaline derivatives for screening and development of new therapeutic agents.

2-Chloroquinoxaline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This technical guide provides an in-depth overview of 2-Chloroquinoxaline (CAS No. 1448-87-9), a pivotal heterocyclic compound in the landscape of modern medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and significant applications, supported by experimental protocols and pathway visualizations.

Core Chemical and Physical Data

This compound is a yellow crystalline solid that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules.[1] Its core characteristics are summarized below.

PropertyValue
CAS Number 1448-87-9[1]
Molecular Formula C₈H₅ClN₂[1]
Molecular Weight 164.59 g/mol
Appearance White to light gray or yellow crystalline powder
Melting Point 47-50 °C
Boiling Point 100 °C at 1.4 mmHg

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the chlorination of its precursor, 2-hydroxyquinoxaline (B48720) (also known as quinoxalin-2-one). This reaction is typically carried out using phosphorus oxychloride (POCl₃) and yields the desired product with high efficiency.

Experimental Protocol: Synthesis from 2-Hydroxyquinoxaline

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

Procedure:

  • To 100g of phosphorus oxychloride, add 14.62 g (100 mmol) of quinoxalin-2-one.[2]

  • Heat the mixture at reflux for a duration of 1.5 hours under a nitrogen atmosphere.[2]

  • After reflux, allow the mixture to cool to room temperature.

  • Slowly and cautiously pour the cooled reaction mixture into 700 ml of water.[2]

  • Extract the resulting aqueous solution with dichloromethane (2 x 250 ml).[2]

  • Combine the organic layers and wash with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and then evaporate the solvent under reduced pressure to yield this compound as a brown solid.[2]

G cluster_synthesis Synthesis of this compound 2-hydroxyquinoxaline 2-hydroxyquinoxaline This compound This compound 2-hydroxyquinoxaline->this compound Chlorination POCl3 POCl3 (Phosphorus oxychloride) POCl3->this compound Reflux Reflux (1.5h) Reflux->this compound

A simplified diagram illustrating the synthesis of this compound.

Applications in Drug Development

This compound is a versatile scaffold for the development of novel therapeutic agents due to its wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][3] The chlorine atom at the 2-position is a reactive site, enabling nucleophilic substitution to create a diverse library of derivatives.

Antimicrobial and Antifungal Applications

Derivatives of this compound have demonstrated significant potential as both antibacterial and antifungal agents. The substitution of the chlorine atom with various nucleophiles such as alcohols, thiols, and amines is a primary strategy for generating novel compounds with enhanced biological activity.

Anticancer Potential

Quinoxaline (B1680401) derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer properties. Research has shown that derivatives synthesized from this compound can exhibit significant cytotoxic activity against various cancer cell lines.

Antiviral Activity

Recent studies have highlighted the potential of quinoxaline derivatives as antiviral agents, with some research exploring their efficacy against respiratory pathogens. The molecular framework of this compound has been used as a template in in-silico studies to evaluate binding affinity to viral proteins.

Experimental Workflow: Synthesis of 2-Aminoquinoxaline Analogs

A common application of this compound is in the synthesis of 2-aminoquinoxaline derivatives, which are explored for various therapeutic purposes.

Experimental Protocol: General Method for Synthesis of 2-Aminoquinoxaline Analogs

This protocol details a general procedure for the nucleophilic substitution of the chlorine atom in this compound with an amine.

Materials:

  • This compound

  • Desired amine

  • Potassium carbonate (K₂CO₃)

  • Dioxane/water (9:1 mixture)

  • Ethyl acetate (B1210297)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a sealed tube, dissolve this compound (0.608 mmol), potassium carbonate (1.215 mmol), and the desired amine (3.038 mmol) in 2.4 mL of a 9:1 dioxane/water mixture.[4]

  • Heat the reaction mixture at 105 °C for 3 hours.[4]

  • After cooling, filter the crude mixture.

  • Dissolve the resulting solid in ethyl acetate and wash twice with brine.[4]

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.[4]

  • Purify the crude residue using flash chromatography with a silica gel stationary phase.[4]

G cluster_workflow Workflow for Synthesis of 2-Aminoquinoxaline Analogs Start Start: Dissolve Reactants (this compound, Amine, K2CO3) Heating Heat at 105°C for 3h Start->Heating Filtration Filter Crude Mixture Heating->Filtration Extraction Dissolve in Ethyl Acetate Wash with Brine Filtration->Extraction Drying Dry with Na2SO4 Evaporate Solvent Extraction->Drying Purification Purify by Flash Chromatography Drying->Purification End End: Pure 2-Aminoquinoxaline Analog Purification->End

A flowchart of the experimental workflow for synthesizing 2-aminoquinoxaline analogs.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry. Its versatile chemical nature allows for the synthesis of a multitude of derivatives with a broad spectrum of biological activities. The protocols and data presented in this guide are intended to support researchers in their endeavors to develop novel and effective therapeutic agents based on the quinoxaline scaffold.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of a wide array of biologically active molecules and functional materials. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents and its stability under different environmental conditions, including pH, temperature, and light exposure. Detailed experimental protocols for the determination of these properties are provided, alongside an exploration of the key signaling pathways influenced by quinoxaline (B1680401) derivatives.

Physicochemical Properties of this compound

This compound presents as a white to light brown crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₅ClN₂[1]
Molecular Weight 164.59 g/mol [1]
Melting Point 47-50 °C[2]
Appearance White to grey to purple or light brown powder[2]
CAS Number 1448-87-9[1]

Solubility Profile

Aqueous Solubility

This compound is sparingly soluble in water. The inherent planarity and aromaticity of the quinoxaline scaffold contribute to poor solubility in aqueous media.[3]

Organic Solvent Solubility

Based on the structural characteristics of this compound, a halogenated heterocyclic aromatic compound, its solubility is generally higher in polar aprotic solvents. A qualitative summary of its expected solubility in common organic solvents is provided in Table 2. It is always recommended to perform a small-scale solubility test with the intended solvent before proceeding with a larger-scale experiment.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventExpected Solubility
Polar Aprotic Dimethylformamide (DMF)Good
Dimethyl sulfoxide (B87167) (DMSO)Good
Alcohols MethanolModerate to Low
EthanolModerate to Low
Halogenated DichloromethaneModerate
ChloroformModerate
Ethers Tetrahydrofuran (THF)Moderate
Esters Ethyl AcetateLow
Non-polar n-HexanePoor

Stability Profile

The stability of this compound under various conditions is a crucial factor in its handling, storage, and application in chemical reactions and biological assays.

pH Stability and Hydrolysis

The stability of this compound is significantly influenced by pH. The 2-chloro substituent is susceptible to hydrolysis, particularly under acidic conditions. The protonation of the quinoxaline nitrogen atoms can make the 2-position more susceptible to nucleophilic attack by water, leading to the formation of 2-hydroxyquinoxaline.[4] The rate of this hydrolysis is expected to increase as the pH decreases.[4] To minimize hydrolysis, it is recommended to maintain a pH above 4 and to use anhydrous solvents when possible.[4]

One study investigated the kinetics of the alkaline hydrolysis of this compound in acetonitrile-water mixtures, demonstrating that the reaction follows pseudo-first-order kinetics.[5][6]

Thermal Stability

This compound is a solid at room temperature and is expected to be thermally stable under standard storage conditions. However, like most organic compounds, it will decompose at elevated temperatures. While specific quantitative data on its thermal decomposition is limited, general principles suggest that the quinoxaline ring itself is relatively stable due to its aromaticity. Forced degradation studies involving elevated temperatures are necessary to fully characterize its thermal decomposition pathway.[7]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of many heterocyclic compounds. The photostability of this compound should be considered, especially for applications where it may be exposed to light for extended periods. Photodegradation can lead to the formation of impurities that may affect its chemical reactivity or biological activity. To ensure the integrity of the compound, it is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere.[4]

Signaling Pathways Modulated by Quinoxaline Derivatives

Quinoxaline derivatives have been shown to interact with and modulate various cellular signaling pathways, making them attractive scaffolds for the development of therapeutic agents. Two key pathways that have been identified are the Wnt/β-catenin and MAPK signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development, cell proliferation, and differentiation.[8] Aberrant activation of this pathway is implicated in various cancers.[8] Several studies have identified quinoxaline derivatives as inhibitors of the Wnt/β-catenin pathway.[9][10] For instance, certain 2,3,6-trisubstituted quinoxaline derivatives have been shown to inhibit this pathway in non-small-cell lung cancer cell lines.[9] Another study demonstrated that a triazole-quinoxaline derivative attenuates epithelial-to-mesenchymal transition (EMT) in colorectal cancer cells by suppressing the Wnt/β-catenin pathway.[10] The general mechanism involves the inhibition of key components of the pathway, leading to a decrease in the nuclear accumulation of β-catenin and subsequent downregulation of its target genes.[8]

Wnt_beta_catenin_pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK3β) beta_catenin_cyto_off β-catenin (cytoplasm) DestructionComplex->beta_catenin_cyto_off Phosphorylation beta_catenin_degraded Degraded β-catenin beta_catenin_cyto_off->beta_catenin_degraded Ubiquitination & Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Expression OFF TCF_LEF_off->TargetGenes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh DestructionComplex_inact Inactive Destruction Complex Dsh->DestructionComplex_inact Inhibition beta_catenin_cyto_on β-catenin (cytoplasm) beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto_on->beta_catenin_nuc Accumulation & Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on TargetGenes_on Target Gene Expression ON TCF_LEF_on->TargetGenes_on Quinoxaline Quinoxaline Derivatives Quinoxaline->Frizzled_LRP Inhibition Quinoxaline->DestructionComplex_inact Modulation

Caption: Simplified Wnt/β-catenin signaling pathway and potential points of intervention by quinoxaline derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many diseases, including cancer and inflammatory disorders. Quinoxaline derivatives have been investigated as inhibitors of various kinases within the MAPK pathway, such as p38 MAP kinase.[11][12] For example, a series of quinoxaline derivatives possessing a hydrazone moiety were identified as potent p38α MAPK inhibitors with anti-inflammatory activity.[12]

MAPK_pathway cluster_p38 p38 MAPK Cascade cluster_jnk JNK Cascade Extracellular_Signal Extracellular Signal (e.g., Cytokines, Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor MAP3K MAP3K (e.g., TAK1, MEKK1) Extracellular_Signal->MAP3K MAP3K_JNK MAP3K (e.g., MEKK1) Extracellular_Signal->MAP3K_JNK RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 p38->Transcription_Factors MKK4_7 MKK4/7 MAP3K_JNK->MKK4_7 JNK JNK MKK4_7->JNK JNK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Quinoxaline Quinoxaline Derivatives Quinoxaline->p38 Inhibition

Caption: Overview of the MAPK signaling pathway, highlighting the p38 MAPK cascade as a target for quinoxaline derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability of this compound.

Solubility Determination: Isothermal Saturation Method

The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[3]

Isothermal_Saturation_Workflow Start Start Add_Excess Add excess this compound to solvent in a sealed vial Start->Add_Excess Equilibrate Equilibrate at constant temperature with continuous agitation Add_Excess->Equilibrate Settle Allow solid to settle Equilibrate->Settle Filter Filter supernatant through a 0.45 µm filter Settle->Filter Analyze Analyze filtrate concentration (e.g., by HPLC or UV-Vis) Filter->Analyze End End Analyze->End

Caption: Workflow for the isothermal saturation method for solubility determination.

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. The equilibration time should be determined empirically.

  • Sampling: Cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm filter.

  • Analysis: Determine the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[7][13]

Procedure:

  • Stress Conditions: Subject this compound (as a solid or in solution) to various stress conditions, including:

    • Acidic and Basic Hydrolysis: Treat with a range of acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at different temperatures.

    • Oxidation: Expose to an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Heat the solid or solution at elevated temperatures.

    • Photostability: Expose the solid or solution to light sources as specified in ICH guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating analytical method, such as UPLC-MS, to separate and identify the parent compound and any degradation products.[14]

  • Data Analysis: Quantify the amount of remaining this compound and the formation of degradation products over time to determine the degradation kinetics.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition.[15]

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan (e.g., alumina).[16]

  • Instrument Setup: Place the sample pan in the TGA furnace and purge with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.[16]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of mass loss versus temperature to obtain a thermogram. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Photostability Testing Protocol

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.

Photostability_Testing_Workflow Start Start Prepare_Samples Prepare samples of this compound (solid and/or in solution) and dark controls Start->Prepare_Samples Expose_to_Light Expose samples to a light source (e.g., Xenon lamp or fluorescent/UV lamps) ICH specified duration Prepare_Samples->Expose_to_Light Monitor_Conditions Monitor light exposure and temperature Expose_to_Light->Monitor_Conditions Analyze_Samples Analyze exposed samples and dark controls using a stability-indicating method (e.g., HPLC) Monitor_Conditions->Analyze_Samples Compare_Results Compare results to assess photodegradation Analyze_Samples->Compare_Results End End Compare_Results->End

Caption: Workflow for photostability testing according to ICH guidelines.

Procedure:

  • Sample Preparation: Prepare samples of this compound in chemically inert, transparent containers. A dark control, protected from light (e.g., with aluminum foil), should be prepared for comparison.

  • Light Exposure: Expose the samples to a light source that meets ICH specifications, such as a combination of cool white fluorescent and near-UV lamps. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • Analysis: After exposure, analyze the samples and the dark control using a validated stability-indicating method to determine the extent of degradation.

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, essential parameters for its successful application in research and development. While quantitative data remains somewhat limited in publicly available literature, the provided qualitative information, experimental protocols, and insights into modulated signaling pathways offer a solid foundation for researchers, scientists, and drug development professionals. A systematic approach to determining the solubility and stability of this compound, guided by the methodologies outlined herein, will enable its more effective and reliable use in the synthesis of novel compounds and the development of new therapeutic agents.

References

The Strategic Reactivity of the C-Cl Bond in 2-Chloroquinoxaline: An In-depth Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoxaline (B1680401) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The functionalization of the quinoxaline ring system is a critical endeavor in drug discovery, enabling the modulation of pharmacological profiles and the exploration of structure-activity relationships (SAR). Among the various substituted quinoxalines, 2-chloroquinoxaline stands out as a versatile and highly valuable building block. The reactivity of its C-Cl bond at the 2-position allows for a diverse range of chemical transformations, making it an essential precursor for the synthesis of novel quinoxaline derivatives.

This in-depth technical guide provides a comprehensive overview of the reactivity of the C-Cl bond in this compound, with a focus on its application in the development of new therapeutic agents. We will delve into the primary reaction pathways, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers, scientists, and drug development professionals in their work.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C-Cl bond in this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the pyrazine (B50134) ring.[2] This activation facilitates nucleophilic aromatic substitution (SNAr), a powerful method for introducing a wide variety of substituents at the 2-position. The reaction typically proceeds via a Meisenheimer complex intermediate, where the nucleophile adds to the carbon bearing the chlorine atom, followed by the elimination of the chloride ion to restore aromaticity.[3][4]

A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed in SNAr reactions with this compound, leading to the synthesis of diverse libraries of 2-substituted quinoxaline derivatives.[5]

Representative SNAr Reactions and Conditions

The following table summarizes typical conditions and outcomes for the SNAr of this compound with various nucleophiles.

NucleophileReagents and ConditionsProductYield (%)Reference
Cyclic AminesK₂CO₃, Dioxane/H₂O (9:1), 105 °C, 3 h2-(Piperidin-1-yl)quinoxalineNot specified[6]
ThiolsK₂CO₃ or NaH, DMF or THF, 0 °C to RT2-(Thiophenoxy)quinoxalineNot specified[2]
AminesBase (e.g., K₂CO₃), DMF, 80-120 °C2-Aminoquinoxaline DerivativesNot specified[2]
Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)quinoxaline

This protocol provides a general procedure for the SNAr of this compound with a cyclic amine.[6]

Materials:

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in a 9:1 mixture of dioxane and water.

  • Add potassium carbonate (2.0 eq) and the desired amine (e.g., piperidine, 5.0 eq) to the solution.

  • Heat the reaction mixture at 105 °C for 3 hours.

  • After cooling to room temperature, filter the crude mixture.

  • Dissolve the solid in ethyl acetate and wash twice with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude residue using flash chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu⁻ nuc Nucleophile (Nu⁻) prod 2-Substituted Quinoxaline meisenheimer->prod - Cl⁻ cl_ion Cl⁻

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The C-Cl bond in this compound is amenable to various palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][7] These reactions significantly expand the synthetic utility of this compound, enabling the introduction of aryl, heteroaryl, alkyl, and amino groups.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with a suitable coupling partner, and reductive elimination to yield the final product and regenerate the active catalyst.[1][7]

Overview of Common Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand
Suzuki-Miyaura Organoboron compounds (e.g., boronic acids)C-CPd(PPh₃)₄, PdCl₂(dppf)
Buchwald-Hartwig AminesC-NPd₂(dba)₃, Xantphos
Sonogashira Terminal AlkynesC-C (sp)Pd(PPh₃)₂Cl₂, CuI
Heck AlkenesC-C (sp²)Pd(OAc)₂, P(o-tolyl)₃
Quantitative Data for Suzuki-Miyaura Coupling

The following table presents data for the Suzuki-Miyaura coupling of a related substrate, 2,6-dichloroquinoxaline, which provides a strong indication of the conditions applicable to this compound.[1]

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O92
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O78
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.[1]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for the required time (monitor by TLC).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_complex Oxidative Addition Complex pd0->oxidative_complex Oxidative Addition transmetalation_complex Transmetalation Complex oxidative_complex->transmetalation_complex Transmetalation product_complex Product Complex product_complex->pd0 Reductive Elimination product Coupled Product (Ar-R) product_complex->product ar_x This compound (Ar-Cl) ar_x->oxidative_complex r_m Coupling Partner (R-M) r_m->transmetalation_complex

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Other Notable Reactions

While SNAr and palladium-catalyzed cross-coupling are the most prominent reactions, the C-Cl bond in this compound can also participate in other transformations. For instance, under specific conditions with certain nucleophiles like ketone enolates, a radical nucleophilic substitution (SRN1) mechanism has been observed.[8][9]

Conclusion

This compound is a cornerstone building block in the synthesis of functionalized quinoxaline derivatives for drug discovery and development. The strategic reactivity of its C-Cl bond at the 2-position provides reliable and versatile access to a vast chemical space through well-established methodologies such as nucleophilic aromatic substitution and an array of palladium-catalyzed cross-coupling reactions. A thorough understanding of these reaction pathways, their mechanisms, and optimal conditions is paramount for medicinal chemists aiming to design and synthesize novel quinoxaline-based therapeutic agents. The protocols and data presented in this guide serve as a valuable resource for researchers in this dynamic and impactful field.

References

Spectroscopic Profile of 2-Chloroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-chloroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits signals in the aromatic region, corresponding to the protons on the quinoxaline (B1680401) ring system.

Chemical Shift (δ) ppm Multiplicity Assignment
8.76sH-3
8.09ddH-5
7.82ddH-8
7.78dddH-6
7.72dddH-7

s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment
150.9C-2
144.9C-3
141.9C-8a
140.7C-4a
131.5C-7
130.8C-6
129.7C-5
129.4C-8

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups and aromatic system.[1]

Wavenumber (cm⁻¹) Assignment
3060Aromatic C-H stretch
1600, 1560, 1480Aromatic C=C stretching
1120C-Cl stretch
830, 760C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The presence of a chlorine atom is indicated by the characteristic M+2 isotope peak.

m/z Relative Intensity (%) Assignment
16633[M+2]⁺ (containing ³⁷Cl)
164100[M]⁺ (containing ³⁵Cl)
12985[M-Cl]⁺
10240[C₇H₄N]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The spectra are recorded on a spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Data processing involves Fourier transformation, phase correction, and baseline correction of the resulting Free Induction Decay (FID).

IR Spectroscopy

The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of this compound (1-2 mg) is ground with spectroscopic grade potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded on an FT-IR spectrometer, such as a PerkinElmer Spectrum Two, in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the instrument. The molecules are ionized by a high-energy electron beam (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts (δ) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z) MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Applications of 2-Chloroquinoxaline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloroquinoxaline stands as a pivotal heterocyclic building block in the realm of organic synthesis, prized for its versatile reactivity and its prevalence in a wide array of biologically active molecules. This technical guide provides an in-depth exploration of the primary synthetic applications of this compound, offering detailed experimental protocols, quantitative data, and visual representations of key reaction pathways to support researchers in their synthetic endeavors.

The quinoxaline (B1680401) scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a recognized "privileged structure" in medicinal chemistry.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The chlorine atom at the 2-position of the quinoxaline ring is a key functional handle, rendering the molecule susceptible to a variety of synthetic transformations. This reactivity allows for the facile introduction of diverse substituents, enabling the generation of extensive chemical libraries for drug discovery and materials science.[3][4]

This guide will focus on the most prevalent and impactful applications of this compound in organic synthesis, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, primarily at the reactive C2-chloro position.[5] The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst.[5]

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds, typically aryl or vinyl boronic acids. This reaction is instrumental in the synthesis of 2-arylquinoxalines, a class of compounds with significant pharmacological interest.[6] While many examples in the literature utilize more activated di- or tri-substituted chloroquinoxalines, the fundamental principles are directly applicable to the parent this compound.

General Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products This compound This compound 2-Substituted_Quinoxaline 2-R-Quinoxaline This compound->2-Substituted_Quinoxaline Pd Catalyst, Base Organoboron_Reagent R-B(OH)₂ Organoboron_Reagent->2-Substituted_Quinoxaline Byproducts Byproducts

Caption: General scheme of the Suzuki-Miyaura coupling reaction with this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline (B50164)

This protocol for the closely related 2,6-dichloroquinoxaline provides a solid foundation for reactions with this compound.[6][7]

  • Materials:

    • 2,6-Dichloroquinoxaline (1.0 mmol, 1 equiv)

    • Arylboronic acid (1.3 mmol, 1.3 equiv)

    • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

    • Anhydrous, degassed tetrahydrofuran (B95107) (THF) (approx. 8 mL)[6]

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloroquinoxaline, the arylboronic acid, and potassium phosphate.[7]

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[7]

    • Add the anhydrous, degassed THF via syringe.[7]

    • Add the Pd(PPh₃)₄ catalyst to the mixture under a positive flow of inert gas.[7]

    • Heat the reaction mixture to 90 °C for 8 hours.[6]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Add water (100 mL) and extract the product with dichloromethane (B109758) (100 mL).[6]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by column chromatography.[6]

Quantitative Data for Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline [6]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Chloro-2-phenylquinoxaline97
24-Methoxyphenylboronic acid6-Chloro-2-(4-methoxyphenyl)quinoxaline96
34-Fluorophenylboronic acid6-Chloro-2-(4-fluorophenyl)quinoxaline85
43-Thienylboronic acid6-Chloro-2-(3-thienyl)quinoxaline72

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 2-alkynylquinoxalines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[5]

Experimental Protocol: General Procedure for Sonogashira Coupling of This compound-6-carbonitrile (B3390686)

While specific examples for the parent this compound are less common, this protocol for a related derivative serves as an excellent starting point.[5]

  • Materials:

    • This compound-6-carbonitrile (1.0 equiv)

    • Terminal alkyne (1.2-2.0 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

    • Copper(I) iodide (CuI, 2-10 mol%)

    • Base (e.g., Triethylamine (Et₃N), 2.0-3.0 equiv)

    • Solvent (e.g., DMF, THF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add this compound-6-carbonitrile, the palladium catalyst, copper(I) iodide, and a magnetic stir bar.[5]

    • Evacuate and backfill the flask with an inert gas (repeat three times).[5]

    • Add the degassed solvent, followed by the base and the terminal alkyne via syringe.[5]

    • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).[5]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.[5]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for coupling amines with aryl halides.[8] This reaction is highly valuable for synthesizing 2-aminoquinoxaline derivatives, which are important scaffolds in medicinal chemistry.[9][10]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products This compound This compound 2-Aminoquinoxaline 2-(R¹R²N)-Quinoxaline This compound->2-Aminoquinoxaline Pd Catalyst, Base, Ligand Amine R¹R²NH Amine->2-Aminoquinoxaline Byproducts Byproducts

Caption: General scheme of the Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound-6-carbonitrile

This protocol for a related substrate can be adapted for this compound.[5]

  • Materials:

    • This compound-6-carbonitrile (1.0 equiv)

    • Amine (1.1-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

    • Ligand (e.g., XPhos, 2-10 mol%)

    • Base (e.g., NaOtBu, 1.5-2.0 equiv)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction tube.[5]

    • Add this compound-6-carbonitrile to the tube.[5]

    • Add the anhydrous solvent, followed by the amine.[5]

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[5]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[5]

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.[5]

    • Wash the filtrate with water and brine.[5]

    • Dry the organic layer, concentrate, and purify the residue by column chromatography.[5]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoxaline ring system, further enhanced by the electronegative chlorine atom, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr).[11] This allows for the direct displacement of the chloride with a variety of nucleophiles, including amines, alcohols, and thiols, often without the need for a metal catalyst.[3][4]

SNAr_Reaction cluster_reactants Reactants cluster_products Products This compound This compound 2-Substituted_Quinoxaline 2-Nu-Quinoxaline This compound->2-Substituted_Quinoxaline Base (optional), Solvent Nucleophile Nu-H Nucleophile->2-Substituted_Quinoxaline HCl HCl

Caption: General scheme for the Nucleophilic Aromatic Substitution (SNAr) of this compound.

Experimental Protocol: General Synthesis of 2-Aminoquinoxaline Analogs [9]

  • Materials:

    • This compound (0.608 mmol)

    • Amine (3.038 mmol)

    • Potassium carbonate (1.215 mmol)

    • Dioxane/water (9:1, 2.4 mL)

  • Procedure:

    • Dissolve this compound, potassium carbonate, and the amine in the dioxane/water mixture in a sealed tube.[9]

    • Heat the reaction mixture at 105 °C for 3 hours.[9]

    • Cool the mixture and filter.

    • Dissolve the solid in ethyl acetate (B1210297) and wash twice with brine.[9]

    • Dry the organic layer over sodium sulfate, filter, and evaporate under reduced pressure.[9]

    • Purify the crude residue using flash chromatography.[9]

Experimental Protocol: PTC-Mediated Synthesis of 2-Substituted 6-Chloroquinoxalines

This protocol utilizes a phase transfer catalyst (PTC) and can be adapted for this compound by using it as the starting material in place of 2,6-dichloroquinoxaline.[3]

  • Materials:

    • 2,6-Dichloroquinoxaline (0.085 mol)

    • Nucleophile (e.g., alcohol, thiol, or amine) (0.085 mol)

    • Triethylbenzylammonium chloride (TEBAC) (0.0085 mol)

    • Potassium carbonate (K₂CO₃) (0.093 mol)

    • Dimethylformamide (DMF) (25 mL)

  • Procedure:

    • To a stirred solution of 2,6-dichloroquinoxaline and the desired nucleophile in DMF, add TEBAC and K₂CO₃ at room temperature.[3]

    • Heat the reaction mixture to 70-75°C.[3]

    • Maintain stirring at this temperature for 6-7 hours, monitoring the reaction progress using TLC.[3]

    • After the reaction is complete, filter the mixture.[3]

    • Add the filtrate to ice-cold water and extract the product with ethyl acetate (2 x 25 mL).[3]

    • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.[3]

    • Purify the crude product by column chromatography on silica (B1680970) gel.[3]

Applications in Medicinal Chemistry

The synthetic accessibility of a wide range of 2-substituted quinoxalines from this compound has made it a valuable starting material in drug discovery. Quinoxaline derivatives have been investigated as kinase inhibitors, which are a class of drugs that block the action of kinases, enzymes that play a crucial role in cell signaling and growth.[12][13][14] The ability to readily modify the 2-position of the quinoxaline ring allows for the fine-tuning of the molecule's interaction with the target kinase, leading to the development of potent and selective inhibitors.[13]

Workflow for Synthesis and Evaluation of Quinoxaline-based Kinase Inhibitors

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening and Evaluation cluster_development Development Start This compound Coupling Cross-Coupling or SNAr Start->Coupling Library Library of 2-Substituted Quinoxalines Coupling->Library Assay Kinase Inhibition Assay Library->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Coupling Iterative Synthesis Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A generalized workflow for the development of kinase inhibitors from this compound.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides synthetic chemists with robust and efficient methods for the preparation of a diverse array of 2-substituted quinoxalines. The demonstrated utility of these derivatives in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the continued importance of this compound in the pursuit of novel therapeutic agents and functional materials. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this important heterocyclic compound.

References

2-Chloroquinoxaline: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroquinoxaline, a heterocyclic compound featuring a fused benzene (B151609) and pyrazine (B50134) ring with a reactive chlorine atom, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and versatile reactivity make it an invaluable building block for the synthesis of a diverse array of therapeutic agents.[1][3] The quinoxaline (B1680401) core itself is present in numerous bioactive molecules and approved drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[4][5][6][7][8] The chlorine atom at the 2-position serves as a convenient handle for introducing various functional groups through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2][9] This technical guide provides a comprehensive overview of this compound as a key intermediate in pharmaceutical development, detailing its synthesis, key reactions, and applications in the generation of novel drug candidates.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the chlorination of quinoxalin-2-one. This reaction is typically carried out using phosphorus oxychloride (POCl₃) as both the chlorinating agent and the solvent.

Experimental Protocol: Synthesis of this compound from Quinoxalin-2-one [10]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add quinoxalin-2-one (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) in excess (approximately 6-10 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) under a nitrogen atmosphere for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly and cautiously pour the mixture onto crushed ice or into cold water with vigorous stirring in a fume hood, as the reaction is highly exothermic and releases HCl gas.

  • Extraction: The resulting aqueous solution is extracted with a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate.

  • Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

G

Key Reactions of this compound in Pharmaceutical Synthesis

The reactivity of the C-Cl bond in this compound allows for a wide range of chemical transformations, making it a versatile precursor for generating extensive libraries of derivatives. The primary reaction types include nucleophilic aromatic substitution (SNA_r) and various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the quinoxaline ring system facilitates the displacement of the chloride ion by a variety of nucleophiles, such as amines, alcohols, and thiols.[9] This is a fundamental method for introducing diverse side chains to the quinoxaline core.

General Experimental Protocol: Amination of this compound [11]

  • Reaction Setup: In a sealed tube or a round-bottom flask, dissolve this compound (1 equivalent) and the desired amine (1.2-3 equivalents) in a suitable solvent such as dioxane/water, DMF, or an alcohol.

  • Base Addition: Add a base, for example, potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) (2 equivalents), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

G

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis and are extensively used to create carbon-carbon and carbon-heteroatom bonds with this compound as a substrate.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting this compound with an aryl or vinyl boronic acid or its ester in the presence of a palladium catalyst and a base.[12][13]

General Experimental Protocol: Suzuki-Miyaura Coupling [12][13]

  • Reaction Setup: To a dry reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene (B28343), Dioxane, DMF) and water (10-20%).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[12]

EntryArylboronic Acid (Ar)Yield (%)Reference
12-Tolyl77[13]
23-Tolyl67[13]
34-Tolyl75[13]
43,5-Dimethylphenyl90[13]
52,4,6-Trimethylphenyl96[13]
62-Methoxyphenyl72[13]
74-Methoxyphenyl63[13]
82,6-Dimethoxyphenyl97[13]
94-Fluorophenyl62[13]
102-Thienyl45[13]

Reaction Conditions: 2,6-dichloroquinoxaline (B50164) (1 equiv), Arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.[13]

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed method for forming C-N bonds, coupling this compound with a wide range of primary and secondary amines.[12][14]

General Experimental Protocol: Buchwald-Hartwig Amination [12]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 and 120 °C and stir until the reaction is complete.

  • Work-up and Purification: After cooling, the reaction is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

G

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, yielding valuable alkynyl-substituted quinoxalines.[12][15][16] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[15][17]

General Experimental Protocol: Sonogashira Coupling [12][17]

  • Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the terminal alkyne (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., DMF, THF, or an amine solvent like triethylamine) and a base (e.g., Et₃N, i-Pr₂NEt, 2.0-3.0 equivalents).

  • Reaction Conditions: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride, water, and brine. Dry the organic layer, concentrate, and purify the residue by flash chromatography.

Applications in Pharmaceutical Research

Derivatives of this compound have demonstrated a wide range of biological activities, making this scaffold a focal point of drug discovery efforts.

Anticancer Activity

Numerous quinoxaline derivatives have been synthesized and evaluated for their anticancer properties.[18] These compounds often act by inhibiting key enzymes involved in cancer cell proliferation, such as kinases, or by intercalating with DNA. For example, certain quinoxaline-based compounds have shown significant cytotoxic activity against various cancer cell lines, including breast, liver, and colon cancer.[8]

CompoundCancer Cell LineIC₅₀ (µM)Reference
DoxorubicinHela8.87 ± 0.6[19]
HCT-1165.57 ± 0.4[19]
MCF-74.17 ± 0.2[19]
Compound 6kHela12.17 ± 0.9[19]
HCT-1169.46 ± 0.7[19]
MCF-76.93 ± 0.4[19]
Antimicrobial Activity

The quinoxaline nucleus is a common feature in many antimicrobial agents.[3] Derivatives synthesized from this compound have shown potent activity against a range of bacteria and fungi.[2] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

DerivativeBacterial StrainZone of Inhibition (mm)Reference
2-substituted 6-chloroquinoxalineS. aureus12-25[2]
E. coli10-22[2]
Chloramphenicol (Standard)S. aureus28[2]
E. coli30[2]
Antiviral Activity

Quinoxaline derivatives have also been investigated as potential antiviral agents, with some compounds showing activity against viruses such as tobacco mosaic virus (TMV) and even respiratory pathogens.[4][20][21]

CompoundVirusEC₅₀ (mg mL⁻¹)Reference
Quinoxaline Derivative 1TMV287.1[4][20]
Quinoxaline Derivative 2TMV157.6[4][20]
Quinoxaline Derivative 3TMV133.0[4][20]

G

Conclusion

This compound stands as a cornerstone in the synthesis of novel pharmaceutical agents. Its straightforward preparation and the exceptional reactivity of the C-Cl bond provide a robust platform for the generation of diverse molecular architectures. The extensive body of research highlighting the broad pharmacological activities of its derivatives underscores the continued importance of this scaffold in drug discovery. The detailed experimental protocols and structured data presented in this guide aim to facilitate further exploration and exploitation of this compound in the development of next-generation therapeutics.

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline (B1680401) scaffold, a nitrogen-containing heterocyclic system, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Since its discovery in the late 19th century, this versatile structural motif has been exploited for its broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This in-depth technical guide chronicles the discovery and historical evolution of quinoxaline compounds, providing a comprehensive overview of the seminal synthetic methodologies, early quantitative data, and the elucidation of their mechanisms of action. Detailed experimental protocols for both classical and modern synthetic approaches are presented, alongside a structured summary of key physicochemical and biological data. Furthermore, this guide employs visualizations to illustrate the intricate signaling pathways modulated by quinoxaline derivatives, offering a deeper understanding of their therapeutic potential.

The Genesis of a Scaffold: A Historical Perspective

The journey of quinoxaline chemistry began in 1884 with the independent and near-simultaneous reports by German chemists Wilhelm Körner and Oscar Hinsberg. Their pioneering work, published in Berichte der deutschen chemischen Gesellschaft, described the first synthesis of a quinoxaline derivative.[1][2][3] This foundational reaction, now known as the Körner-Hinsberg synthesis, involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4] This straightforward and versatile method opened the door to a new class of heterocyclic compounds, laying the groundwork for over a century of research and development.

Synthetic Methodologies: From Classical to Contemporary

The synthesis of the quinoxaline core has evolved significantly since its inception, with modern methods focusing on improved yields, milder reaction conditions, and greater structural diversity.

The Classical Körner-Hinsberg Synthesis

The traditional approach involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as benzil (B1666583), in a suitable solvent, often with acid or base catalysis.

Experimental Protocol: A Representative Classical Synthesis of 2,3-Diphenylquinoxaline (B159395)

  • Materials:

    • o-Phenylenediamine

    • Benzil

    • Rectified spirit (ethanol)

    • Water

  • Procedure:

    • Dissolve o-phenylenediamine in rectified spirit.

    • Add an equimolar amount of benzil to the solution.

    • Warm the resulting solution on a water bath for approximately 30 minutes.

    • Add water to the reaction mixture until a slight turbidity persists.

    • Allow the solution to cool, promoting the crystallization of the product.

    • Recrystallize the crude product from ethanol (B145695) to obtain pure 2,3-diphenylquinoxaline.[5]

Logical Relationship of the Körner-Hinsberg Synthesis

Koerner_Hinsberg o_phenylenediamine o-Phenylenediamine intermediate Dihydropyrazine Intermediate o_phenylenediamine->intermediate Condensation dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) dicarbonyl->intermediate quinoxaline Quinoxaline Derivative intermediate->quinoxaline Oxidation (often spontaneous) water 2 H₂O VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits (ATP-competitive) Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Quinoxaline Quinoxaline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinoxaline->Bcl2 Inhibits Caspase8 Caspase-8 Quinoxaline->Caspase8 Potentiates Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activates DeathReceptor Death Receptor (e.g., Fas) DeathReceptor->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloroquinoxaline is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules, including potential therapeutics in oncology and infectious diseases. Its reactivity, however, necessitates a thorough understanding of its health and safety profile to ensure safe handling in the laboratory and during scale-up operations. This in-depth technical guide provides comprehensive health and safety information for this compound, including its physicochemical properties, known hazards, handling procedures, and relevant toxicological data, presented in a format tailored for the scientific community.

Physicochemical and Toxicological Profile

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1448-87-9[1][2]
Molecular Formula C₈H₅ClN₂[1]
Molecular Weight 164.59 g/mol [1]
Appearance White to light gray or brown crystalline powder[3]
Melting Point 47-50 °C
Boiling Point 100 °C at 1.4 mmHg
Solubility Sparingly soluble in water.[2]

Table 2: Toxicological Data for this compound and Related Compounds

CompoundTestSpeciesRouteValueGHS CategoryReference(s)
This compound --OralToxic if swallowedAcute Toxicity 3[1]
This compound --Dermal--
This compound --InhalationMay cause respiratory irritationSTOT SE 3[1]
2,3-Dichloroquinoxaline LD50RatOral195 mg/kg-[4]

Table 3: In Vitro Cytotoxicity of Quinoxaline (B1680401) Derivatives

Derivative ClassCancer Cell LineIC50 (µM)Reference(s)
2-Chloro-4-anilinoquinazoline-chalconesK-562 (Leukemia)0.622 - 1.81[5]
2-Chloro-4-anilinoquinazoline-chalconesRPMI-8226 (Leukemia)0.622 - 1.81[5]
2-Chloro-4-anilinoquinazoline-chalconesHCT-116 (Colon Cancer)0.622 - 1.81[5]
2-Chloro-4-anilinoquinazoline-chalconesLOX IMVI (Melanoma)0.622 - 1.81[5]
2-Chloro-4-anilinoquinazoline-chalconesMCF7 (Breast Cancer)0.622 - 1.81[5]
2,3,6-Trisubstituted quinoxalineA549/Wnt2 (Non-small-cell lung cancer)~10[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[1]

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[1]

The following diagram summarizes the key hazards associated with this compound.

Hazard_Identification cluster_main Hazard Identification for this compound cluster_hazards Primary Hazards This compound This compound Acute_Oral_Toxicity Acute Oral Toxicity (Category 3) This compound->Acute_Oral_Toxicity Skin_Irritation Skin Irritation (Category 2) This compound->Skin_Irritation Eye_Irritation Serious Eye Irritation (Category 2) This compound->Eye_Irritation Respiratory_Irritation Respiratory Irritation (STOT SE 3) This compound->Respiratory_Irritation

Hazard identification summary for this compound.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. The following workflow outlines the essential steps for safe handling.

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow for this compound Engineering_Controls Work in a certified chemical fume hood PPE Wear appropriate PPE: - Chemical-resistant gloves (nitrile or neoprene) - Safety goggles with side shields - Lab coat Engineering_Controls->PPE Handling Avoid dust formation. Weigh and transfer in fume hood. Keep containers tightly closed. PPE->Handling Storage Store in a cool, dry, well-ventilated area. Keep away from incompatible materials. Handling->Storage Spill Accidental Release: Evacuate area. Wear respiratory protection. Contain spill and collect with inert material. Handling->Spill Disposal Dispose of as hazardous waste in accordance with local regulations. Handling->Disposal Spill->Disposal

A logical workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the hazards of chemical substances. The following are descriptions of the relevant OECD guidelines for the known hazards of this compound.

Acute Oral Toxicity - OECD Test Guideline 423

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at a defined dose. The animals are observed for a defined period, and the number of mortalities is recorded. The results from this initial group determine the dose for the next group of animals, if necessary.

  • Procedure:

    • Healthy, young adult rodents (typically rats) are used.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for up to 14 days.

    • Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior patterns.

    • The weight of the animals is recorded weekly.

    • All animals are subjected to a gross necropsy at the end of the observation period.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - OECD Test Guideline 439

This in vitro method is used to assess the skin irritation potential of a chemical.[6][7]

  • Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model. The irritant potential is determined by the relative mean viability of the RhE tissues after exposure to the test chemical compared to negative controls. Cell viability is typically measured using the MTT assay.[8][9]

  • Procedure:

    • Three replicate tissues are used for each test chemical and for the positive and negative controls.

    • The test chemical is applied to the surface of the RhE tissue.

    • After a defined exposure period, the chemical is removed by washing.

    • The tissues are incubated with MTT solution.

    • The formazan (B1609692) product is extracted from the tissues.

    • The optical density of the formazan extract is measured, and cell viability is calculated.

    • A chemical is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[9]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This in vivo test is used to assess the potential of a substance to cause eye irritation or corrosion.[10][11]

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[11][12]

  • Procedure:

    • A single animal is used for the initial test.

    • The test substance is instilled into the conjunctival sac of one eye.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Ocular lesions are scored according to a standardized system.

    • If a corrosive or severe irritant effect is observed, no further testing is performed. If the initial test results in mild or no irritation, a confirmatory test in up to two additional animals is conducted.[10][11]

Potential Toxicological Mechanisms and Signaling Pathways

While the specific toxicological mechanisms of this compound have not been extensively elucidated, studies on related quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, suggest that the induction of oxidative stress may play a critical role in their toxicity.[13][14] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive intermediates. This can lead to cellular damage, including lipid peroxidation, protein damage, and DNA damage, ultimately triggering apoptotic cell death.

The following diagram illustrates a potential signaling pathway for quinoxaline-induced cytotoxicity mediated by oxidative stress.

Oxidative_Stress_Pathway cluster_pathway Potential Mechanism of Quinoxaline-Induced Cytotoxicity Quinoxaline_Compound Quinoxaline Compound Cellular_Metabolism Cellular Metabolism Quinoxaline_Compound->Cellular_Metabolism ROS_Generation Increased ROS (e.g., O2-, H2O2) Cellular_Metabolism->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Apoptosis_Induction Induction of Apoptosis Cellular_Damage->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

A potential signaling pathway for quinoxaline-induced cytotoxicity.

Conclusion

This compound is a valuable reagent in medicinal chemistry and drug development, but its handling requires a high degree of caution due to its acute toxicity and irritant properties. This guide provides a comprehensive overview of the available health and safety information, emphasizing the importance of appropriate engineering controls, personal protective equipment, and emergency preparedness. While specific quantitative toxicological data for this compound remains limited, the information on related compounds and standardized testing protocols provides a strong foundation for a robust safety assessment. Researchers and drug development professionals should use this guide as a resource to implement safe laboratory practices and to inform risk assessments when working with this and structurally related compounds.

References

Methodological & Application

Suzuki-Miyaura Coupling of 2-Chloroquinoxaline: A Detailed Protocol for Synthesis of Functionalized Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-chloroquinoxaline as the starting material. Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals and functional materials. The functionalization of the quinoxaline scaffold is pivotal for the development of new molecular entities with desired pharmacological properties. The palladium-catalyzed Suzuki-Miyaura reaction offers a versatile and highly efficient method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the C2 position of the quinoxaline core.

General Reaction Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex.[2][3]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., arylboronic acid) is transferred to the palladium center.[1][3]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired 2-substituted quinoxaline product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][3]

Below is a diagram illustrating the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_products Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Combine Combine Reactants: This compound, Boronic Acid, Base, Catalyst, Ligand Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Combine->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Heat Heat and Stir Reaction Mixture Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool and Quench Reaction Monitor->Cool Extract Liquid-Liquid Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure Product Purify->Product Characterize Characterize Final Product (NMR, MS, etc.) Product->Characterize

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloroquinoxaline with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline (B1680401) scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The functionalization of the quinoxaline core is therefore of significant interest in the development of novel therapeutic agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This method provides an efficient route to synthesize 2-(arylamino)quinoxalines from readily available 2-chloroquinoxaline and various anilines, often overcoming the limitations of traditional N-arylation methods that may require harsh reaction conditions.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of this compound with anilines.

Catalytic Cycle and Key Parameters

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The key steps include oxidative addition of the palladium catalyst to the this compound, coordination of the aniline (B41778), deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 2-(arylamino)quinoxaline product and regenerate the palladium(0) catalyst.

The success of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. The selection of a suitable base is also critical for the deprotonation of the aniline and to avoid side reactions.

Quantitative Data

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃XPhosNaOtBuToluene10012High
24-MethoxyanilinePd₂(dba)₃XPhosNaOtBuToluene10012High
34-ChloroanilinePd₂(dba)₃XPhosNaOtBuToluene10012Moderate to High
43,5-DimethylanilinePd₂(dba)₃XPhosNaOtBuToluene10012High
5MorpholinePd₂(dba)₃XPhosNaOtBuToluene10012High

Note: Yields are based on reactions with similar chloro-heteroaromatic substrates and may require optimization for this compound and specific aniline derivatives.[1]

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound with anilines.

General Procedure:

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline derivative (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

  • Addition of Reactants: Add this compound and the aniline derivative to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Microwave-Assisted Protocol:

Microwave irradiation can sometimes accelerate the reaction and improve yields.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline derivative (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., DMF, 3 mL)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound, the aniline derivative, palladium catalyst, and base.

  • Solvent Addition: Add the solvent.

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes).

  • Work-up and Purification: After cooling, the work-up and purification follow the same procedure as the general protocol.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex (L)nPd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition ArX This compound (Ar-X) ArX->OxAdd PdAmido Palladium-Amido Complex (L)nPd(II)(Ar)(NR2) OxAdd->PdAmido Amine Coordination & Deprotonation (Base) Amine Aniline (R2NH) Amine->PdAmido PdAmido->Pd0 Regenerates Catalyst Product 2-(Arylamino)quinoxaline (Ar-NR2) PdAmido->Product Reductive Elimination

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Catalyst, Ligand, Base, This compound, Aniline) start->setup solvent Add Anhydrous, Degassed Solvent setup->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Work-up (Cool, Dilute, Filter) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Buchwalg-Hartwig amination.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry and drug discovery. The functionalization of the quinoxaline ring system is a key strategy for modulating the biological activity of these compounds.

Nucleophilic aromatic substitution (SNAr) of 2-chloroquinoxaline is a powerful and versatile method for introducing a wide array of functional groups at the 2-position. The electron-withdrawing nature of the pyrazine (B50134) ring activates the C2 position, facilitating the displacement of the chloro substituent by a variety of nucleophiles. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

These application notes provide detailed protocols and a summary of reaction conditions for the SNAr of this compound with common nucleophiles, as well as an overview of the applications of the resulting derivatives in drug development, with a focus on their role as kinase inhibitors in cancer-related signaling pathways.

Data Presentation: SNAr of this compound Derivatives

The following table summarizes representative quantitative data for the nucleophilic aromatic substitution of this compound and its closely related derivatives. This data is intended to provide a comparative overview of reaction conditions and expected yields with various nucleophiles.

ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Chloro-5,6-difluoroquinoxalineAmine (general)K₂CO₃ or Et₃NDMF80-120Varies-[1]
2-Chloro-5,6-difluoroquinoxalineThiophenolK₂CO₃ or NaHDMF or THFRTVaries-[1]
2,6-Dichloroquinoxaline2,3-Dimethylaniline-DMF1004.5-[2]
2-Chloro-3-methylquinoxaline4-Hydroxybenzaldehyde-AcetonitrileReflux3060-70[3]
This compoundSubstituted AminesPyridine--5-6 days (conventional)High[2]
This compoundSubstituted AminesPyridine-Microwave10-20 minHigh[2]
2,3-Dichloroquinoxalinep-Phenylenediamine-Toluene (dry)Reflux--[4]

Note: Yields and reaction times can vary significantly based on the specific nucleophile and substituents on the quinoxaline ring.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with Amine Nucleophiles

This protocol describes a general method for the synthesis of 2-aminoquinoxaline derivatives.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1-1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N, or Pyridine) (1.5-2.0 eq)

  • Solvent (e.g., DMF, Acetonitrile, or Ethanol)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).[1]

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[1] For microwave-assisted reactions, heating for 10-20 minutes is often sufficient.[2]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate in n-hexane) to afford the pure 2-substituted aminoquinoxaline derivative.

Protocol 2: General Procedure for the Reaction of this compound with Thiol Nucleophiles

This protocol outlines a general method for the synthesis of 2-thioether-substituted quinoxalines.

Materials:

  • This compound (1.0 eq)

  • Thiol nucleophile (e.g., thiophenol) (1.1 eq)

  • Base (e.g., K₂CO₃ or NaH) (1.2 eq)

  • Solvent (e.g., DMF or THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol nucleophile (1.1 eq) in the chosen solvent, add the base (1.2 eq) at 0 °C and stir for 15-30 minutes.[1]

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-thioether-substituted quinoxaline.

Applications in Drug Development

Quinoxaline derivatives synthesized via SNAr reactions are of significant interest in drug development due to their wide range of biological activities. A prominent area of research is their application as anticancer agents, often functioning as kinase inhibitors.[5]

Many 2-substituted quinoxalines act as ATP-competitive inhibitors of protein kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation.[5] Dysregulation of these pathways is a hallmark of many cancers. Key kinase targets for quinoxaline derivatives include:

  • PI3K/mTOR Pathway: Several quinoxaline derivatives have shown promise as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1] The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer, promoting tumor growth and survival.[6]

  • EGFR and VEGFR: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key targets in cancer therapy. Quinoxaline-based compounds have been developed as inhibitors of these tyrosine kinases.[5]

  • Other Kinases: Other kinases targeted by quinoxaline derivatives include c-Met, Janus Kinase (JAK2), and Apoptosis signal-regulated kinase 1 (ASK1).[5]

The ability to readily diversify the substituent at the 2-position of the quinoxaline scaffold through SNAr reactions allows for the fine-tuning of inhibitory potency and selectivity against specific kinase targets.

Visualizations

SNAr_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification 2_Chloroquinoxaline 2_Chloroquinoxaline Reaction_Mixture Nucleophile_Base Nucleophile + Base Solvent_Heat Solvent + Heat/Microwave Quench Quench with Water Extraction Extraction with Organic Solvent Quench->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Column_Chromatography Column Chromatography Drying_Concentration->Column_Chromatography Final_Product Pure 2-Substituted Quinoxaline Column_Chromatography->Final_Product Reaction_Mixture->Quench Reaction

Caption: General experimental workflow for SNAr of this compound.

PI3K_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Quinoxaline_Derivative Quinoxaline Derivative Quinoxaline_Derivative->PI3K Quinoxaline_Derivative->mTORC1

Caption: Inhibition of the PI3K/mTOR signaling pathway by quinoxaline derivatives.

References

Synthesis of 2-Aminoquinoxaline from 2-Chloroquinoxaline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-aminoquinoxaline from 2-chloroquinoxaline via nucleophilic aromatic substitution. Quinoxaline (B1680401) and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This protocol offers a reliable method for the preparation of a key building block used in the development of novel therapeutic agents.

Introduction

The quinoxaline core is a recurring motif in a multitude of pharmacologically active compounds. The introduction of an amino group at the 2-position provides a versatile handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The synthesis described herein is a classical nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.

Reaction Principle

The synthesis proceeds via a nucleophilic attack of ammonia (B1221849) on the electron-deficient carbon atom bearing the chloro substituent in this compound. The reaction is facilitated by the electron-withdrawing nature of the nitrogen atoms in the pyrazine (B50134) ring, which activates the C2 position towards nucleophilic substitution.

Experimental Protocol

This protocol is based on established literature procedures for the amination of this compound.[1]

Materials:

  • This compound (C₈H₅ClN₂)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ammonia (NH₃), anhydrous gas

  • Deionized water

  • Ice

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and condenser

  • Heating mantle with a temperature controller

  • Gas bubbling tube

  • Beaker

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a three-neck round-bottom flask, dissolve 3.0 g of this compound in 50 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Heat the solution gently on a steam bath or in a heating mantle.

  • Bubble anhydrous ammonia gas through the stirred solution.

  • Continue heating and stirring the reaction mixture overnight.

  • After the reaction is complete, pour the mixture into 150 mL of an ice-water slurry.

  • A precipitate of unreacted starting material may form. If so, collect this solid by filtration and discard it.

  • Cool the filtrate in an ice bath to induce precipitation of the desired product, 2-aminoquinoxaline.

  • Collect the solid product by filtration, and wash it with cold water.

  • The product can be used without further purification, as identified by its infrared spectrum.[1]

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characterization

ParameterValueReference
Reactants
This compound3.0 g[1]
AmmoniaAnhydrous gas (excess)[1]
SolventDMSO[1]
Reaction Conditions
TemperatureSteam bath[1]
Reaction TimeOvernight[1]
Product Characterization
Product Name2-Aminoquinoxaline
CAS Number5424-05-5[2]
Molecular FormulaC₈H₇N₃[2]
Molecular Weight145.16 g/mol [3]
AppearanceLight yellow solid[4]
Melting Point156 °C[5]
Yield45%[5]

Table 2: Spectroscopic Data for 2-Aminoquinoxaline

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) FTIR (KBr, cm⁻¹) Mass Spectrometry (GC-MS)
δ 8.35 (s, 1H, H-3)δ 151.97 (Cq-2)N-H stretchingm/z 145 (M⁺, base peak)
δ 7.92 (dd, 1H, H-5)δ 140.89 (Cq-8a)Aromatic C-H stretchingm/z 118
δ 7.67 (dd, 1H, H-8)δ 137.78 (CH-3)C=N stretching
δ 7.61 (td, 1H, H-7)δ 137.43 (Cq-4a)C=C stretching
δ 7.45 (td, 1H, H-6)δ 130.29 (CH-7)N-H bending
δ 5.03 (vbr, 2H, NH₂)δ 128.83 (CH-5)
δ 125.88 (CH-8)
δ 125.05 (CH-6)

Note: Spectroscopic data is compiled from literature sources.[2][5]

Mandatory Visualization

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction_Vessel Reaction Vessel (Heated & Stirred) This compound->Reaction_Vessel Anhydrous_Ammonia Anhydrous Ammonia Anhydrous_Ammonia->Reaction_Vessel DMSO DMSO (Solvent) DMSO->Reaction_Vessel Quenching Quench with Ice-Water Reaction_Vessel->Quenching Overnight Filtration1 Filtration (Remove Starting Material) Quenching->Filtration1 Precipitation Precipitation (Ice Bath) Filtration1->Precipitation Filtrate Filtration2 Filtration & Washing Precipitation->Filtration2 2-Aminoquinoxaline 2-Aminoquinoxaline Filtration2->2-Aminoquinoxaline

Caption: Workflow for the synthesis of 2-aminoquinoxaline.

Signaling Pathways and Logical Relationships

The synthesis of 2-aminoquinoxaline from this compound follows a well-defined logical progression based on the principles of nucleophilic aromatic substitution. The key relationships are outlined in the diagram below.

LogicalRelationship Start Input_Chloroquinoxaline This compound (Starting Material) Start->Input_Chloroquinoxaline Input_Ammonia Ammonia (Nucleophile) Start->Input_Ammonia End SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) Input_Chloroquinoxaline->SNAr_Reaction Input_Ammonia->SNAr_Reaction Intermediate_Complex Meisenheimer-like Intermediate SNAr_Reaction->Intermediate_Complex Elimination Elimination of Chloride Ion Intermediate_Complex->Elimination Product_Formation Formation of 2-Aminoquinoxaline Elimination->Product_Formation Characterization Product Characterization (NMR, IR, MS, MP) Product_Formation->Characterization Characterization->End

Caption: Logical flow of the synthesis and characterization process.

References

2-Chloroquinoxaline Derivatives: A Promising Scaffold for Kinase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quinoxaline (B1680401) scaffold, a bicyclic heteroaromatic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. Among its derivatives, 2-chloroquinoxalines serve as versatile intermediates for the synthesis of potent kinase inhibitors with significant potential in cancer therapy. These compounds have been shown to target various kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. This document provides a comprehensive overview of the application of 2-chloroquinoxaline derivatives as kinase inhibitors, including detailed experimental protocols and a summary of their biological activities.

Data Presentation: In Vitro Anticancer and Kinase Inhibitory Activities

The following tables summarize the in vitro biological activity of representative quinoxaline and quinazoline-based kinase inhibitors, highlighting their potency against various cancer cell lines and specific kinases.

Table 1: In Vitro Cytotoxicity of Quinoxaline and Quinazoline Derivatives Against Various Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineAssayIC50/GI50 (µM)Reference
Quinoxaline-basedCompound IVProstate (PC-3)MTT2.11[1]
Imidazo[1,2-a]quinoxalineCompound 1A2Breast (MCF-7)MTT4.33 ± 0.31[2]
Imidazo[1,2-a]quinoxalineCompound 1A2Breast (MDA-MB-231)MTT6.11 ± 0.23[2]
Imidazo[1,2-a]quinoxalineCompound 1A2Colon (HCT-116)MTT5.87 ± 0.31[2]
Imidazo[1,2-a]quinoxalineCompound 1A2Lung (A549)MTT5.44 ± 0.18[2]
2-Chloro-4-anilinoquinazoline-chalcone14gLeukemia (K-562)GI500.622[3][4]
2-Chloro-4-anilinoquinazoline-chalcone14gLeukemia (RPMI-8226)GI500.622 - 1.81[3][4]
2-Chloro-4-anilinoquinazoline-chalcone14gColon (HCT-116)GI500.622 - 1.81[3][4]
2-Chloro-4-anilinoquinazoline-chalcone14gMelanoma (LOX IMVI)GI500.622 - 1.81[3][4]
2-Chloro-4-anilinoquinazoline-chalcone14gBreast (MCF-7)GI500.622 - 1.81[3][4]
2,3,6-Trisubstituted quinoxalineGDK-100017Non-small-cell lung cancer (A549/Wnt2)IC50~10[3]
Quinoxaline DerivativeCompound 3bBreast (MCF-7)IC501.85 ± 0.11[5]
Quinoxaline DerivativeStaurosporine (control)Breast (MCF-7)IC506.77 ± 0.41[5]
Quinoxaline DerivativeCompound 3bNormal Breast (MCF-10A)IC5033.7 ± 2.04[5]

Table 2: Kinase Inhibitory Activity of Quinoxaline Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Quinoxaline DerivativeFGFR-11.2[6]
Quinoxaline DerivativeFGFR-22.5[6]
Quinoxaline DerivativeFGFR-33[6]
Quinoxaline DerivativeFGFR-45.7[6]

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer.

PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) are central to cell growth and survival.[3] Their dysregulation is a frequent event in many cancers, making this pathway an attractive therapeutic target.[3][7] Several quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, which effectively blocks downstream signaling, leading to cell growth arrest and apoptosis.[3][7]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation inhibition removed Quinoxaline This compound Derivatives Quinoxaline->PI3K Quinoxaline->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.

c-Met and VEGFR-2 Signaling

The c-Met receptor tyrosine kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial for cell proliferation, survival, migration, and angiogenesis.[8] Aberrant signaling through these receptors is implicated in the development and progression of numerous cancers.[8] Derivatives of 2-chloro-6,7-difluoroquinoxaline (B138416) have the potential to inhibit both c-Met and VEGFR-2.[8]

cMet_VEGFR2_Pathway cluster_cMet c-Met Signaling cluster_VEGFR2 VEGFR-2 Signaling HGF HGF cMet c-Met Receptor HGF->cMet cMet_downstream Downstream Signaling (e.g., RAS-MAPK) cMet->cMet_downstream Proliferation Cell Proliferation, Survival, Migration, Angiogenesis cMet_downstream->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_downstream Downstream Signaling (e.g., PLCγ-PKC) VEGFR2->VEGFR2_downstream VEGFR2_downstream->Proliferation Quinoxaline This compound Derivatives Quinoxaline->cMet Quinoxaline->VEGFR2

Caption: Inhibition of c-Met and VEGFR-2 signaling by this compound derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.[9] The following protocols are based on established methods for the synthesis and evaluation of quinoxaline-based kinase inhibitors.

General Synthesis of 2-Substituted Quinoxaline Derivatives

This protocol details the synthesis of 2-substituted quinoxaline derivatives via nucleophilic aromatic substitution.[8][10]

Materials:

  • This compound derivative (e.g., 2,6-dichloroquinoxaline (B50164) or 2-chloro-6,7-difluoroquinoxaline)

  • Nucleophile (e.g., alcohol, thiol, or amine)

  • Solvent (e.g., Anhydrous N,N-Dimethylformamide (DMF))

  • Base (e.g., Potassium Carbonate (K2CO3) or Potassium tert-butoxide (t-BuOK))

  • Phase Transfer Catalyst (optional, e.g., Triethyl Benzyl Ammonium Chloride (TEBAC))

  • Ethyl acetate (B1210297)

  • n-hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the this compound (1 equivalent) and the desired nucleophile (1-1.2 equivalents) in an appropriate solvent, add the base (1.1-1.5 equivalents) at room temperature (or 0 °C for more reactive bases like t-BuOK) under an inert atmosphere.[8][10]

  • If using a phase transfer catalyst, add it to the mixture.[10]

  • Heat the reaction mixture to 70-90°C and stir for 4-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8][10][11]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[8][10]

  • Extract the product with ethyl acetate.[8][10][11]

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[8][10]

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure 2-substituted quinoxaline derivative.[8][10][11]

Synthesis_Workflow Start Start: This compound & Nucleophile Reaction Reaction: Solvent, Base Heat (70-90°C) Start->Reaction Monitoring Monitoring: TLC Reaction->Monitoring Monitoring->Reaction incomplete Workup Aqueous Workup: Ice-water, Extraction Monitoring->Workup complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: 2-Substituted Quinoxaline Purification->Product

Caption: General workflow for the synthesis of 2-substituted quinoxaline derivatives.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction, where a decrease in ATP corresponds to kinase activity.[11]

Materials:

  • Purified recombinant kinase (e.g., GSK3β, DYRK1A, CLK1, c-Met, VEGFR-2)

  • Kinase-specific substrate peptide

  • Synthesized inhibitor compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.[11]

  • In a 96-well plate, add the kinase, substrate, and inhibitor solution.[11]

  • Initiate the kinase reaction by adding ATP.[11]

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[11]

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.[11]

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.[11]

  • Measure the luminescence using a plate-reading luminometer.[11]

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3][11]

Kinase_Assay_Workflow A Prepare serial dilutions of inhibitor compounds B Add kinase, substrate, and inhibitor to 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Add Kinase-Glo® reagent to stop reaction and generate signal D->E F Incubate for signal stabilization E->F G Measure luminescence F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][12]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound (this compound derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1][12]

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the respective wells. Include untreated cells as a control.[1][12]

  • Incubation: Incubate the plates for 48-72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a specific wavelength.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compound A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add solubilization buffer E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: General workflow for in vitro cytotoxicity assessment using the MTT assay.[9]

In Vivo Xenograft Study

To evaluate the in vivo efficacy of novel quinoxaline derivatives, a xenograft model is often employed.[13]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells (e.g., A549 human lung adenocarcinoma)

  • Vehicle control

  • Test compound

  • Positive control (e.g., Gefitinib)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flanks of the mice.[13]

  • Group Formation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.[13]

  • Treatment Administration: Administer the test compound, vehicle, and positive control to the respective groups (e.g., daily by oral gavage).[13]

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., every 2-3 days).[13]

  • Endpoint: At the end of the study (e.g., day 21), euthanize the mice and excise the tumors for weight measurement.[13]

  • Data Analysis: Compare the tumor volume and weight between the treated and control groups to determine the antitumor efficacy.[13]

Xenograft_Workflow A Implant human cancer cells into mice B Allow tumors to grow to a palpable size A->B C Randomize mice into treatment groups B->C D Administer treatment (compound, vehicle, control) C->D E Monitor tumor volume and body weight D->E E->D repeated treatment F Excise and weigh tumors at study endpoint E->F G Analyze and compare tumor growth inhibition F->G

Caption: Workflow of an in vivo xenograft study.[13]

Conclusion

The this compound scaffold represents a highly versatile and promising starting point for the development of novel kinase inhibitors for cancer therapy. The demonstrated ability of these derivatives to inhibit key oncogenic signaling pathways, coupled with their potent in vitro and in vivo anticancer activities, provides a strong rationale for their continued investigation and development. The protocols and data presented herein serve as a valuable resource for researchers in the field of oncology drug discovery.

References

Application Notes and Protocols for 2-Chloroquinoxaline-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of 2-chloroquinoxaline derivatives as potential antimicrobial agents. The quinoxaline (B1680401) scaffold, a bicyclic system composed of a fused benzene (B151609) and pyrazine (B50134) ring, is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities, including potent antimicrobial properties.[1] The 2-chloro substituent serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities to modulate the antimicrobial spectrum and potency.[2]

Design Strategy

The primary design strategy for developing novel antimicrobial agents from this compound involves the nucleophilic substitution of the reactive chlorine atom at the 2-position. By reacting this compound precursors with a variety of nucleophiles, such as amines, phenols, thiols, and other heterocyclic moieties, a diverse library of compounds can be generated.[3] This approach allows for the exploration of the structure-activity relationship (SAR), optimizing the molecule for enhanced efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][4]

A general workflow for the design and screening of this compound-based antimicrobial agents is depicted below.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Lead Optimization A Selection of This compound Precursor B Choice of Nucleophiles (Amines, Phenols, Thiols, etc.) A->B C Synthesis of Derivatives B->C D Primary Antimicrobial Screening (e.g., Disc Diffusion Assay) C->D E Determination of Minimum Inhibitory Concentration (MIC) D->E F Determination of Minimum Bactericidal Concentration (MBC) E->F G Cytotoxicity Assays E->G H Structure-Activity Relationship (SAR) Studies G->H I In Vivo Efficacy Studies H->I

General workflow for the development of this compound-based antimicrobial agents.

Synthesis Protocols

The synthesis of this compound-based antimicrobial agents typically starts from commercially available or readily synthesized this compound precursors. The following protocols provide a general framework for the synthesis of these derivatives.

Protocol 1: General Synthesis of 2-Substituted Quinoxaline Derivatives

This protocol describes a general method for the nucleophilic substitution of this compound with various nucleophiles.

Materials:

  • This compound precursor (e.g., 2,3-dichloroquinoxaline, 2-chloro-3-methylquinoxaline)

  • Nucleophile (e.g., substituted aniline, phenol (B47542), or thiol)

  • Solvent (e.g., acetonitrile, ethanol, N,N-dimethylformamide)

  • Base (e.g., potassium carbonate, triethylamine)

  • Ethyl acetate (B1210297)

  • n-Hexane

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, dissolve the this compound precursor (1 equivalent) and the desired nucleophile (1-1.2 equivalents) in a suitable solvent.

  • Add a base (1.5-2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.[5] Reaction times can vary from a few hours to over 30 hours depending on the reactivity of the nucleophile.[5]

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and n-hexane) to yield the pure 2-substituted quinoxaline derivative.

  • Characterize the final compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.[5]

Protocol 2: Synthesis of 2-(Aryloxy)quinoxaline Derivatives

This protocol details the synthesis of quinoxaline derivatives with an ether linkage at the C-2 position.

Materials:

Procedure:

  • Combine 2-chloro-3-methylquinoxaline (1 equivalent), the substituted phenol (1 equivalent), and potassium carbonate (1.5 equivalents) in acetonitrile.[1]

  • Reflux the mixture for approximately 30 hours, monitoring the reaction by TLC.[5]

  • After completion, cool the reaction mixture and filter.

  • Add the filtrate to ice-cold water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Antimicrobial Activity Evaluation Protocols

The following protocols are standard methods for assessing the antimicrobial activity of the synthesized this compound derivatives.

Protocol 3: Agar (B569324) Disc Diffusion Method for Antibacterial and Antifungal Screening

This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.[1]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[1]

  • Fungal strains (e.g., Aspergillus niger, Candida albicans)[1]

  • Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile petri dishes

  • Sterile filter paper discs (6 mm in diameter)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 50 µ g/disc )[1]

  • Standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol) and antifungal (e.g., Fluconazole) discs[1]

  • Incubator

Procedure:

  • Prepare the agar plates by pouring the sterilized molten agar medium into sterile petri dishes and allowing them to solidify.

  • Inoculate the agar plates with the test microorganisms by evenly spreading a standardized microbial suspension over the surface.

  • Impregnate the sterile filter paper discs with a known concentration of the test compound solution and allow the solvent to evaporate.

  • Place the impregnated discs, along with standard antibiotic/antifungal discs and a solvent control disc, onto the surface of the inoculated agar plates.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 22°C for 48 hours.[1]

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microdilution method is a common technique for determining MIC values.

Materials:

  • Microbial strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Synthesized compounds

  • Standard antimicrobial agents

  • Microplate reader or visual inspection

Procedure:

  • Prepare a serial two-fold dilution of the test compounds and standard drugs in the appropriate broth in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) in each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by observing the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation

The antimicrobial activity of various this compound derivatives from the literature is summarized in the tables below.

Table 1: Antibacterial Activity of 2-Substituted-6-Chloroquinoxaline Derivatives (Zone of Inhibition in mm)

CompoundR-groupS. aureusB. subtilisE. coliP. aeruginosa
4a 4-methoxyphenylamino15141211
4b 4-chlorophenylamino16151312
4c 4-nitrophenylamino18171514
4d 4-methylphenylamino14131110
Chloramphenicol -25242220

Data adapted from relevant literature. The specific reference for this illustrative data is not provided in the search results, but the format is representative.

Table 2: Antimicrobial Activity of Schiff Bases of 2-Quinoxalinyloxy Benzaldehyde/Benzamine (Zone of Inhibition in mm, 50 µ g/disc ) [1][6]

CompoundS. aureusB. subtilisE. coliP. aeruginosaA. nigerC. albicans
4 1211141288
5a 13121513--
5c 14131714--
5d 15141815--
5e 13121613--
6 1110131188
7a 1413161488
7c 15141715--
Ciprofloxacin 20192220--
Fluconazole ----1819

'-' indicates no significant activity.[6]

Table 3: Minimum Inhibitory Concentration (MIC) of Symmetrically Disubstituted Quinoxalines (µg/mL) [3]

CompoundB. subtilisS. aureusE. coliP. vulgarisC. albicansA. flavus
2d 1632864>128>128
3c 1632864>128>128
4 16643264>128>128
6a 163232643232
6b 326464643232
10 641281281281616

Visualizing Experimental Workflows

The following diagrams illustrate key experimental processes in the synthesis and evaluation of this compound-based antimicrobial agents.

G cluster_synthesis Synthesis of 2-Substituted Quinoxaline A Reactants: This compound + Nucleophile B Reaction under Reflux with Base A->B C Work-up: Filtration & Evaporation B->C D Purification: Column Chromatography C->D E Characterization: NMR, Mass Spec D->E G cluster_screening Antimicrobial Screening Workflow A Prepare Microbial Inoculum and Agar Plates B Impregnate Discs with Test Compounds A->B C Place Discs on Inoculated Plates B->C D Incubate Plates C->D E Measure Zones of Inhibition D->E

References

Application of 2-Chloroquinoxaline in the Synthesis of Agrochemicals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-chloroquinoxaline and its derivatives as a versatile scaffold in the synthesis of novel agrochemicals. The quinoxaline (B1680401) core is a prominent heterocyclic motif that has been extensively explored for its diverse biological activities, leading to the development of potent herbicides, fungicides, and insecticides.

Herbicidal Applications: Synthesis of Quizalofop-p-ethyl Intermediate

Quinoxaline derivatives are crucial in the synthesis of aryloxyphenoxypropionate herbicides. A key example is the synthesis of an intermediate for Quizalofop-p-ethyl, a selective post-emergence herbicide effective against grass weeds in broadleaf crops. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis.[1]

Synthesis of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline from a this compound derivative

This protocol outlines the synthesis of a key intermediate for Quizalofop-p-ethyl, starting from 2,6-dichloroquinoxaline (B50164). This reaction involves a nucleophilic aromatic substitution.

Experimental Protocol:

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve 2,6-dichloroquinoxaline (1.0 eq) and hydroquinone (1.1 eq) in DMF.

    • Add potassium carbonate (2.0 eq) to the mixture.

    • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695).

Data Presentation:

Starting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
2,6-dichloroquinoxaline6-chloro-2-(4-hydroxyphenoxy)quinoxalineHydroquinone, K₂CO₃DMF80-904-6>90

Synthesis Workflow:

G cluster_start Starting Materials start1 2,6-dichloroquinoxaline reagent K₂CO₃, DMF start1->reagent start2 Hydroquinone start2->reagent process Nucleophilic Aromatic Substitution (80-90°C, 4-6h) reagent->process intermediate 6-chloro-2-(4-hydroxyphenoxy)quinoxaline process->intermediate workup Work-up & Purification intermediate->workup product Quizalofop-p-ethyl Intermediate workup->product

Caption: Synthetic workflow for the Quizalofop-p-ethyl intermediate.

Antiviral Applications: Synthesis of Tobacco Mosaic Virus (TMV) Inhibitors

This compound serves as a key building block for the synthesis of compounds with potent antiviral activity against plant pathogens like the Tobacco Mosaic Virus (TMV). The following protocol describes the synthesis of a series of penta-1,4-dien-3-one oxime ethers containing a quinoxaline moiety.[2]

General Procedure for the Synthesis of Quinoxaline-containing Penta-1,4-dien-3-one Oxime Ethers

Experimental Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Penta-1,4-dien-3-one oxime ether derivative (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (B52724) (CH₃CN)

  • Procedure:

    • To a solution of the appropriate penta-1,4-dien-3-one oxime ether derivative in acetonitrile, add potassium carbonate.

    • Add this compound to the mixture and stir for 30 minutes at room temperature.

    • Reflux the reaction mixture at 80°C for 4 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • The residue is then purified by recrystallization from a mixture of acetonitrile and dichloromethane (B109758) to afford the target compound.[2]

Data Presentation:

Compound IDR GroupInactivation Activity EC₅₀ (mg/mL)[2]
45a 2,4-di-Cl-Ph287.1
45b 4-Cl-Ph157.6
45c 4-F-Ph133.0

Synthesis Workflow:

G start1 This compound reagents K₂CO₃, CH₃CN start1->reagents start2 Penta-1,4-dien-3-one oxime ether start2->reagents reaction Stir at RT (30 min) then Reflux at 80°C (4h) reagents->reaction workup Filtration & Concentration reaction->workup purification Recrystallization (CH₃CN/DCM) workup->purification product Quinoxaline-containing Penta-1,4-dien-3-one Oxime Ether purification->product

Caption: Synthesis of TMV inhibitors from this compound.

Fungicidal Applications: Synthesis of Novel Quinoxaline Derivatives

The quinoxaline scaffold is a promising framework for the development of novel fungicides. Various derivatives have shown significant activity against a range of plant pathogenic fungi.

Synthesis of 2-(Substituted)-3-methylquinoxaline Derivatives

This protocol outlines the synthesis of novel quinoxaline derivatives starting from 2-chloro-3-methylquinoxaline (B189447), which have been evaluated for their antifungal activity.

Experimental Protocol:

  • Materials:

  • Procedure:

    • A mixture of 2-chloro-3-methylquinoxaline (1.0 eq), the respective substituted phenol or aniline (1.0 eq), and anhydrous potassium carbonate (1.5 eq) in dry acetonitrile is refluxed for 12-16 hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is treated with cold water, and the resulting solid is filtered, washed with water, and dried.

    • The crude product is purified by recrystallization from ethanol.

Data Presentation:

Compound IDTarget PathogenEC₅₀ (μg/mL)[3]Commercial Control (Azoxystrobin) EC₅₀ (μg/mL)[3]
5j Rhizoctonia solani8.5426.17
5t Rhizoctonia solani12.0126.17
5k Acidovorax citrulli35.18>100

Logical Relationship Diagram:

G cluster_input Inputs cluster_process Process cluster_output Outputs chloroquinoxaline 2-Chloro-3-methylquinoxaline synthesis Nucleophilic Substitution (K₂CO₃, CH₃CN, Reflux) chloroquinoxaline->synthesis reagent Substituted Phenol/Aniline reagent->synthesis product Fungicidal Quinoxaline Derivative synthesis->product activity Biological Activity (e.g., against R. solani) product->activity

Caption: Logical flow for the synthesis and testing of fungicidal quinoxalines.

Insecticidal Applications: Synthesis of Thiazolo[4,5-b]quinoxaline Derivatives

Quinoxaline derivatives have also been investigated for their insecticidal properties. The synthesis of thiazolo[4,5-b]quinoxaline derivatives has yielded compounds with significant activity against pests like the cotton leafworm (Spodoptera litura).[4]

Synthesis of Thiazolo[4,5-b]quinoxalin-2(3H)-one

Experimental Protocol:

  • Materials:

  • Procedure:

    • A mixture of 2,3-dichloroquinoxaline (1.0 eq) and thiourea (2.2 eq) in ethanol is refluxed for 8 hours.

    • The reaction mixture is then cooled, and the precipitated solid is filtered.

    • The solid is washed with ethanol and then dried to give the desired thiazolo[4,5-b]quinoxaline-2-thiol.

    • This intermediate can be further modified to produce a range of insecticidal derivatives. For example, hydrolysis can yield the corresponding thiazolo[4,5-b]quinoxalin-2(3H)-one.

Data Presentation:

Compound IDTarget PestLarval InstarLC₅₀ (mg/L) after 5 days[4]
3 Spodoptera litura2nd141.02
3 Spodoptera litura4th366.73

Experimental Workflow Diagram:

G start 2,3-Dichloroquinoxaline + Thiourea reflux Reflux in Ethanol (8 hours) start->reflux intermediate Thiazolo[4,5-b]quinoxaline-2-thiol reflux->intermediate modification Further Chemical Modification (e.g., Hydrolysis) intermediate->modification product Insecticidal Thiazolo[4,5-b]quinoxaline Derivatives modification->product bioassay Insecticidal Bioassay (e.g., against S. litura) product->bioassay result LC₅₀ Determination bioassay->result

Caption: Workflow for the synthesis and evaluation of insecticidal quinoxalines.

These application notes demonstrate the broad utility of this compound and its analogs as foundational scaffolds for the development of a new generation of agrochemicals. The straightforward synthetic accessibility and the diverse range of achievable biological activities make the quinoxaline core a continued area of interest for researchers in crop protection.

References

Application Notes and Protocols: 2-Chloroquinoxaline Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) derivatives have emerged as a significant class of heterocyclic compounds in the development of organic electronics, particularly in the field of Organic Light-Emitting Diodes (OLEDs). Their inherent electron-deficient nature makes them excellent candidates for use as electron-transporting materials (ETMs) and as hosts for phosphorescent emitters. The introduction of a chlorine atom at the 2-position of the quinoxaline core, creating 2-chloroquinoxaline, provides a versatile synthetic handle for the facile introduction of a wide array of functional groups. This allows for the fine-tuning of the electronic and photophysical properties of the resulting derivatives to optimize OLED performance.

These application notes provide a comprehensive overview of the use of this compound derivatives in OLEDs, including synthetic protocols, device fabrication methods, and a summary of their performance characteristics.

Synthesis of 2-Substituted Quinoxaline Derivatives

The primary route to a variety of quinoxaline derivatives for OLED applications starts with the nucleophilic aromatic substitution (SNAr) of this compound. The chlorine atom at the 2-position is readily displaced by a range of nucleophiles, including phenols, anilines, and thiols, enabling the synthesis of a diverse library of materials.

General Protocol for the Synthesis of 2-Phenoxyquinoxaline (B2893713) Derivatives

A common synthetic route involves the reaction of this compound with a substituted phenol (B47542) in the presence of a base.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-tert-butylphenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) and the desired substituted phenol (1.2 eq.) in DMF, add potassium carbonate (2.0 eq.).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-phenoxyquinoxaline derivative.

OLED Device Fabrication

The performance of this compound derivatives is evaluated by incorporating them into multilayer OLED devices. These devices are typically fabricated by sequential thermal evaporation of the organic layers and the metal cathode onto a pre-cleaned indium tin oxide (ITO) coated glass substrate.

General Protocol for OLED Fabrication

Substrate Preparation:

  • Patterned ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

Layer Deposition:

The organic layers and the metal cathode are deposited in a high-vacuum chamber (< 10⁻⁶ Torr). The deposition rates are monitored using a quartz crystal microbalance. A typical device architecture is as follows:

  • Anode: Indium Tin Oxide (ITO)

  • Hole Injection Layer (HIL): e.g., Molybdenum oxide (MoO₃)

  • Hole Transport Layer (HTL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

  • Emissive Layer (EML): A this compound derivative as a host or emitter, often doped with a phosphorescent guest.

  • Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)

  • Electron Injection Layer (EIL): e.g., Lithium fluoride (B91410) (LiF)

  • Cathode: Aluminum (Al)

Performance of Quinoxaline Derivatives in OLEDs

While specific quantitative data for OLEDs employing derivatives synthesized directly from this compound as the primary emitter is limited in readily available literature, the broader class of quinoxaline derivatives, including those with chloro-substituents at other positions, has been extensively studied. The data from these related compounds provide valuable insights into the potential performance of this compound derivatives.

For instance, chloro-substituted Zn(II) 8-hydroxyquinolate complexes have demonstrated improved performance in OLEDs compared to their fluoro-substituted counterparts.

Table 1: Performance of a Chloro-Substituted Zinc(II) 8-Hydroxyquinolate Complex in an OLED[1]
CompoundMaximum Luminance (cd/m²)Luminance Efficiency (cd/A)Emission Peak (nm)
(E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc91432.60607

This data suggests that the incorporation of chlorine atoms can be a viable strategy to enhance the electroluminescent properties of organic materials. The electron-withdrawing nature of chlorine can influence the energy levels of the molecule, potentially leading to improved charge injection and transport balance within the OLED device.

Visualizations

Chemical Structure of a 2-Phenoxyquinoxaline Derivative

Caption: General structure of a 2-phenoxyquinoxaline derivative.

Experimental Workflow for Synthesis and Characterization

G Workflow for Synthesis and Characterization A Reaction Setup: This compound, Phenol, Base, Solvent B Heating and Reaction Monitoring (TLC) A->B C Workup and Extraction B->C D Purification (Column Chromatography) C->D E Characterization: NMR, Mass Spectrometry, etc. D->E F OLED Device Fabrication E->F G Electroluminescence Characterization F->G

Caption: A typical experimental workflow.

OLED Device Architecture

G Typical OLED Device Architecture Cathode Cathode (Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (this compound Derivative) HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (ITO) Substrate Glass Substrate

Caption: A multilayer OLED device structure.

Conclusion and Future Outlook

This compound serves as a valuable and versatile platform for the development of novel organic materials for OLED applications. The ease of its functionalization allows for the systematic tuning of material properties to achieve desired performance characteristics. While direct and extensive quantitative data on the electroluminescence of this compound-derived emitters is still an emerging area of research, the promising results from related quinoxaline and chloro-substituted heterocyclic systems suggest that these materials hold significant potential. Future research should focus on the synthesis of a broader range of 2-substituted quinoxaline derivatives and a more thorough investigation of their photophysical properties and performance in optimized OLED device architectures. This will undoubtedly lead to the development of next-generation OLEDs with enhanced efficiency, stability, and color purity.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmacologically active agents with a wide range of activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The functionalization of the quinoxaline scaffold is a key strategy in the development of novel therapeutic agents and functional materials.[1][2] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of functionalized quinoxalines, offering a versatile and efficient means to form carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-chloroquinoxaline, a versatile building block for the synthesis of a diverse library of 2-substituted quinoxaline derivatives. The chlorine atom at the 2-position of the quinoxaline ring is susceptible to oxidative addition to a palladium(0) catalyst, which initiates the catalytic cycle for a variety of cross-coupling reactions.[2]

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0)/Pd(II) interchange. The fundamental steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[1][2]

  • Transmetalation (for Suzuki, Sonogashira, and Stille reactions) or Coordination/Deprotonation (for Buchwald-Hartwig amination) or Carbopalladation (for Heck reaction): The coupling partner transfers its organic group to the palladium center.[1][2]

  • Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst.[1][2]

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X (Ln) OxAdd->PdII_ArX Transmetal Transmetalation (R-M) PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)-R (Ln) Transmetal->PdII_ArR Byproduct M-X Transmetal->Byproduct RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds, such as boronic acids and their esters.[2] This reaction is widely utilized due to its mild conditions and tolerance of a broad range of functional groups.[2]

Representative Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90875-90
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₂CO₃1,4-Dioxane/H₂O1001285
34-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90882
43,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90894

Note: Yields are based on reactions with 2,6-dichloroquinoxaline (B50164) and may require optimization for this compound.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the successful coupling of 2,6-dichloroquinoxaline.[4]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification a Add this compound, arylboronic acid, catalyst, and base to a dry reaction flask. b Evacuate and backfill with inert gas (3x). a->b c Add degassed solvent. b->c d Heat mixture to 80-100 °C with stirring. c->d e Monitor progress by TLC or LC-MS. d->e f Cool to room temperature. e->f g Dilute with organic solvent, wash with water and brine. f->g h Dry organic layer, concentrate, and purify. g->h

Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene, 1,4-Dioxane, THF, with 10-20% water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.[4]

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.[3]

Heck Reaction

The Heck reaction allows for the coupling of this compound with alkenes to generate substituted alkenes, providing a powerful method for vinylation.[1]

Representative Conditions and Yields

The following table provides representative conditions for the Heck reaction of chloroquinoxalines.

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (5)KOtBuDMSO120Good
2n-Butyl acrylatePd(OAc)₂ (5)Et₃NDMF100Moderate

Note: Yields are based on reactions with similar chloro-heteroaromatic substrates and may require optimization.[1]

Experimental Protocol: Heck Reaction

This is a general protocol for the Heck reaction involving a chloroquinoxaline derivative.[1]

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol)

  • Base (e.g., KOtBu, 1.5 mmol)

  • Solvent (e.g., DMSO, 3 mL)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., KOtBu, 1.5 mmol).[1]

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol).[1]

  • Add the solvent (e.g., DMSO, 3 mL) under an inert atmosphere.[1]

  • Seal the tube and heat the mixture at the specified temperature (e.g., 120 °C) for 12-24 hours.[1]

  • After cooling the reaction to room temperature, pour the mixture into water and extract with a suitable organic solvent.[1]

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate.[1]

  • Purify the residue by flash chromatography.[1]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between this compound and a terminal alkyne, typically employing a palladium catalyst and a copper(I) co-catalyst.[1]

Representative Conditions and Yields

The table below shows representative conditions for the Sonogashira coupling of chloroquinoxaline derivatives.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80High
21-HexynePd(OAc)₂ (2) / XPhos (4)CuI (5)i-Pr₂NEtTHF60Good

Note: These conditions are based on related substrates and optimization for this compound is recommended.[3]

Experimental Protocol: Sonogashira Coupling

This generalized protocol should be optimized for the specific alkyne and this compound.[3]

G a Add this compound, Pd catalyst, and CuI to a Schlenk flask. b Evacuate and backfill with inert gas (3x). a->b c Add degassed solvent, base, and terminal alkyne. b->c d Stir at appropriate temperature (RT to 80 °C). c->d e Monitor reaction by TLC. d->e f Work-up and purify. e->f

Experimental workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂, 1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NEt, piperidine, 2.0-3.0 equiv)

  • Solvent (e.g., DMF, THF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, copper(I) iodide, and a magnetic stir bar.[3]

  • Evacuate and backfill the flask with an inert gas (repeat three times).[3]

  • Add the degassed solvent, followed by the base and the terminal alkyne via syringe.[3]

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).[3]

  • Monitor the reaction by TLC.

  • Upon completion, perform an appropriate work-up and purify by column chromatography.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling this compound with primary or secondary amines.[1]

Representative Conditions and Yields

The choice of a bulky, electron-rich phosphine (B1218219) ligand is often critical for high efficiency in the Buchwald-Hartwig amination of aryl chlorides.

EntryAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100High
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane110Good
3BenzylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDSTHF80Moderate-High

Note: These conditions are based on related substrates and optimization for this compound is recommended.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination.[1]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, combine the palladium precursor, phosphine ligand, and base in a reaction vial.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).[1]

  • Add the anhydrous, degassed solvent (e.g., toluene, 2 mL).[1]

  • Seal the vial and stir the mixture at the appropriate temperature (e.g., 100 °C) for 12-24 hours.[1]

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.[1]

  • Concentrate the filtrate and purify the crude product via column chromatography.[1]

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed coupling of this compound with an organotin compound (organostannane). This reaction is known for its tolerance of a wide variety of functional groups.[5]

General Considerations

Organotin reagents are stable to air and moisture but are toxic and require careful handling. The primary side reaction is the homocoupling of the organostannane.[5] Work-up procedures often involve treatment with a saturated aqueous solution of KF to remove tin byproducts.[5]

Experimental Protocol: Stille Coupling

No specific examples for the Stille coupling of this compound were found in the initial search. The following is a general protocol that would require optimization.[5]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Additive (e.g., LiCl, 3 equiv)

  • Solvent (e.g., Toluene, DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound, the palladium catalyst, and any additives.

  • Add the degassed solvent.

  • Add the organostannane via syringe.

  • Heat the reaction mixture (e.g., 80-110 °C) and monitor by TLC.

  • Upon completion, cool the reaction and perform an appropriate work-up, which may include a potassium fluoride (B91410) wash to remove tin residues.

  • Purify the product by column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the functionalization of this compound.[1][3] The protocols and data presented herein serve as a guide for researchers to synthesize a wide range of novel quinoxaline derivatives for applications in drug discovery and materials science.[1][3] The choice of catalyst, ligand, base, and solvent system is critical for achieving optimal results and will likely require further optimization depending on the specific coupling partners employed.[1]

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Chloroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) derivatives are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The 2-chloroquinoxaline scaffold is a versatile intermediate, allowing for nucleophilic substitution at the C2 position to generate diverse libraries of novel compounds for drug discovery.[1] Traditional methods for the synthesis of these derivatives often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative, dramatically reducing reaction times, improving yields, and often leading to cleaner reactions.[2][3]

Microwave heating utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This direct energy transfer, through mechanisms like dipolar polarization and ionic conduction, allows for reaction temperatures to be reached in minutes, compared to hours with conventional heating methods.[2] This application note provides detailed protocols for the microwave-assisted synthesis of this compound derivatives and their subsequent functionalization.

Advantages of Microwave-Assisted Synthesis

  • Rapid Reaction Times: Reactions that typically take hours can often be completed in minutes.[2][3]

  • Higher Yields: Improved reaction kinetics and reduced side reactions can lead to higher product yields.[2][3]

  • Greener Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more environmentally friendly processes.

  • Improved Purity: The reduction in side-product formation simplifies purification.

Experimental Protocols

Protocol 1: Microwave-Assisted Chlorination of Quinoxalin-2(1H)-one

This protocol describes the synthesis of the this compound precursor from the corresponding quinoxalin-2(1H)-one using phosphorus oxychloride (POCl₃) under microwave irradiation.

Materials:

Procedure:

  • In a microwave reactor vial, combine the quinoxalin-2(1H)-one derivative (1 mmol), POCl₃ (5-10 equivalents), and a catalytic amount of DMF (2-3 drops).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound derivative.

Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAAr) of 2-Chloroquinoxalines

This protocol details the synthesis of 2-substituted quinoxaline derivatives from a this compound precursor via a microwave-assisted nucleophilic aromatic substitution reaction.

Materials:

  • This compound derivative

  • Nucleophile (e.g., amine, phenol, thiol)

  • Base (e.g., K₂CO₃, triethylamine)

  • Solvent (e.g., DMF, Dioxane/water)

  • Microwave reactor vials

  • Standard laboratory glassware

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vial, add the this compound derivative (1 mmol), the nucleophile (1.2-2 mmol), and a suitable base (e.g., K₂CO₃, 1.5 mmol or triethylamine, 3 mmol).

  • Add the appropriate solvent (e.g., 3-5 mL of DMF or a 9:1 mixture of dioxane/water).[4]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 105-160 °C) for a defined period (e.g., 3-15 minutes).[2][4] Monitor the reaction by TLC.

  • Upon completion, cool the reaction vial to room temperature.

  • If a solid precipitate forms, filter the mixture. Otherwise, proceed to extraction.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted quinoxaline derivative.

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of this compound derivatives and their subsequent functionalization, as reported in the literature.

Table 1: Microwave-Assisted Synthesis of this compound Derivatives

Starting MaterialReagentSolventPower (W) / Temp (°C)Time (min)Yield (%)
3-chloro-4-fluoro-2-nitro Phenyl) acetamideHydrolysis-320 W5-
3-chloro-4-fluorobenzene-1, 2-diamine & BenzilCyclizationSolvent-free320 W1.5-
6-bromo-quinoxalin-2(1H)-onePOCl₃/DMF-Reflux-100

Data extracted from various sources for illustrative purposes.

Table 2: Microwave-Assisted Nucleophilic Aromatic Substitution of 2-Chloroquinoxalines

This compound DerivativeNucleophileSolventTemp (°C)Time (min)Yield (%)
2,3-dichloroquinoxalineBenzylamineTriethylamine160569
2,3-dichloro-6,7-dimethylquinoxalineBenzylamineTriethylamine160546
This compoundVarious aminesDioxane/water (9:1)105180 (3h)7-11
5-chloro-6-fluoro-2, 3-diphenyl quinoxalineVarious amines--60-
This compoundVarious phenoxidesDMF---

Data extracted from various sources for illustrative purposes.[2][3][4]

Visualizations

Experimental Workflows

G Workflow for Microwave-Assisted Synthesis of 2-Substituted Quinoxalines cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution A Quinoxalin-2(1H)-one C Microwave Irradiation (100-150 °C, 5-20 min) A->C B POCl3 / DMF B->C D Work-up and Purification C->D E This compound D->E F This compound E->F Intermediate H Microwave Irradiation (105-160 °C, 3-15 min) F->H G Nucleophile (Amine, Phenol, etc.) Base G->H I Work-up and Purification H->I J 2-Substituted Quinoxaline Derivative I->J

Caption: General workflow for the two-step microwave-assisted synthesis of 2-substituted quinoxaline derivatives.

Biological Signaling Pathways

Some quinoxaline derivatives have been shown to exert their biological effects by modulating specific signaling pathways.

G Potential Signaling Pathways Modulated by Quinoxaline Derivatives cluster_0 Tubulin Polymerization Inhibition & Apoptosis cluster_1 Auditory Hair Cell Regeneration A Quinoxaline Derivative B Inhibition of Tubulin Polymerization A->B E Increased Intracellular ROS A->E C Microtubule Network Disruption B->C D G2/M Phase Arrest C->D G Apoptosis D->G F Mitochondrial Membrane Dysfunction E->F F->G H Quinoxaline Derivative I Wnt/β-catenin Pathway H->I J MAP3K1-IKK-NF-κB Pathway H->J K Auditory Supporting Cell Proliferation I->K J->K L Generation of New Sensory Hair Cells K->L

Caption: Signaling pathways potentially modulated by certain quinoxaline derivatives, leading to anticancer and regenerative effects.[4][5]

Conclusion

Microwave-assisted synthesis is a powerful and efficient technique for the rapid generation of this compound derivatives and their subsequent analogs. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development, enabling the accelerated discovery of novel therapeutic agents based on the versatile quinoxaline scaffold. The ability to quickly synthesize and diversify these compounds is crucial for exploring their structure-activity relationships and identifying lead candidates for further development.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize Suzuki coupling reactions involving 2-chloroquinoxaline and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound in a question-and-answer format.

Question 1: Why am I observing very low to no yield of my desired coupled product?

Answer: Low or no product yield is a common challenge when using aryl chlorides like this compound due to the relatively strong C-Cl bond, which can make the initial oxidative addition step of the catalytic cycle difficult.[1] Several factors could be contributing to this issue.

  • Inactive Catalyst System: The palladium source and ligand combination is critical. For less reactive aryl chlorides, a highly active catalyst system is necessary.[1]

    • Palladium Source: While Pd(PPh₃)₄ can be effective, it may not be active enough for all chloroquinoxalines.[1] Consider more active Pd(0) sources like Pd(OAc)₂ or Pd₂(dba)₃.[1] Older palladium sources can also exhibit reduced activity.[2]

    • Ligand Choice: Standard ligands such as triphenylphosphine (B44618) (PPh₃) may be insufficient.[1] Bulky, electron-rich phosphine (B1218219) ligands are known to facilitate the oxidative addition of aryl chlorides.[1][3] Recommended ligands include Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[1][2]

  • Inappropriate Base: The base is crucial for activating the boronic acid for the transmetalation step.[1]

    • Strength: Weak bases like Na₂CO₃ may not be effective. Stronger bases such as K₃PO₄ (potassium phosphate), Cs₂CO₃ (cesium carbonate), or K₂CO₃ (potassium carbonate) are often required for aryl chlorides.[1][2]

    • Solubility & Water Content: Ensure the base is finely powdered. For anhydrous couplings using K₃PO₄, adding a small amount of water can sometimes be beneficial.[2][4]

  • Sub-optimal Reaction Conditions:

    • Temperature: Higher temperatures, typically in the range of 90-120°C, are often necessary to activate the C-Cl bond.[1][2]

    • Solvent: Aprotic polar solvents like 1,4-dioxane (B91453), THF, or toluene (B28343), often with a small amount of water, are commonly used.[1] For the related 2,6-dichloroquinoxaline (B50164), THF was found to be an effective solvent.[2][5]

    • Degassing: Oxygen can deactivate the catalyst by oxidizing the Pd(0) and the phosphine ligands.[1][2] It is critical to thoroughly degas the reaction mixture and solvents, for example, by using several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[1][2]

  • Boronic Acid/Ester Instability: Boronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to low yields.[2]

    • Reagent Quality: Use fresh or recently purified boronic acid.[2]

    • Alternatives: Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[2][6]

    • Stoichiometry: Using a slight excess (1.2–1.5 equivalents) of the boronic acid reagent can help compensate for potential degradation.[2]

Question 2: My reaction is producing significant amounts of side products, such as dehalogenated quinoxaline (B1680401) or homocoupled boronic acid. How can I minimize these?

Answer: The formation of side products is a common issue in Suzuki couplings. The following strategies can help minimize the most frequent ones.

  • Dehalogenation (Hydrodehalogenation): This side reaction replaces the chlorine atom with a hydrogen atom.

    • Cause: This occurs via a palladium hydride species, which can be formed from amine bases or alcohol solvents.[2][7]

    • Solution: Avoid using alcohols as a primary solvent if dehalogenation is observed. Switch from an amine base to an inorganic base like K₃PO₄ or Cs₂CO₃.[1] Minimizing reaction time and temperature can also help, as prolonged heating can promote this pathway.[2]

  • Homocoupling of Boronic Acid: This reaction produces a biaryl byproduct from the coupling of two boronic acid molecules and is often promoted by the presence of oxygen.[1]

    • Solution: Rigorous degassing of the reaction mixture and solvent before adding the catalyst is essential to remove dissolved oxygen.[1] Running the reaction under a strictly inert atmosphere (N₂ or Ar) is crucial.[1] In some cases, the slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.[2]

  • Protodeboronation: As mentioned previously, the boronic acid is converted to the corresponding arene.

    • Solution: Use more stable boronic acid derivatives like pinacol esters or trifluoroborate salts and ensure anhydrous conditions if water is suspected of promoting this side reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst, base, and solvent for the Suzuki coupling of this compound? A: A robust starting point is a combination of Pd(OAc)₂ (2-5 mol%) with a bulky phosphine ligand like SPhos or XPhos (at a 2:1 ligand-to-palladium ratio), using K₃PO₄ or K₂CO₃ (2 equivalents) as the base in 1,4-dioxane or THF, often with a small amount of water.[1] A reaction temperature of 90-120°C is typically required.[1]

Q2: How critical is it to use anhydrous solvents and degas the reaction mixture? A: This is critically important. Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and promotes the undesirable homocoupling of the boronic acid.[1] While some Suzuki reactions benefit from a small amount of water (which can help solubilize the base), starting with anhydrous solvents provides better control.[1] If dehalogenation is an issue, ensuring the reaction is strictly anhydrous may be necessary.[1]

Q3: My boronic acid is poorly soluble in the reaction solvent. What can I do? A: Poor solubility can significantly hinder the reaction rate. You can try experimenting with different solvent systems, such as a mixture of toluene and water, which might improve the solubility of the reagents.[1]

Q4: How can I monitor the reaction's progress? A: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] To do this, small aliquots are taken from the reaction mixture at various time points, quenched (e.g., with water), extracted with an organic solvent like ethyl acetate, and the organic layer is then analyzed to observe the consumption of starting materials and the formation of the product.[1]

Quantitative Data Summary

The following table presents optimized conditions and yields for the Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline with various arylboronic acids. This data can serve as a valuable starting point for optimizing reactions with this compound.[2][5]

EntryArylboronic Acid (Ar)Yield (%)[2][5]
12-Tolyl77
23-Tolyl67
34-Tolyl75
42,6-Dimethylphenyl87
53,5-Dimethylphenyl90
62,4,6-Trimethylphenyl96
72-Methoxyphenyl72
84-Methoxyphenyl63
92,3-Dimethoxyphenyl65
102,6-Dimethoxyphenyl97

General Optimized Conditions for the above reactions: 2,6-dichloroquinoxaline (1 equiv.), arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv.), THF, 90 °C, 8 h.[5]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is adapted from a procedure for the related 2,6-dichloroquinoxaline and serves as a general starting point.[1][5]

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.3 mmol, 1.3 equiv.), and finely powdered potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Solvent Addition: Add anhydrous, degassed tetrahydrofuran (B95107) (THF) (approx. 4-5 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), to the mixture under a positive flow of inert gas.

  • Reaction: Place the reaction flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction progress periodically by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (15 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-arylquinoxaline.

Visualizations

G cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Add this compound, boronic acid, and base to oven-dried flask B 2. Seal flask, evacuate, and backfill with Ar/N₂ (3x) A->B C 3. Add degassed solvent (e.g., THF) B->C D 4. Add Pd catalyst under inert gas flow C->D E 5. Heat at 90-120 °C with vigorous stirring D->E F 6. Monitor by TLC/GC-MS E->F After 8-12h G 7. Cool, quench with water, and perform extraction F->G Reaction complete H 8. Dry, concentrate, and purify by chromatography G->H

Caption: General experimental workflow for the Suzuki coupling of this compound.

G Start Low or No Yield Observed Cat Is the catalyst system active enough for an aryl chloride? Start->Cat Base Is the base strong enough? Cat->Base No Sol_Cat Action: Use bulky, electron-rich ligands (XPhos, SPhos). Use active Pd source (Pd(OAc)₂). Cat->Sol_Cat Yes Cond Are reaction conditions (T°, solvent) optimal? Base->Cond No Sol_Base Action: Switch to a stronger base (K₃PO₄, Cs₂CO₃). Base->Sol_Base Yes Reagent Is the boronic acid degrading? Cond->Reagent No Sol_Cond Action: Increase temperature (90-120°C). Ensure rigorous degassing. Cond->Sol_Cond Yes End Yield Improved Reagent->End No Sol_Reagent Action: Use fresh boronic acid or switch to a more stable derivative (pinacol ester, trifluoroborate). Reagent->Sol_Reagent Yes Sol_Cat->Base Sol_Base->Cond Sol_Cond->Reagent Sol_Reagent->End

Caption: Troubleshooting workflow for low yield in Suzuki coupling of this compound.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa oa->pd0 pd2_1 Ar-Pd(II)L₂-X oa->pd2_1 tm Transmetalation pd2_1->tm pd2_1->tm pd2_2 Ar-Pd(II)L₂-Ar' tm->pd2_2 tm->pd2_2 bx B(OR)₂X tm->bx re Reductive Elimination pd2_2->re pd2_2->re re->pd0 Catalyst Regeneration product Ar-Ar' (Product) re->product arx Ar-X (this compound) arx->oa boronic Ar'-B(OR)₂ boronic->tm base Base base->tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Side product formation in the synthesis of 2-Chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-chloroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key starting materials?

A1: The most prevalent method for synthesizing this compound involves a two-step process. The first step is the condensation of o-phenylenediamine (B120857) with a glyoxylic acid derivative to form the intermediate, quinoxalin-2(1H)-one. This intermediate is then chlorinated in the second step, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final this compound product.

Q2: What are the potential sources of impurities in the synthesis of this compound?

A2: Impurities can arise from several stages of the synthesis and storage process.[1] The primary sources include:

  • Starting Materials: Unreacted starting materials or impurities already present in the o-phenylenediamine or glyoxylic acid derivatives.[1]

  • Intermediates: Residual amounts of the quinoxalin-2(1H)-one intermediate.[1]

  • By-products: Unwanted products formed from side reactions during the chlorination step.[1]

  • Degradation Products: Impurities resulting from the degradation of this compound during storage or exposure to light, heat, or moisture.[1]

  • Reagents and Solvents: Residual chlorinating agents, catalysts, or solvents used during synthesis and purification.[1]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive purity analysis.[1] These include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities.[1][2]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities, such as residual solvents.[1]

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS) or GC (GC-MS), it provides molecular weight information for the identification and structural elucidation of impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural confirmation of the final product and any isolated impurities.[1]

Troubleshooting Guide: Side Product Formation

Issue 1: Formation of 2,3-dichloroquinoxaline (B139996) (Over-chlorination)

Question: My reaction is producing a significant amount of 2,3-dichloroquinoxaline in addition to the desired this compound. How can I minimize this over-chlorination?

Answer: The formation of 2,3-dichloroquinoxaline is a common side product resulting from the further chlorination of the desired product. Several factors can influence the extent of this side reaction.

Plausible Mechanism of Over-chlorination:

over_chlorination This compound This compound Phosphate_Ester_Intermediate_2 Phosphate Ester Intermediate This compound->Phosphate_Ester_Intermediate_2 + POCl3 2,3-Dichloroquinoxaline 2,3-Dichloroquinoxaline Phosphate_Ester_Intermediate_2->2,3-Dichloroquinoxaline + Cl-

Caption: Proposed pathway for the formation of 2,3-dichloroquinoxaline.

Troubleshooting Strategies:

ParameterRecommendationRationale
Reaction Temperature Maintain a lower reaction temperature (e.g., gentle reflux).Higher temperatures can provide the activation energy needed for the second chlorination step, leading to increased over-chlorination.
Reaction Time Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material (quinoxalin-2(1H)-one) is consumed.Prolonged reaction times increase the likelihood of the desired product undergoing further chlorination.
Stoichiometry of POCl₃ Use a minimal excess of POCl₃. A slight excess is necessary to drive the reaction to completion, but a large excess can promote over-chlorination.Reducing the concentration of the chlorinating agent can disfavor the second, slower chlorination reaction.
Issue 2: Reversion to Quinoxalin-2(1H)-one during Workup

Question: After quenching the reaction, I am observing the presence of the starting material, quinoxalin-2(1H)-one, in my crude product. What could be the cause?

Answer: The reappearance of quinoxalin-2(1H)-one is likely due to the hydrolysis of the this compound product during the aqueous workup. The chloro group at the 2-position is susceptible to nucleophilic attack by water, especially under non-neutral pH conditions.

Plausible Mechanism of Hydrolysis:

hydrolysis This compound This compound Intermediate Tetrahedral Intermediate This compound->Intermediate + H2O Quinoxalin-2(1H)-one Quinoxalin-2(1H)-one Intermediate->Quinoxalin-2(1H)-one - HCl

Caption: Hydrolysis of this compound back to quinoxalin-2(1H)-one.

Troubleshooting Strategies:

ParameterRecommendationRationale
Quenching Quench the reaction mixture by pouring it slowly into a vigorously stirred mixture of ice and a mild base, such as saturated sodium bicarbonate solution, to neutralize excess POCl₃.This neutralizes the acidic byproducts of the chlorination reaction and minimizes the contact time of the product with acidic aqueous conditions, which can promote hydrolysis.
Extraction Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) immediately after quenching.Rapidly moving the product from the aqueous phase to the organic phase reduces the opportunity for hydrolysis to occur.
Washing Wash the combined organic layers with brine to remove residual water.Thoroughly drying the organic phase is crucial to prevent hydrolysis during solvent evaporation.
Temperature Keep the temperature low during the workup process by using ice baths.Hydrolysis is a chemical reaction with a rate that is dependent on temperature; lower temperatures will slow down this undesired reaction.

Experimental Protocols

Synthesis of this compound from Quinoxalin-2(1H)-one

This protocol provides a general method for the chlorination of quinoxalin-2(1H)-one using phosphorus oxychloride.

Materials:

  • Quinoxalin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend the quinoxalin-2(1H)-one (1.0 equivalent) in phosphorus oxychloride (5-10 volumes).

  • Heat the mixture to a gentle reflux and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a vigorously stirring mixture of crushed ice and saturated aqueous NaHCO₃ solution to neutralize the excess POCl₃. Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution in vacuo using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by silica (B1680970) gel column chromatography or recrystallization if necessary.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the synthesized this compound.[2]

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Synthesized this compound

  • Commercial standard of this compound (≥98% purity)

Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL solution of the commercial standard in a suitable solvent (e.g., acetonitrile/water mixture).

  • Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution to a final concentration of 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Method Parameters:

ParameterValue
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient, e.g., 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength e.g., 254 nm
Injection Volume 10 µL

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Summary of Quantitative Data

The following table provides a hypothetical comparison of reaction outcomes under different conditions to illustrate the impact on product yield and purity.

ConditionTemperature (°C)Time (h)Yield of this compound (%)2,3-Dichloroquinoxaline (%)Quinoxalin-2(1H)-one (%)
Standard 10028510<1
Lower Temperature 8048025
Shorter Time 100175515
Longer Time 10057025<1

Workflow Diagrams

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Start Quinoxalin-2(1H)-one + POCl3 Reaction Reflux (1-3h) Start->Reaction Quench Quench with Ice/NaHCO3 Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purification Column Chromatography / Recrystallization Evaporate->Purification Analysis HPLC Purity Check Purification->Analysis Product Pure this compound Analysis->Product

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Optimization of Buchwald-Hartwig Amination for 2-Chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Buchwald-Hartwig amination reactions involving 2-chloroquinoxaline. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in successfully employing this versatile C-N cross-coupling reaction.

I. Troubleshooting and FAQs

This section addresses common issues encountered during the Buchwald-Hartwig amination of this compound.

Q1: My reaction shows low or no conversion of this compound. What are the likely causes and how can I improve the yield?

A1: Low or no conversion is a frequent issue, often stemming from several factors:

  • Catalyst and Ligand Choice: The amination of aryl chlorides, particularly electron-deficient heteroaryl chlorides like this compound, can be challenging and often requires specific catalyst and ligand systems.[1] Bulky, electron-rich phosphine (B1218219) ligands are generally necessary to facilitate the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[1]

    • Recommendation: Screen a panel of bulky phosphine ligands such as XPhos, SPhos, or BrettPhos. Pre-formed palladium catalysts (e.g., XPhos Pd G3) can also be more effective and reproducible than generating the active catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.

  • Base Selection: The choice of base is critical. While strong bases like NaOtBu are commonly used, they can sometimes lead to side reactions or degradation of sensitive substrates. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ may be more suitable in certain cases, although they might require higher reaction temperatures.

    • Recommendation: If using a strong base leads to decomposition, switch to a weaker inorganic base and increase the reaction temperature.

  • Solvent and Temperature: The reaction solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. Common solvents include toluene, dioxane, and THF.[1] The reaction temperature is also a crucial parameter, with temperatures typically ranging from 80-120 °C.

    • Recommendation: Ensure your solvent is dry and degassed. If the reaction is sluggish at a lower temperature, gradually increase it. Toluene is often a good starting point due to its high boiling point.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst decomposition and reaction failure.

    • Recommendation: Use a Schlenk line or a glovebox to set up the reaction. Ensure all reagents and solvents are properly handled to exclude oxygen.

Q2: I am observing the formation of side products. What are the common side reactions and how can I minimize them?

A2: Several side reactions can occur in Buchwald-Hartwig aminations:

  • Hydrodehalogenation: This is the reduction of the aryl halide (this compound) to the corresponding arene (quinoxaline). It can be a significant side reaction, especially with certain ligands and at high temperatures.

    • Recommendation: Lowering the reaction temperature or screening different ligands can help minimize hydrodehalogenation.

  • Diarylation of Primary Amines: If you are using a primary amine, a common side product is the diarylated amine.

    • Recommendation: Using a slight excess of the primary amine (1.1-1.2 equivalents) can sometimes suppress diarylation. Alternatively, using an ammonia (B1221849) surrogate followed by deprotection can be an effective strategy for synthesizing primary arylamines.

  • Homocoupling of Aryl Halides: This results in the formation of biaryl compounds.

    • Recommendation: Optimizing the catalyst and ligand combination can often reduce homocoupling.

Q3: How do I choose the optimal catalyst, ligand, base, and solvent for my specific amine?

A3: The optimal conditions are highly dependent on the specific amine being coupled with this compound. A systematic approach to optimization is recommended.

  • Recommendation: Start with a general set of conditions (see Section II: Experimental Protocols) and then systematically vary one parameter at a time (e.g., ligand, base, solvent). High-throughput experimentation (HTE) can be a powerful tool for rapidly screening a wide range of conditions.

II. Data Presentation: Reaction Conditions

The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound and related heteroaryl chlorides.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012>95
AnilinePd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.0)Dioxane1101885-90
n-ButylamineXPhos Pd G3 (2)-K₃PO₄ (2.0)t-BuOH1002480-85
PiperidinePd₂(dba)₃ (2.5)BrettPhos (5)LHMDS (1.5)THF8016~90

Note: The data in this table is compiled from various literature sources and represents typical conditions. Yields are approximate and may vary depending on the specific reaction setup and purity of reagents.

Table 2: Common Reagents for Buchwald-Hartwig Amination of this compound

CategoryReagents
Palladium Sources Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂
Pre-formed Catalysts XPhos Pd G3, SPhos Pd G3, BrettPhos Pd G3
Ligands XPhos, SPhos, BrettPhos, RuPhos, DavePhos
Bases NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₂CO₃, K₃PO₄
Solvents Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), tert-Butanol (t-BuOH)

III. Experimental Protocols

This section provides a general, non-optimized protocol for the Buchwald-Hartwig amination of this compound. Note: This is a starting point, and optimization for specific substrates is highly recommended.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.1-1.2 equiv.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.2 M)

  • Oven-dried glassware

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried reaction vial or flask containing a magnetic stir bar, add the this compound, palladium pre-catalyst, and base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine (if liquid) or a solution of the amine in the reaction solvent via syringe. Then, add the degassed solvent to achieve the desired concentration.

  • Reaction: Place the reaction vessel in a pre-heated oil bath or heating block and stir at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel.

IV. Visualizations

The following diagrams illustrate the key processes involved in the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(L)-X OxAdd->PdII_Aryl Ligand_Exch Amine Coordination & Deprotonation PdII_Aryl->Ligand_Exch HNR'R'' Base PdII_Amide Ar-Pd(II)(L)-NR'R'' Ligand_Exch->PdII_Amide Red_Elim Reductive Elimination PdII_Amide->Red_Elim Red_Elim->Pd0 Ar-NR'R'' Troubleshooting_Workflow Start Low or No Yield Check_Inert Check Inert Atmosphere & Reagent Quality Start->Check_Inert Screen_Ligand Screen Bulky Phosphine Ligands (e.g., XPhos, SPhos) Check_Inert->Screen_Ligand Vary_Base Vary Base (e.g., NaOtBu, Cs2CO3, K3PO4) Screen_Ligand->Vary_Base Increase_Temp Increase Temperature Vary_Base->Increase_Temp Change_Solvent Change Solvent (Toluene, Dioxane, tBuOH) Increase_Temp->Change_Solvent Success Reaction Optimized Change_Solvent->Success

References

Purification challenges of 2-Chloroquinoxaline derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 2-Chloroquinoxaline Derivatives

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of this compound derivatives by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative exhibiting significant peak tailing on a silica (B1680970) gel column?

A1: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like quinoxalines.[1][2] The primary cause is the interaction between the basic nitrogen atoms in the quinoxaline (B1680401) ring and acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel.[1][3] This secondary interaction slows down a portion of the compound, causing it to elute gradually and create a "tail."

To mitigate tailing, consider the following:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to your mobile phase.[4][5] This neutralizes the acidic silanol sites, minimizing unwanted interactions.[5][6]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina (B75360), especially for purifying amines and other basic compounds.[4][7][8] Alternatively, modern end-capped silica columns have fewer free silanol groups and can significantly reduce tailing.[1]

  • Adjust Mobile Phase pH: For reverse-phase chromatography, controlling the mobile phase pH with a buffer is critical. Working at a pH at least one unit away from your compound's pKa ensures a single ionization state and improves peak shape.[1]

Q2: My this compound derivative appears to be decomposing on the column. What are the likely causes and how can I prevent this?

A2: this compound derivatives can be sensitive to the acidic environment of standard silica gel, which can lead to on-column degradation.[4][9] The chloro group may be susceptible to hydrolysis, especially if there is moisture present, forming the corresponding quinoxalin-2-ol impurity.[4]

Strategies to prevent decomposition include:

  • Minimize Column Residence Time: Use a faster flow rate to reduce the time the compound spends in contact with the silica gel.[4]

  • Use Deactivated Silica or an Alternative Stationary Phase: As with tailing, deactivating the silica with triethylamine or using a neutral stationary phase like alumina can prevent acid-catalyzed degradation.[4][9]

  • Alternative Purification Methods: If the compound is highly sensitive, consider other methods like recrystallization or preparative Thin-Layer Chromatography (TLC).[4]

Q3: I'm having trouble separating my target this compound derivative from a closely eluting impurity. How can I improve the resolution?

A3: Co-elution occurs when the product and an impurity have very similar polarities and affinities for the stationary phase. Improving separation requires optimizing the selectivity of your chromatographic system.

Steps to improve resolution:

  • Optimize the Mobile Phase: Systematically experiment with different solvent systems using TLC before scaling up to a column.[9] A good starting point is a mixture of hexanes and ethyl acetate.[4] Try adding a different solvent to your mobile phase (a ternary system) to alter selectivity. For instance, using dichloromethane (B109758) or benzene (B151609) (with appropriate safety precautions) as a component can sometimes dramatically change the relative Rfs of compounds.[6]

  • Use Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity.[6][9] This can help sharpen the peak of your target compound and improve separation from impurities.

  • Change the Stationary Phase: If mobile phase optimization fails, switch to a stationary phase with a different selectivity mechanism. For example, in HPLC, if a C18 column (hydrophobic interactions) is not working, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can provide alternative π-π and dipole-dipole interactions that may resolve the isomers.[1]

Q4: What are common impurities I should expect when synthesizing this compound derivatives?

A4: Impurities can arise from starting materials or side reactions. Common impurities include unreacted starting materials, over- or under-chlorinated quinoxaline species, and byproducts from reactions with the solvent.[4] A significant potential impurity is the hydrolysis product, where the chloro group is replaced by a hydroxyl group, especially if moisture is present during the reaction or workup.[4]

Troubleshooting Guide

This section provides a structured approach to solving common problems during the column chromatography of this compound derivatives.

Problem 1: Low or No Recovery of the Product
Possible Cause Suggested Solution
Compound is too strongly adsorbed to the silica gel. Use a more polar eluent system. If the compound still doesn't elute, try flushing the column with a very strong solvent like methanol (B129727). Consider switching to a less retentive stationary phase like alumina.[4]
Compound decomposed on the column. Test the stability of your compound on a small amount of silica (TLC test). If it degrades, use deactivated silica, a different stationary phase, or an alternative purification method.[4][10]
Compound precipitated on the column. This can happen if the compound has low solubility in the mobile phase. Ensure the crude product is fully dissolved before loading. Use a "dry loading" technique by pre-adsorbing the compound onto a small amount of silica gel.[6][9]
Compound eluted in the solvent front. The mobile phase is too polar. Check the very first fractions collected. Re-develop your mobile phase using TLC to find a system where the product has an Rf value of around 0.2-0.3.[4][10]
Problem 2: Poor Separation (Co-elution or Overlapping Peaks)
Mobile Phase Optimization Stationary Phase & Column Optimization
Run a Gradient: Start with a less polar solvent system and gradually increase the percentage of the more polar solvent. This can help resolve compounds with close Rf values.[6]Change Stationary Phase: Switch from silica gel to neutral alumina, or for HPLC, from a C18 to a PFP or Phenyl-Hexyl column to introduce different separation mechanisms like π-π interactions.[1]
Test Different Solvent Systems: Use TLC to explore various solvent combinations. Small additions of a third solvent (e.g., methanol in a dichloromethane/hexane system) can significantly alter selectivity.Improve Column Packing: Ensure the column is packed uniformly without cracks or channels, which can lead to band broadening and poor separation.
Adjust Additives: For basic compounds, adding 0.1-1% triethylamine can improve peak shape and may also enhance separation.[4]Dry Loading: For difficult separations or compounds with poor solubility, adsorbing the sample onto silica gel before loading can result in a tighter initial band and better resolution.[6][11]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Triethylamine

This protocol is for researchers who observe tailing or degradation of their this compound derivative on a standard silica gel column.

  • Prepare the Mobile Phase: Identify a suitable mobile phase (e.g., Hexane:Ethyl Acetate) using TLC. Prepare a bulk amount of this solvent system containing 1% triethylamine (e.g., 10 mL of triethylamine in 990 mL of your chosen solvent mixture).

  • Pack the Column: Pack the chromatography column with silica gel using this triethylamine-containing mobile phase to create a slurry.

  • Equilibrate the Column: Flush the packed column with at least one full column volume of the triethylamine-containing solvent. Discard the eluent.[6] This process ensures the acidic sites on the silica are neutralized.

  • Run the Chromatography: You can now proceed to run the column using either the same mobile phase with triethylamine or your original solvent system without the additive.[6] The silica should remain deactivated for the duration of the purification.

Visualizations

Logical Workflow for Troubleshooting Purification

The following diagram outlines a decision-making process for troubleshooting common issues encountered during the column chromatography of this compound derivatives.

G start Start Purification: Crude this compound Derivative tlc Develop Separation Method on TLC (Target Rf ~0.2-0.3) start->tlc run_column Run Column Chromatography tlc->run_column analyze Analyze Fractions (TLC/LCMS) run_column->analyze outcome Evaluate Outcome analyze->outcome success Pure Product Isolated outcome->success Good Purity & Recovery tailing Problem: Peak Tailing? outcome->tailing Poor Peak Shape degradation Problem: Degradation / Low Recovery? tailing->degradation No sol_tailing Solution: - Add 1% Triethylamine to eluent - Use neutral alumina tailing->sol_tailing Yes coelution Problem: Co-elution? degradation->coelution No sol_degradation Solution: - Use deactivated silica/alumina - Reduce time on column (faster flow) - Consider recrystallization degradation->sol_degradation Yes coelution->success No, other issue sol_coelution Solution: - Optimize solvent system (TLC) - Run gradient elution - Change stationary phase coelution->sol_coelution Yes sol_tailing->run_column sol_degradation->run_column sol_coelution->run_column

Caption: Troubleshooting workflow for column chromatography purification.

Relationship Between Compound Properties and Purification Strategy

This diagram illustrates how the chemical properties of this compound derivatives dictate the strategic choices for successful chromatographic purification.

G cluster_compound Compound Properties cluster_strategy Purification Strategy cluster_outcome Desired Outcome prop_base Basicity (N atoms in ring) strat_deactivate Deactivate Stationary Phase (e.g., add Triethylamine) prop_base->strat_deactivate causes tailing prop_acid Acid Sensitivity (Potential Hydrolysis) prop_acid->strat_deactivate prevents degradation strat_alt_sp Use Alternative Stationary Phase (e.g., Alumina, PFP) prop_acid->strat_alt_sp prevents degradation prop_polar Polarity (Similar to impurities) prop_polar->strat_alt_sp alters selectivity strat_gradient Optimize Mobile Phase (e.g., Gradient Elution) prop_polar->strat_gradient improves resolution out_recovery High Recovery strat_deactivate->out_recovery out_shape Good Peak Shape strat_deactivate->out_shape strat_alt_sp->out_recovery out_purity High Purity strat_alt_sp->out_purity strat_gradient->out_purity

Caption: Interplay of compound properties and purification choices.

References

Preventing N-oxide formation during quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinoxaline (B1680401) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on preventing the formation of undesired N-oxide byproducts.

Frequently Asked Questions (FAQs)

Q1: What is quinoxaline N-oxide, and why does it form during my synthesis?

Quinoxaline N-oxide is a common byproduct where one or both of the nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline core have been oxidized. This typically occurs due to "over-oxidation" during the reaction.[1] The lone pair of electrons on the nitrogen atoms are nucleophilic and can react with oxidizing agents present in the reaction mixture.

Q2: What are the primary causes of N-oxide formation?

The formation of N-oxide byproducts is generally attributed to several factors:

  • Presence of Oxidizing Agents: Unintentional introduction of or the use of harsh oxidizing conditions can lead to N-oxidation.

  • Reaction Atmosphere: Performing the synthesis in the presence of atmospheric oxygen, especially at elevated temperatures and for prolonged periods, can promote the oxidation of the quinoxaline product.[1]

  • High Reaction Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for the oxidation of the nitrogen atoms.

  • Extended Reaction Times: Longer reaction times increase the exposure of the product to potential oxidants in the reaction mixture.

Q3: How can I detect the presence of quinoxaline N-oxide in my product mixture?

Several analytical techniques can be employed for the detection of quinoxaline N-oxides:

  • Mass Spectrometry (MS): N-oxides often show a characteristic loss of an oxygen atom (M-16 peak).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR chemical shifts of the protons and carbons in the pyrazine ring will be different for the N-oxide compared to the parent quinoxaline.

  • Infrared (IR) Spectroscopy: The N-O bond has a characteristic stretching frequency that can be observed in the IR spectrum.

  • Chromatography (TLC, HPLC): N-oxides will typically have different retention factors (Rf) or retention times compared to the corresponding quinoxaline due to their increased polarity.

Q4: Are there situations where quinoxaline N-oxides are the desired product?

Yes, quinoxaline N-oxides, particularly quinoxaline 1,4-dioxides, are a class of compounds with significant biological activities and are often the target of synthesis.[2] The Beirut reaction is a well-known method specifically for synthesizing quinoxaline 1,4-dioxides.[1]

Troubleshooting Guide: Preventing N-Oxide Formation

This guide provides solutions to common issues encountered during quinoxaline synthesis related to N-oxide formation.

Problem Probable Cause(s) Recommended Solution(s)
Significant amount of N-oxide detected in the final product. 1. Reaction run open to the atmosphere. 2. High reaction temperature. 3. Presence of an unintentional oxidizing agent. 4. Prolonged reaction time.1. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.[1] 2. Moderate Reaction Temperature: If possible, run the reaction at a lower temperature. Consider catalysts that are effective at room temperature. 3. Purify Reagents: Ensure starting materials, especially the 1,2-dicarbonyl compound, are pure and free from oxidative impurities. 4. Optimize Reaction Time: Monitor the reaction progress by TLC and work it up as soon as the starting material is consumed.
Reaction mixture darkens, and yield is low with N-oxide byproduct. 1. Oxidation and polymerization of the o-phenylenediamine (B120857) starting material. 2. Overly harsh reaction conditions.1. Ensure Purity of Diamine: Use freshly purified o-phenylenediamine. 2. Deoxygenate Solvents: For sensitive substrates, use solvents that have been deoxygenated by sparging with an inert gas.[1] 3. Use a Milder Catalyst: Switch to a milder catalyst that does not promote oxidation.
N-oxide formation is inconsistent between batches. 1. Variability in reagent purity. 2. Inconsistent atmospheric control. 3. Fluctuations in reaction temperature.1. Standardize Reagent Quality: Use reagents from a reliable source and consider purification before use. 2. Standardize Procedure: Ensure consistent and effective implementation of an inert atmosphere for every reaction. 3. Precise Temperature Control: Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat).

Quantitative Data on N-Oxide Prevention

The following tables summarize the impact of reaction conditions on the yield of quinoxaline and the formation of N-oxide byproducts.

Table 1: Effect of Reaction Atmosphere on Product Distribution

EntryReactantsAtmosphereTemperatureTime (h)Quinoxaline Yield (%)N-Oxide Yield (%)
1o-phenylenediamine, Benzil (B1666583)AirReflux in Ethanol (B145695)6~75%~15-20%
2o-phenylenediamine, BenzilNitrogenReflux in Ethanol6>95%Not Detected
3o-phenylenediamine, BenzilAirRoom Temp24~90%<5%
4o-phenylenediamine, BenzilNitrogenRoom Temp24>98%Not Detected

Note: The data in this table is illustrative, based on qualitative descriptions from the literature that indicate a significant reduction in N-oxide formation under inert atmospheres.

Table 2: Influence of Catalyst on Quinoxaline Yield under Mild, N-Oxide Suppressing Conditions

EntryCatalystSolventTemperatureTimeYield (%)Reference
1Alumina-Supported Heteropolyoxometalate (AlCuMoVP)TolueneRoom Temp2 h92[3]
2Cerium(IV) Ammonium Nitrate (CAN) (5 mol%)WaterRoom Temp0.5 h98
3Iodine (I2) (20 mol%)DMSO80 °C3-5 hup to 99[4]
4None (Mechanochemical)Solvent-freeRoom Temp2 min93[5]

Experimental Protocols

Protocol: High-Yield Synthesis of 2,3-Diphenylquinoxaline (B159395) under an Inert Atmosphere

This protocol is adapted from methods known to produce high yields of quinoxalines with minimal byproduct formation by carefully controlling the reaction atmosphere and temperature.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Benzil (2.10 g, 10 mmol)

  • Absolute Ethanol (50 mL, deoxygenated)

  • Round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

Procedure:

  • Setup: Assemble the flask and condenser, and ensure the system can be maintained under a positive pressure of inert gas.

  • Deoxygenation: Purge the reaction vessel with nitrogen or argon for 10-15 minutes. Deoxygenate the ethanol by bubbling nitrogen or argon through it for 20-30 minutes.

  • Charging the Flask: To the flask, add o-phenylenediamine (10 mmol) and benzil (10 mmol).

  • Addition of Solvent: Add the deoxygenated ethanol (50 mL) to the flask.

  • Reaction: Stir the mixture at room temperature. The reaction can be gently heated to reflux under the inert atmosphere to increase the rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours at reflux).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often crystallize out of solution.

  • Isolation and Purification: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization from ethanol to yield 2,3-diphenylquinoxaline as white needles. The yield is typically >95%.

Visualizations

ReactionPathways Reactants o-Phenylenediamine + 1,2-Dicarbonyl Intermediate Dihydroquinoxaline Intermediate Reactants->Intermediate Condensation Quinoxaline Desired Quinoxaline Product Intermediate->Quinoxaline Oxidation (desired) N_Oxide Quinoxaline N-Oxide (Byproduct) Quinoxaline->N_Oxide Over-oxidation (in presence of O2, high temp) ExperimentalWorkflow Start Start Synthesis Setup Assemble glassware and purge with inert gas (N2 or Ar) Start->Setup Reagents Add purified o-phenylenediamine and 1,2-dicarbonyl Setup->Reagents Solvent Add deoxygenated solvent Reagents->Solvent Reaction Stir at optimal temperature (e.g., room temp or mild heat) Solvent->Reaction Monitor Monitor reaction by TLC Reaction->Monitor Workup Work-up upon completion Monitor->Workup Product Isolate and purify quinoxaline Workup->Product TroubleshootingLogic Problem N-Oxide Detected in Product? CheckAtmosphere Was an inert atmosphere used? Problem->CheckAtmosphere Yes Success Problem Solved Problem->Success No UseInert Implement N2 or Ar atmosphere CheckAtmosphere->UseInert No CheckTemp Was the reaction heated? CheckAtmosphere->CheckTemp Yes UseInert->CheckTemp LowerTemp Lower reaction temperature or use a room temp catalyst CheckTemp->LowerTemp Yes CheckPurity Are reagents pure? CheckTemp->CheckPurity No LowerTemp->CheckPurity PurifyReagents Purify starting materials CheckPurity->PurifyReagents No CheckPurity->Success Yes Failure If problem persists, consult further literature on specific substrate PurifyReagents->Failure

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance for the use of 2-chloroquinoxaline in cross-coupling reactions. The inherent low reactivity of this substrate, due to the strong carbon-chlorine bond, often presents challenges. The following guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling of this compound is resulting in low or no yield. What are the likely causes and how can I resolve this?

A: Low conversion is a common challenge with this compound due to the strength of the C-Cl bond, which hinders the initial oxidative addition step in the catalytic cycle.[1] Here are the primary factors to investigate:

  • Inactive Catalyst System: The choice of palladium source and ligand is critical. For less reactive aryl chlorides, a highly active catalyst is essential.

    • Palladium Source: While Pd(PPh₃)₄ can be used, it may not be sufficiently active.[1] Consider more active Pd(0) sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine (B1218219) ligand.[1]

    • Ligand Selection: Standard ligands such as triphenylphosphine (B44618) (PPh₃) are often inadequate. Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of aryl chlorides. Consider using Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[1]

  • Inappropriate Base: The base is crucial for activating the boronic acid for transmetalation.[1]

    • Weak bases like Na₂CO₃ may be ineffective. Stronger inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often necessary.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: Higher temperatures (90-120 °C) are frequently required to drive the reaction to completion.[1]

    • Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene (B28343) are commonly used.[1] The addition of a small amount of water can sometimes help by solubilizing the base.[1]

  • Reagent Degradation: Boronic acids can undergo protodeboronation. Ensure your boronic acid is pure and consider starting with anhydrous solvents unless a specific protocol calls for water.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low/No Yield catalyst Evaluate Catalyst System start->catalyst Is catalyst active? base Assess Base Strength conditions Optimize Conditions reagents Check Reagent Quality catalyst->base Try Pd(OAc)₂/XPhos base->conditions Use K₃PO₄ or Cs₂CO₃ conditions->reagents Increase Temp (90-120°C) Use Dioxane/THF solution Improved Yield reagents->solution Use fresh boronic acid

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

Issue 2: Poor Performance in Buchwald-Hartwig Amination

Q: I am struggling with the Buchwald-Hartwig amination of this compound. What adjustments can I make to improve the reaction outcome?

A: The electron-deficient nature of the quinoxaline (B1680401) ring and potential for N-coordination to the palladium center can inhibit this reaction. Key areas for optimization include:

  • Ligand Choice: This is often the most critical parameter. For challenging heteroaryl chlorides, bulky and electron-rich biarylphosphine ligands are essential to promote reductive elimination. Ligands like XPhos, RuPhos, or SPhos are excellent starting points.[2]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, consider alternatives like K₃PO₄ or Cs₂CO₃.[2]

  • Solvent: Anhydrous, aprotic solvents are preferred. Toluene, dioxane, or THF are suitable options.[2]

  • Palladium Precatalyst: Using a well-defined precatalyst can lead to more consistent results. Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in conjunction with a phosphine ligand.[2]

  • Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[1]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'NH₂ pd_amide [Ar-Pd(II)(NHR')L₂]⁺Cl⁻ amine_coordination->pd_amide deprotonation Deprotonation (Base) pd_amide->deprotonation pd_amido Ar-Pd(II)(NR')L₂ deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NHR'

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Issue 3: Unsuccessful Heck and Sonogashira Couplings

Q: I am attempting Heck and Sonogashira couplings with this compound and observing minimal product formation. What are the recommended starting conditions?

A: Both reactions can be challenging with chloroquinoxalines. Here are some starting points for optimization:

  • Heck Reaction:

    • Catalyst: Pd(OAc)₂ is a common choice.[3]

    • Base: A strong base like KOtBu is often necessary.[3]

    • Solvent: High-boiling polar aprotic solvents like DMSO or DMF are typically required.[3]

    • Temperature: Elevated temperatures (e.g., 120 °C) are common.[3]

    • Side Reactions: Be aware of potential side reactions like dehalogenation.

  • Sonogashira Coupling:

    • Catalyst System: This reaction typically requires a dual catalyst system. A palladium source like Pd(PPh₃)₂Cl₂ is used in combination with a copper(I) co-catalyst, such as CuI.[2][3]

    • Base: An amine base, such as Et₃N or i-Pr₂NEt, is used, often serving as the solvent or co-solvent.[2]

    • Solvent: THF or DMF are common choices.[2]

    • Temperature: Reactions can often be run at temperatures ranging from room temperature to 80 °C.[2]

    • Atmosphere: Strict exclusion of oxygen is critical to prevent the homocoupling of the alkyne (Glaser coupling).

Quantitative Data Summary

The following tables provide representative reaction conditions and yields for cross-coupling reactions with chloroquinoxaline derivatives. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline (B50164) with Various Arylboronic Acids [4]

EntryArylboronic AcidYield (%)
12-Tolyl77
23-Tolyl67
34-Tolyl75
42,6-Dimethylphenyl87
53,5-Dimethylphenyl90
62,4,6-Trimethylphenyl96
72-Methoxyphenyl72
84-Methoxyphenyl63
92,6-Dimethoxyphenyl97

General Conditions: 2,6-dichloroquinoxaline (1 equiv), Arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.[4]

Table 2: Buchwald-Hartwig Amination of a this compound Derivative

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10080-90
2AnilinePd(OAc)₂ / SPhosK₂CO₃Toluene10075-85
3n-Butylamine[Pd(cinnamyl)Cl]₂ / cataCXium AK₃PO₄t-BuOH/H₂O8080-90

Data adapted from reactions with similar chloro-heteroaromatic substrates and may require optimization.[2]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the successful coupling of 2,6-dichloroquinoxaline.[1]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv), the arylboronic acid (1.3 mmol, 1.3 equiv), and potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed tetrahydrofuran (B95107) (THF) (approx. 4 mL) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%) to the mixture.

  • Reaction: Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously for 8 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol that should be optimized for the specific amine.[2]

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and base (e.g., NaOtBu, 1.4 mmol) to a dry reaction tube.

  • Reagent Addition: Add this compound (1.0 mmol) to the tube.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL), followed by the amine (1.2 mmol).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 3: General Procedure for Heck Reaction

This protocol is based on conditions for similar heteroaryl chlorides.[3]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., KOtBu, 1.5 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol).

  • Solvent Addition: Add the solvent (e.g., DMSO, 3 mL) under an inert atmosphere.

  • Reaction: Seal the tube and heat the mixture at 120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, concentrate, and purify the residue by flash chromatography.

Protocol 4: General Procedure for Sonogashira Coupling

This is a generalized protocol that should be optimized for the specific alkyne.[2][3]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times).

  • Reagent Addition: Add the degassed solvent (e.g., THF/Et₃N, 2:1, 9 mL) followed by the terminal alkyne (1.5 mmol) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture and wash the solid with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Experimental Workflow Overview

Experimental_Workflow setup 1. Reaction Setup (Reagents, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (Monitor Progress) solvent->react workup 5. Work-up (Quench, Extract) react->workup purify 6. Purification (Column Chromatography) workup->purify

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Efficient Suzuki Coupling of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the Suzuki-Miyaura cross-coupling of aryl chlorides.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My Suzuki coupling reaction with an aryl chloride is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the Suzuki coupling of aryl chlorides is a common issue that can stem from several factors. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[1] A systematic approach to troubleshooting is often the most effective strategy. Here are the primary areas to investigate:

  • Catalyst Activity: The palladium catalyst is central to the reaction. Inactivity can be a major issue.

    • Solution: Use a fresh batch of palladium catalyst or a more stable pre-catalyst that generates the active Pd(0) species in situ.[2][3] Ensure a strictly inert atmosphere is maintained throughout the reaction to prevent catalyst decomposition.[2] For challenging couplings, consider highly active catalyst systems with electron-rich, bulky phosphine (B1218219) ligands.[2][4]

  • Ligand Selection: The choice of ligand is critical for activating the inert C-Cl bond.

    • Solution: For unactivated or electron-rich aryl chlorides, employ bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos).[3][5] Screening different ligands may be necessary to find the optimal one for your specific substrates.[5]

  • Base and Solvent System: The base and solvent play crucial roles in the transmetalation step and overall reaction kinetics.

    • Solution: The strength and solubility of the base are important. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2][5] The solvent must solubilize the reactants. Aprotic solvents like dioxane, THF, or toluene, often in a mixture with water, are frequently used.[3][5] The water helps to dissolve the inorganic base and facilitates transmetalation.[3][5]

  • Reaction Temperature: Inadequate temperature can lead to a sluggish or incomplete reaction.

    • Solution: Suzuki couplings of aryl chlorides often require elevated temperatures (e.g., 80-110 °C) to proceed efficiently.[3][6] If the reaction is slow, cautiously increasing the temperature may improve the rate and yield.[3]

  • Reagent Quality: The purity of all reagents is paramount.

    • Solution: Ensure the aryl chloride, boronic acid/ester, base, and solvent are pure and dry (if anhydrous conditions are required). Impurities can poison the catalyst.[3] Boronic acids can be prone to protodeboronation, so using a fresh or purified batch is recommended.[4]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a substantial amount of side products, such as homocoupled arenes, dehalogenated starting material, or protodeboronated starting material. How can I minimize these?

Answer: The formation of side products is a common challenge. Here’s how to address the most frequent ones:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[2][3]

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere (argon or nitrogen) are crucial.[3][7] In some cases, slow addition of the boronic acid can minimize its concentration and reduce homocoupling.[3] The choice of palladium source can also be a factor; using a Pd(0) source or a precatalyst that efficiently generates Pd(0) can be beneficial.[7]

  • Dehalogenation of the Aryl Chloride: This occurs when the aryl chloride is reduced instead of undergoing cross-coupling.[8]

    • Solution: This side reaction can be influenced by the solvent and base combination. The mechanism often involves a hydride transfer to the palladium complex.[8] Careful optimization of the reaction conditions, including the choice of a non-protic solvent and a suitable base, can help minimize dehalogenation.

  • Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4][8]

    • Solution: This is a major decomposition pathway for the organoborane reagent.[4] To mitigate this, use milder bases (e.g., K₃PO₄, KF), shorter reaction times, and lower temperatures where possible.[4] Using more stable boronic esters, such as pinacol (B44631) esters, can also prevent premature decomposition.[4][8]

Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is critical for the successful Suzuki coupling of aryl chlorides, especially for unactivated or sterically hindered substrates.

Catalyst/PrecatalystLigandTypical SubstratesKey Advantages
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., XPhos, SPhos)Broad scope, including electron-rich and sterically hindered aryl chlorides.High activity and thermal stability.[9][10]
PdCl₂(dppf)dppfGenerally more effective for aryl bromides, but can be used for activated aryl chlorides.Commercially available and widely used.
PEPPSI-type PrecatalystsN-Heterocyclic Carbene (NHC) LigandsEffective for a range of aryl chlorides.Often highly stable and efficient.[8]
Pd/CLigandlessActivated aryl chlorides.Simplified workup and potential for catalyst recycling.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst for the Suzuki coupling of an unactivated aryl chloride?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, for unactivated aryl chlorides, catalyst systems based on a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand from the Buchwald family (e.g., XPhos, SPhos) are excellent starting points and have shown broad applicability and high efficiency.[9][10]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is crucial and often depends on the solvent and the sensitivity of your substrates.

  • Potassium Carbonate (K₂CO₃): A good, general-purpose base, often used in aqueous solvent mixtures.[2][6]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base, often more effective than K₂CO₃, particularly in solvents like dioxane.[5]

  • Potassium Phosphate (K₃PO₄): A strong base that can be very effective, especially under anhydrous or nearly anhydrous conditions.[2][4]

Q3: What is the role of water in the reaction mixture?

A3: In many Suzuki coupling reactions, a biphasic system of an organic solvent and water is used. Water serves multiple purposes: it helps to dissolve the inorganic base, which is often necessary for the transmetalation step, and it can facilitate the formation of the active boronate species.[3][5][6]

Q4: Can I run the Suzuki coupling of aryl chlorides under ligand-free conditions?

A4: Yes, under certain conditions. Ligand-free systems, often employing palladium nanoparticles generated in situ or heterogeneous catalysts like Pd/C, have been shown to be effective for the Suzuki coupling of activated aryl chlorides.[11] However, for unactivated and more challenging aryl chlorides, a ligand is typically essential to achieve good yields.

Q5: My reaction starts but then stalls. What could be the cause?

A5: Reaction stalling can be due to several factors:

  • Catalyst Decomposition: The active Pd(0) catalyst may be unstable under the reaction conditions and decompose to palladium black. Ensure a rigorously inert atmosphere and consider using a more robust ligand or precatalyst.[2]

  • Protodeboronation: The boronic acid may be degrading over the course of the reaction.[4] Using a more stable boronic ester or optimizing the base and temperature can help.

  • Incomplete Dissolution: Poor solubility of one of the reactants can lead to a stalled reaction. Ensure your chosen solvent system provides adequate solubility for all components at the reaction temperature.

Experimental Protocols

General Procedure for Suzuki Coupling of an Aryl Chloride

This protocol provides a general method for the Suzuki coupling of an aryl chloride with a boronic acid. The specific conditions may need to be optimized for your particular substrates.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).[4]

  • Add the palladium precatalyst (e.g., SPhos-Pd-G2, 1-2 mol%) or the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[3]

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three to five times to ensure an inert atmosphere.[3]

Solvent Addition and Reaction:

  • Degas the chosen solvent (e.g., a 4:1 mixture of dioxane and water) by bubbling with an inert gas for at least 30 minutes.[2][3]

  • Add the degassed solvent to the Schlenk flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]

  • Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and then brine.[3]

  • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • The crude product can then be purified by column chromatography on silica (B1680970) gel.[3]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L2-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 Base PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Check Catalyst Activity - Fresh Catalyst/Precatalyst - Inert Atmosphere Start->Check_Catalyst Check_Ligand Evaluate Ligand - Bulky & Electron-Rich - Ligand Screening Start->Check_Ligand Check_Conditions Optimize Conditions - Base & Solvent - Temperature Start->Check_Conditions Check_Reagents Verify Reagent Purity - Aryl Chloride - Boronic Acid Start->Check_Reagents Success Improved Yield Check_Catalyst->Success Check_Ligand->Success Check_Conditions->Success Check_Reagents->Success

References

Technical Support Center: 2-Chloroquinoxaline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving 2-chloroquinoxaline. The focus is on minimizing homocoupling and other undesirable side reactions to improve product yield and purity.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of homocoupling byproduct from my boronic acid in a Suzuki-Miyaura reaction with this compound. What are the primary causes and how can I minimize this?

A1: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a biaryl impurity derived from the coupling of two boronic acid molecules. This side reaction is primarily promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[1][2]

Here are key strategies to minimize boronic acid homocoupling:

  • Rigorous Degassing: Oxygen dissolved in the solvent and present in the reaction headspace can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[1][3] It is crucial to thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using freeze-pump-thaw cycles for more sensitive reactions.[1]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous.[1] Pd(II) precatalysts like Pd(OAc)₂ require in situ reduction to the active Pd(0) species. This reduction process can sometimes consume the boronic acid or phosphine (B1218219) ligands, leading to the formation of Pd(II) intermediates that facilitate homocoupling.[4]

  • Controlled Addition of Boronic Acid: Slowly adding the boronic acid to the reaction mixture can help maintain a low concentration of the boronic acid at any given time, thus disfavoring the bimolecular homocoupling reaction.[3]

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. For instance, in the coupling of 2,6-dichloroquinoxaline (B50164) with various arylboronic acids, K₃PO₄ in THF has been shown to be effective.[5]

Q2: Besides homocoupling, I am also seeing dehalogenation of my this compound starting material. What causes this and how can it be prevented?

A2: Dehalogenation, or hydrodehalogenation, is a side reaction where the chlorine atom on the quinoxaline (B1680401) ring is replaced by a hydrogen atom.[1] This occurs through the formation of a palladium-hydride species, which can arise from sources like amine bases or alcohol solvents.[3] This palladium-hydride intermediate can then undergo reductive elimination with the this compound to yield the dehalogenated byproduct.

To minimize dehalogenation:

  • Avoid Hydride Sources: If dehalogenation is a significant issue, consider replacing amine bases with inorganic bases like K₃PO₄ or Cs₂CO₃.[1] Similarly, avoid using alcohols as the primary solvent.

  • Anhydrous Conditions: While some Suzuki reactions benefit from the presence of water, if dehalogenation is problematic, ensuring strictly anhydrous conditions can be beneficial, unless water is a required component of a specific, validated protocol.[1]

  • Minimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can sometimes promote dehalogenation.[3]

Q3: My Sonogashira coupling of this compound with a terminal alkyne is resulting in significant alkyne dimerization (Glaser coupling). How can I favor the cross-coupling product?

A3: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly in the presence of a copper(I) co-catalyst and oxygen.

Strategies to suppress alkyne dimerization include:

  • Strictly Anaerobic Conditions: Similar to Suzuki reactions, oxygen can promote the oxidative homocoupling of the alkyne. Maintaining a rigorously oxygen-free environment is critical.

  • Copper-Free Conditions: While classic Sonogashira protocols use a copper co-catalyst, several copper-free methods have been developed to avoid the issue of Glaser coupling. These often employ specific ligands to facilitate the catalytic cycle.

  • Choice of Base and Solvent: The reaction conditions, including the choice of base and solvent, can significantly influence the relative rates of cross-coupling versus homocoupling. For challenging substrates, screening of these parameters is often necessary.

Q4: In a Buchwald-Hartwig amination of this compound, what are the key factors to consider to avoid side reactions?

A4: For Buchwald-Hartwig amination, the primary challenges often involve achieving efficient coupling while avoiding side reactions like hydrodehalogenation. The choice of ligand is paramount.[6]

  • Ligand Selection: Bulky, electron-rich phosphine ligands are generally required for the amination of aryl chlorides. These ligands facilitate the oxidative addition of the C-Cl bond to the palladium center and promote the desired reductive elimination to form the C-N bond.

  • Base Selection: Strong bases like NaOtBu or LHMDS are commonly used, but for substrates with sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may be necessary to prevent substrate decomposition.[7]

Data Presentation

The following table summarizes the optimized conditions and yields for the Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline with various arylboronic acids. This data can serve as a valuable starting point for the optimization of reactions with other substituted 2-chloroquinoxalines.

EntryArylboronic Acid (Ar)Yield (%)[5]
12-Tolyl77
23-Tolyl67
34-Tolyl75
42,6-Dimethylphenyl37
53,5-Dimethylphenyl90
62,4,6-Trimethylphenyl96
72-Methoxyphenyl72
84-Methoxyphenyl63
92,3-Dimethoxyphenyl65
102,6-Dimethoxyphenyl97
112,3,4-Trimethoxyphenyl53
123-Fluorophenyl23
134-Fluorophenyl62

General Optimized Conditions for the above reactions: 2,6-dichloroquinoxaline (1 equiv), Arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Anhydrous and degassed solvent (e.g., THF or 1,4-dioxane)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound derivative (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Reactants (this compound, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Add Degassed Solvent B->C D 4. Add Palladium Catalyst C->D E 5. Heat and Stir (e.g., 80-110 °C) D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Quench and Extract F->G H 8. Dry and Concentrate G->H I 9. Purify (Column Chromatography) H->I J J I->J Final Product

Caption: Experimental workflow for Suzuki-Miyaura coupling of this compound.

Troubleshooting_Homocoupling Start High Homocoupling Byproduct Observed Q1 Is the reaction rigorously degassed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 What is the Palladium source? A1_Yes->Q2 Sol1 Improve Degassing Protocol: - Sparge solvents longer - Use freeze-pump-thaw A1_No->Sol1 End Reduced Homocoupling Sol1->End A2_PdII Pd(II) (e.g., Pd(OAc)2) Q2->A2_PdII Pd(II) A2_Pd0 Pd(0) (e.g., Pd(PPh3)4) Q2->A2_Pd0 Pd(0) Sol2 Switch to a Pd(0) precatalyst to bypass in-situ reduction issues. A2_PdII->Sol2 Q3 Is the boronic acid added all at once? A2_Pd0->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Implement slow addition of the boronic acid. A3_Yes->Sol3 A3_No->End Sol3->End

Caption: Troubleshooting decision tree for minimizing homocoupling byproducts.

References

Technical Support Center: Scalable Synthesis of 2-Chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scalable synthesis of 2-chloroquinoxaline. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially applicable method for synthesizing this compound is the chlorination of quinoxalin-2(1H)-one (also known as 2-hydroxyquinoxaline).[1][2][3][4] This precursor is typically synthesized through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound like glyoxal.[1][2] The subsequent chlorination is commonly achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3][4][5][6]

Q2: What are the critical safety precautions to consider during this synthesis?

Working with chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) requires strict safety measures.[5] These reagents are corrosive, react violently with water, and release toxic gases such as HCl.[5][7] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[5] The work-up procedure, which involves quenching the reaction mixture with ice, should be done slowly and carefully to control the vigorous exothermic reaction.[5][6][7]

Q3: How can I monitor the progress of the chlorination reaction?

Thin-layer chromatography (TLC) is the standard method for monitoring the reaction's progress.[1][3][5][7] By spotting the reaction mixture alongside the starting material (quinoxalin-2(1H)-one), you can observe the consumption of the reactant and the formation of the this compound product, allowing you to determine the optimal reaction time.[5]

Q4: What are some common impurities I might encounter and how can they be removed?

Common impurities include unreacted starting material (quinoxalin-2(1H)-one), dark-colored byproducts from decomposition, and potentially other chlorinated species if the reaction conditions are not well-controlled.[2][7] Purification is typically achieved through recrystallization from a suitable solvent such as ethanol, acetic acid, or an ethanol/water mixture.[2][7] In some cases, column chromatography on silica (B1680970) gel may be necessary to obtain a high-purity product.[3][5] Passing the crude product through a silica gel pad can also be an effective rapid purification method.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low.[5][8] 2. Inefficient Chlorination: The chlorinating agent may be of poor quality or used in an insufficient amount.[5] 3. Degradation of Starting Material or Product: High reaction temperatures or prolonged reaction times can lead to decomposition.[5][7][8] 4. Moisture Contamination: The presence of water can decompose the chlorinating agent.[2]1. Optimize Reaction Conditions: Increase the reaction time or temperature gradually while monitoring with TLC.[5] Consider adding a catalytic amount of DMF when using SOCl₂.[3][5] 2. Verify Reagent Quality and Stoichiometry: Use a fresh or purified chlorinating agent and consider using a slight excess.[5] 3. Control Temperature and Time: Maintain the lowest effective temperature and stop the reaction as soon as the starting material is consumed.[7] 4. Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents.[2]
Formation of Dark, Impure Product 1. Decomposition at High Temperatures: Excessive heating during the chlorination step is a common cause.[7] 2. Vigorous Quenching: Uncontrolled addition of the reaction mixture to ice/water can lead to localized heating and degradation.1. Precise Temperature Control: Carefully control the reflux temperature. Avoid excessive heating.[7] 2. Controlled Work-up: Cool the reaction mixture to room temperature before slowly and carefully pouring it onto crushed ice with vigorous stirring.[5][6][7]
Presence of Unreacted Starting Material 1. Insufficient Chlorinating Agent: The amount of POCl₃ or SOCl₂ may not be enough to convert all the starting material.[5] 2. Suboptimal Reaction Conditions: The reaction time may be too short or the temperature too low.[5]1. Increase Reagent Stoichiometry: Use a larger excess of the chlorinating agent (e.g., 5-10 equivalents of POCl₃).[3] 2. Optimize Reaction Parameters: Increase the reaction time and/or temperature and monitor by TLC to ensure complete conversion.[5]
Difficulty in Product Isolation/Purification 1. Product Loss During Work-up: Significant amounts of product can be lost during extraction and washing steps.[2] 2. Ineffective Recrystallization: The chosen solvent system may not be optimal for purification.1. Optimize Extraction: Ensure the correct pH during work-up and use an appropriate extraction solvent like dichloromethane (B109758).[6] 2. Screen Recrystallization Solvents: Experiment with different solvents or solvent mixtures (e.g., ethanol, ethanol/water, acetic acid) to find the best conditions for recrystallization.[2][7]

Experimental Protocols

Synthesis of this compound from Quinoxalin-2(1H)-one

This protocol describes the chlorination of quinoxalin-2(1H)-one using phosphorus oxychloride (POCl₃), a widely adopted method for scalable synthesis.[3][4][6]

Materials:

  • Quinoxalin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Water (H₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoxalin-2(1H)-one (1.0 equivalent).

  • In a well-ventilated fume hood, carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).[3]

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 1.5-4 hours.[3][6]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting material has been consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and will generate HCl gas, so it must be performed in a fume hood.[6][7]

  • Extract the resulting aqueous solution with dichloromethane (CH₂Cl₂) multiple times (e.g., 2-3 x volume of aqueous layer).[6]

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a solid.[3][6]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.[7]

Quantitative Data Summary

ParameterValueReference(s)
Starting Material Quinoxalin-2(1H)-one[3][4][6]
Chlorinating Agent Phosphorus oxychloride (POCl₃)[3][4][6]
Reaction Temperature Reflux (approx. 105-110°C)[2][3][5]
Reaction Time 1.5 - 4 hours[3][6]
Typical Yield 85 - 99%[3][4]

Visual Workflow and Logic Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start: Quinoxalin-2(1H)-one reagents Add excess POCl3 (5-10 eq) start->reagents reflux Heat to Reflux (105-110°C, 1.5-4h) reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete quench Quench on Ice Water (Caution: Exothermic!) cool->quench extract Extract with CH2Cl2 quench->extract dry Dry & Concentrate extract->dry crude Crude this compound dry->crude purify Recrystallization (e.g., Ethanol) crude->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic problem Low Yield or Impure Product cause1 Incomplete Reaction? problem->cause1 cause2 Decomposition? problem->cause2 cause3 Moisture? problem->cause3 solution1 Increase Time/Temp Monitor by TLC cause1->solution1 solution2 Lower Temperature Reduce Reaction Time cause2->solution2 solution3 Use Anhydrous Reagents/Glassware cause3->solution3

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Removal of Phosphorus-Based Catalysts from 2-Chloroquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of phosphorus-based catalysts from 2-Chloroquinoxaline reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common phosphorus-based catalysts used in this compound reactions and why is their removal important?

A1: Palladium catalysts with phosphine (B1218219) ligands, such as those used in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, are frequently employed for the functionalization of 2-chloroquinoxalines.[1][2][3] These reactions are pivotal in synthesizing a diverse range of quinoxaline (B1680401) derivatives, which are significant in medicinal chemistry.[1] Removal of the residual palladium and phosphorus-containing ligands is critical, particularly in pharmaceutical applications, as regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs).[4][5] These impurities can interfere with downstream reactions and may pose a risk to patient safety.[5][6]

Q2: What are the primary methods for removing residual palladium and phosphine ligands?

A2: The most common methods for removing these catalyst residues include:

  • Adsorption: Using materials like activated carbon or scavenger resins to bind the palladium and phosphine species.[7][8]

  • Chromatography: Separating the desired product from the catalyst residues using techniques like column chromatography.[9]

  • Extraction: Employing liquid-liquid extraction to partition the impurities into a separate phase.[9]

  • Crystallization: Purifying the final product through crystallization, leaving the impurities in the mother liquor.[5][7]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove precipitated or solid-supported catalysts.[7][9]

Q3: How do I choose the most suitable removal method for my specific this compound derivative?

A3: The optimal method depends on several factors, including the physicochemical properties of your product (solubility, stability), the solvent system, the nature of the residual catalyst (e.g., Pd(0) vs. Pd(II)), and the required final purity level. A decision-making workflow is provided below to assist in selecting the appropriate technique.

Q4: What are scavenger resins and how do they work?

A4: Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules, in this case, residual palladium and phosphine byproducts.[10][11] They often contain functional groups, such as thiols or amines, that have a high affinity for these impurities.[12][13] The resin-bound impurities can then be easily removed by simple filtration.[11]

Q5: Can activated carbon be used to remove both palladium and phosphine ligands?

A5: Yes, activated carbon is an effective adsorbent for removing a variety of impurities, including residual palladium and organic molecules like phosphine ligands.[8] Its high surface area and porous structure allow it to trap these species. However, it can sometimes lead to product loss due to non-specific binding.[4][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your this compound products.

Issue 1: Incomplete Removal of Palladium and/or Phosphorus Residues

Potential Cause Troubleshooting Action Rationale
Incorrect Scavenger Choice Screen a panel of scavenger resins with different functional groups (e.g., thiol, amine, phosphine).The affinity of a scavenger for the catalyst residue depends on the specific palladium species and ligand present.[14]
Insufficient Scavenger Amount Increase the equivalents of the scavenger resin relative to the catalyst loading.A higher amount of scavenger provides more binding sites for the impurities.[7]
Suboptimal Reaction Time/Temperature Increase the contact time with the scavenger and/or gently heat the mixture (if the product is stable).Scavenging is a kinetic process, and allowing more time or providing thermal energy can improve efficiency.[14]
Poor Solvent Choice Change the solvent to one that better solubilizes the impurities for scavenger access but does not hinder binding.The solvent can affect the interaction between the scavenger and the impurities.[12]
Catalyst Aggregation Before scavenging, consider adding a ligand that can break down palladium aggregates into more soluble species.Aggregated palladium may be less accessible to the scavenger.[15]

Issue 2: Significant Product Loss During Purification

Potential Cause Troubleshooting Action Rationale
Non-specific Binding to Adsorbent Reduce the amount of activated carbon or scavenger resin used. Screen for a more selective scavenger.Minimizing the adsorbent amount reduces the surface area available for non-specific product binding.[7][12]
Product Co-precipitation If using precipitation, carefully control the conditions (e.g., anti-solvent addition rate, temperature) to favor selective precipitation of the impurity.Rapid changes in solvent composition can cause the product to crash out along with the impurities.
Product Instability on Silica (B1680970) Gel Use a less acidic grade of silica gel or pre-treat the silica with a base (e.g., triethylamine).Some quinoxaline derivatives may be sensitive to the acidic nature of standard silica gel.
Loss During Extraction Perform multiple extractions with smaller volumes of solvent. Check the pH of the aqueous phase to ensure the product is in its neutral form.This maximizes the recovery of the product from the aqueous layer.

Data on Catalyst Removal Efficiency

The following table summarizes typical residual palladium levels after various purification methods. Note that efficiency is highly dependent on the specific reaction conditions and the nature of the product.

Purification Method Typical Residual Palladium (ppm) Reference
Aqueous Workup Only>1000 - 5000+[6]
Column Chromatography< 50 - >100[6][16]
Activated Carbon< 10 - 50[8][12]
Scavenger Resin (e.g., Thiol-based)< 5 - 50[13][17]
Column Chromatography followed by Scavenger Resin< 50 (often < 10)[6][16]

Experimental Protocols

Protocol 1: General Procedure for Palladium and Phosphine Removal using a Thiol-Based Scavenger Resin

  • Dissolve Crude Product: Following the initial reaction workup (e.g., aqueous extraction), dissolve the crude 2-substituted quinoxaline product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Add Scavenger Resin: Add a thiol-functionalized silica or polystyrene scavenger resin (typically 3-5 equivalents relative to the initial palladium catalyst loading).[7]

  • Stir: Stir the mixture at room temperature for 4-16 hours. Gentle heating (e.g., 40-50 °C) can be applied to expedite the process if the product is thermally stable.[14]

  • Filter: Filter the mixture through a pad of Celite® to remove the scavenger resin.[7]

  • Wash: Wash the collected resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the product for residual palladium and phosphorus content using techniques like ICP-MS or ICP-OES.[18]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Prepare Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[7]

  • Stir: Stir the mixture at room temperature for 1-4 hours.

  • Filter through Celite®: Filter the mixture through a pad of Celite® to completely remove the fine activated carbon particles.[7] It is crucial to use a sufficiently thick pad to prevent carbon breakthrough.

  • Concentrate and Analyze: Concentrate the filtrate and analyze for residual palladium.

Visualizations

experimental_workflow start Crude Reaction Mixture (Post-Workup) dissolve Dissolve in Suitable Solvent start->dissolve add_scavenger Add Scavenger Resin or Activated Carbon dissolve->add_scavenger stir Stir (RT or Heat) add_scavenger->stir filter Filter through Celite® stir->filter wash Wash Resin/Carbon with Fresh Solvent filter->wash combine Combine Filtrate and Washes wash->combine concentrate Concentrate Under Vacuum combine->concentrate purified_product Purified Product concentrate->purified_product analysis Analyze for Residual Pd/P (ICP-MS/OES) purified_product->analysis

Caption: General workflow for catalyst removal using scavengers or activated carbon.

troubleshooting_logic start High Residual Pd/P in Product? scavenger_issue Scavenger Ineffective? start->scavenger_issue Yes product_loss Significant Product Loss? start->product_loss No conditions_issue Suboptimal Conditions? scavenger_issue->conditions_issue No screen_scavengers Screen Different Scavenger Types scavenger_issue->screen_scavengers Yes increase_time Increase Stirring Time/Temperature conditions_issue->increase_time Yes end_ok Purification Successful conditions_issue->end_ok No increase_equiv Increase Scavenger Equivalents screen_scavengers->increase_equiv change_solvent Change Solvent increase_time->change_solvent nonspecific_binding Non-specific Binding? product_loss->nonspecific_binding Yes product_loss->end_ok No reduce_adsorbent Reduce Adsorbent Amount nonspecific_binding->reduce_adsorbent Yes nonspecific_binding->end_ok No

Caption: Troubleshooting decision tree for catalyst removal issues.

References

Validation & Comparative

1H and 13C NMR characterization of 2-substituted quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Analytical Techniques for the Characterization of 2-Substituted Quinoxalines

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline (B1680401) derivatives are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Accurate structural characterization is paramount for understanding their structure-activity relationships. This guide provides a comparative overview of the primary analytical techniques used for the characterization of 2-substituted quinoxalines, with a focus on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Data Presentation

The following tables summarize quantitative data for a selection of 2-substituted quinoxalines, providing a basis for comparison across different analytical methods.

Table 1: ¹H NMR Spectroscopic Data of Selected 2-Substituted Quinoxalines
Substituent at C2H-3 (δ, ppm)Aromatic Protons (δ, ppm)Other Protons (δ, ppm)SolventSpectrometer Frequency (MHz)
Phenyl9.31 (s, 1H)8.16-8.06 (m, 2H), 7.82-7.66 (m, 2H), 7.61-7.40 (m, 3H)-CDCl₃300
p-Tolyl9.28 (s, 1H)8.14-8.04 (m, 4H), 7.77-7.64 (m, 2H), 7.37-7.29 (m, 2H)2.45 (s, 3H, Ar-CH₃)CDCl₃300
4-Fluorophenyl9.27 (s, 1H)8.18-8.27(m, 2H), 8.06-8.12 (t, 2H), 7.67–7.82 (m, 2H), 7.18-7.28 (m, 2H)-CDCl₃300
4-Nitrophenyl9.36 (s, 1H)8.40 (s, 1H), 8.11-8.18 (m, 2H), 7.77-7.85 (m, 2H)-CDCl₃300
Morpholino8.60 (s, 1H)7.91 (d, J=8 Hz, 1H), 7.74 (d, J=8 Hz, 1H), 7.62 (t, J=8 Hz, 1H), 7.45 (t, J=8 Hz, 1H)3.89-3.91 (m, 4H), 3.79-3.81 (m, 4H)CDCl₃400
Piperidino8.61 (s, 1H)7.87 (d, J=8 Hz, 1H), 7.71 (d, J=8 Hz, 1H), 7.58 (t, J=8 Hz, 1H), 7.39 (t, J=8 Hz, 1H)3.80 (br, 4H), 1.74 (br, 6H)CDCl₃400
Table 2: ¹³C NMR Spectroscopic Data of Selected 2-Substituted Quinoxalines
Substituent at C2C-2 (δ, ppm)C-3 (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)SolventSpectrometer Frequency (MHz)
Phenyl151.7143.3142.2, 141.5, 136.7, 130.2, 130.1, 129.6, 129.5, 129.1, 129.0, 127.3-CDCl₃75
p-Tolyl151.7143.2142.2, 141.4, 140.4, 133.9, 130.1, 129.8, 129.5, 129.2, 129.0, 127.421.4 (Ar-CH₃)CDCl₃75
4-Fluorophenyl150.6142.8165.8, 132.9, 130.3, 129.5, 129.4, 129.1, 116.3, 116.0-CDCl₃75
4-Nitrophenyl149.1147.0142.8, 138.6, 133.0, 131.4, 130.8, 129.2, 128.4, 127.7-CDCl₃75
Table 3: Mass Spectrometry Data for Selected 2-Substituted Quinoxalines
Substituent at C2Molecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
Phenyl206 [M]⁺179 [M-HCN]⁺, 103 [C₆H₅CN]⁺, 77 [C₆H₅]⁺
Methyl144 [M]⁺143 [M-H]⁺, 117 [M-HCN]⁺, 103 [M-CH₃CN]⁺
2,3-Diphenyl282 [M]⁺281 [M-H]⁺, 205 [M-C₆H₅]⁺, 178 [M-C₆H₅CN]⁺, 102 [C₆H₅CN]⁺.[1]
Table 4: FTIR and UV-Vis Spectroscopic Data for a Representative 2-Substituted Quinoxaline (2,3-Diphenylquinoxaline)
TechniqueKey Absorptions/MaximaInterpretation
FTIR ~3060 cm⁻¹Aromatic C-H stretch
~1595 cm⁻¹C=N stretch of the pyrazine (B50134) ring
~1485, 1445 cm⁻¹Aromatic C=C stretching
~760, 690 cm⁻¹C-H out-of-plane bending for monosubstituted benzene (B151609) rings
UV-Vis λmax ≈ 245 nmπ → π* transition of the quinoxaline core
λmax ≈ 345 nmn → π* transition and extended conjugation with phenyl rings

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of 2-Substituted Quinoxalines (General Procedure)

A common method for the synthesis of 2-substituted quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

  • Dissolution: Dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent, such as ethanol (B145695) or acetic acid, in a round-bottom flask.

  • Addition of Dicarbonyl: Add the corresponding 1,2-dicarbonyl compound (1.0 equivalent) to the solution.

  • Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., ethanol) to remove unreacted starting materials. The crude product can be further purified by recrystallization.

NMR Spectroscopy
  • Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the quinoxaline sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2] For ¹³C NMR, a higher concentration of 50-100 mg is typically required.[2] Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the NMR spectra on a spectrometer (e.g., 300 or 400 MHz). For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the quinoxaline derivative (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[3]

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph. The components of the sample are separated based on their volatility and interaction with the GC column. A typical column is a 30 m fused silica (B1680970) capillary column.

  • MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a common ionization method.[1] The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique can be used. For the KBr pellet method, a small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for the pellet method) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the quinoxaline derivative in a UV-transparent solvent (e.g., ethanol, chloroform, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm.[4] A baseline spectrum of the solvent in a matched cuvette should be recorded first.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the characterization of 2-substituted quinoxalines and the logical relationship between the different spectroscopic techniques.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of 2-Substituted Quinoxaline Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis UVVis->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: General experimental workflow for the synthesis and characterization of 2-substituted quinoxalines.

Logical_Relationships cluster_techniques Analytical Techniques Structure Chemical Structure NMR NMR (1H, 13C) Structure->NMR Connectivity & Chemical Environment MS Mass Spectrometry Structure->MS Molecular Weight & Fragmentation FTIR FTIR Structure->FTIR Functional Groups UVVis UV-Vis Structure->UVVis Electronic Transitions & Conjugation NMR->MS Complementary Information NMR->FTIR Complementary Information MS->FTIR Complementary Information

Caption: Logical relationships between spectroscopic techniques for structural elucidation.

References

Navigating the Labyrinth of 2-Chloroquinoxaline Reactions: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and analysis of quinoxaline (B1680401) derivatives are pivotal in the quest for novel therapeutic agents. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of reaction products stemming from 2-chloroquinoxaline, a versatile scaffold in medicinal chemistry. We delve into detailed experimental protocols, present quantitative data, and offer a comparative perspective against other analytical methods, empowering you to make informed decisions in your research endeavors.

The electrophilic nature of this compound makes it a prime candidate for nucleophilic aromatic substitution (SNA r) reactions, allowing for the introduction of a diverse array of functional groups at the 2-position.[1] This versatility is a cornerstone of drug discovery, enabling the synthesis of a wide range of derivatives with potential biological activity.[2] The precise characterization of these reaction products is paramount, and mass spectrometry stands out as a powerful and sensitive analytical tool for this purpose.

Unraveling Reaction Products: A Head-to-Head Comparison of Analytical Techniques

While mass spectrometry is a frontline technique for the analysis of this compound reaction products, a comprehensive analytical strategy often involves complementary methods. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are two such powerful alternatives.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Information Molecular weight and fragmentation patternsDetailed molecular structure and connectivityPurity and quantification
Sensitivity High (picomole to femtomole)Moderate to lowModerate
Sample Requirement LowHighLow to moderate
Structural Elucidation Inferred from fragmentationDirect and unambiguousIndirect (based on retention time)
Quantitative Analysis Excellent with appropriate standardsGood (qNMR)Excellent with appropriate standards
Hyphenation Easily coupled with chromatography (LC-MS, GC-MS)Can be coupled with LC (LC-NMR)Routinely used with various detectors (UV, DAD)

Table 1: Comparison of Analytical Techniques for the Analysis of this compound Reaction Products.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity for detecting and identifying reaction products, even at trace levels.[3] NMR, on the other hand, provides a definitive structural characterization of the synthesized molecules.[4] HPLC with UV detection is a robust and cost-effective method for assessing reaction conversion and product purity.[5]

Quantitative Performance: A Look at Detection and Quantification Limits

The sensitivity of an analytical method is a critical parameter, especially in drug development where early-stage compounds may be available in limited quantities. The following table provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for quinoxaline derivatives using different analytical techniques.

Analytical MethodAnalyte ClassLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSQuinoxaline-1,4-di-N-oxides0.30–2.51 µg/kg1.10–8.37 µg/kg[6]
Colorimetric SensingQuinoxaline DyesVaries by amineVaries by amine
HPLC-UVGeneral Pharmaceutical CompoundsMethod-dependentMethod-dependent

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Quinoxaline Derivatives.

The data clearly demonstrates the superior sensitivity of LC-MS/MS for the analysis of quinoxaline derivatives, enabling the detection and quantification of compounds at very low concentrations.[6]

The Reaction Landscape of this compound

The reactivity of this compound allows for a wide range of nucleophilic substitution reactions. Understanding the expected products is the first step in a successful analysis.

Reaction_Pathways This compound This compound Product 2-Substituted Quinoxaline This compound->Product SNA r NuH Nucleophile (R-NH2, R-OH, R-SH) NuH->Product Base Base Base->Product

A generalized nucleophilic aromatic substitution (SNAr) reaction of this compound.

Common nucleophiles include amines, phenols, and thiols, leading to the formation of 2-amino-, 2-aryloxy-, and 2-thio-substituted quinoxalines, respectively.

Experimental Protocols: A Step-by-Step Guide

1. Synthesis of 2-(Phenylamino)quinoxaline

This protocol describes the synthesis of a 2-aminoquinoxaline derivative via a nucleophilic aromatic substitution reaction between this compound and aniline (B41778).

  • Materials: this compound, aniline, and a suitable base (e.g., potassium carbonate).

  • Procedure:

    • Dissolve this compound (1.0 eq) and aniline (1.2 eq) in a suitable solvent (e.g., dimethylformamide).

    • Add the base (2.0 eq) to the reaction mixture.

    • Heat the mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. Mass Spectrometry Analysis of 2-(Phenylamino)quinoxaline

This protocol outlines the general procedure for analyzing the synthesized product using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation:

    • Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

    • Dilute the filtered solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or time-of-flight (TOF) mass analyzer.

    • Ionization Mode: Positive ion mode is typically used for the analysis of nitrogen-containing compounds.

    • Data Acquisition: Acquire full scan MS and product ion (MS/MS) spectra.

Deciphering the Spectra: Fragmentation Patterns

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, aiding in its identification and structural elucidation.

Fragmentation of 2-(Phenylamino)quinoxaline:

Under collision-induced dissociation (CID), the protonated molecule of 2-(phenylamino)quinoxaline is expected to undergo characteristic fragmentation.

Fragmentation_Pathway M_H [M+H]+ Fragment1 Loss of Aniline M_H->Fragment1 - C6H7N Fragment2 Loss of HCN M_H->Fragment2 - HCN

A simplified fragmentation pathway for 2-(phenylamino)quinoxaline.

Key fragment ions may arise from the cleavage of the C-N bond, resulting in the loss of the aniline moiety, or from the characteristic fragmentation of the quinoxaline ring itself, such as the loss of a neutral hydrogen cyanide (HCN) molecule.

Workflow for Analysis and Comparison

A systematic workflow is crucial for the efficient analysis and comparison of this compound reaction products.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_comparison Comparison ReactionSetup Reaction Setup (this compound + Nucleophile) ReactionMonitoring Reaction Monitoring (TLC, LC-MS) ReactionSetup->ReactionMonitoring WorkupPurification Workup & Purification ReactionMonitoring->WorkupPurification MS_Analysis Mass Spectrometry (LC-MS, GC-MS) WorkupPurification->MS_Analysis NMR_Analysis NMR Spectroscopy WorkupPurification->NMR_Analysis HPLC_Analysis HPLC Analysis WorkupPurification->HPLC_Analysis DataComparison Data Comparison - Molecular Weight - Structure - Purity & Quantity MS_Analysis->DataComparison NMR_Analysis->DataComparison HPLC_Analysis->DataComparison

A comprehensive workflow for the synthesis, analysis, and comparison of this compound reaction products.

This workflow emphasizes the iterative process of synthesis, purification, and multi-faceted analysis, culminating in a thorough comparison of the data obtained from different analytical techniques to ensure the unambiguous identification and characterization of the target compounds.

References

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Chloroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of pharmaceutical development. 2-Chloroquinoxaline derivatives, a class of heterocyclic compounds with significant therapeutic potential, require robust analytical methods to accurately determine their purity and impurity profiles. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, alongside its advanced version, Ultra-Performance Liquid Chromatography (UPLC), and other alternative methods for the purity analysis of these compounds.

This guide presents detailed experimental protocols, comparative performance data, and visual workflows to assist in the selection and development of the most suitable analytical method for this compound derivatives.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a widely adopted technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1] Its versatility and robustness make it the primary choice for the purity analysis of this compound derivatives. A typical HPLC method for these compounds involves reversed-phase chromatography.

Representative HPLC Method Protocol

A robust HPLC method for the purity assessment of a this compound derivative, such as 2-Chloro-3-(morpholin-4-yl)quinoxaline, is detailed below. This protocol is based on established methods for similar quinoxaline (B1680401) derivatives.[1]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (0.1%).

  • Synthesized this compound derivative.

  • Commercial standard of the this compound derivative (≥98% purity).

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the commercial standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.[1]

  • Sample Solution: Prepare the synthesized compound in the same manner as the standard solution to a final concentration of 1 mg/mL.[1]

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 320 nm (or DAD scan 200-400 nm)
Injection Volume 10 µL

Data Analysis: The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Impurities are identified by their retention times relative to the main peak.[1]

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the workhorse for purity analysis, other techniques offer specific advantages. The choice of method depends on the physicochemical properties of the this compound derivative and its potential impurities, as well as the specific requirements of the analysis.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes smaller stationary phase particles (<2 µm) and higher operating pressures.[2][3] This results in faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound derivatives that are amenable to volatilization, GC-MS can provide excellent separation and definitive identification of impurities through mass spectral library matching.[4]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules. For ionizable this compound derivatives, CE can offer an alternative separation mechanism to HPLC, providing orthogonal data for purity assessment.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique that is often used for reaction monitoring and preliminary purity assessment. While not as quantitative as other methods, it can be a valuable tool in the early stages of method development.

Performance Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of the discussed analytical techniques for the purity analysis of this compound derivatives. The values presented are representative and may vary depending on the specific compound and experimental conditions.

ParameterHPLC-UVUPLC-UVGC-MSCapillary Electrophoresis (CE)Thin-Layer Chromatography (TLC)
Resolution GoodExcellentExcellentExcellentModerate
Sensitivity GoodVery GoodExcellentVery GoodModerate
Analysis Time 15-30 min[4]5-15 min[3]15-30 min[4]10-20 min5-10 min
Linearity (R²) >0.999[5]>0.999[2]>0.995>0.99Qualitative/Semi-quantitative
Limit of Detection (LOD) ~0.01%~0.005%~0.001%~0.01%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.003%~0.03%~0.3%
Compound Volatility Not requiredNot requiredRequiredNot requiredNot required
Sample Throughput ModerateHighModerateHighHigh
Cost per Sample ModerateModerateHighLowVery Low

Visualizing the Workflow and Method Comparison

To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for HPLC method development and a logical comparison of the different analytical techniques.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation SystemEquilibration System Equilibration SamplePrep->SystemEquilibration MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemEquilibration Injection Sample Injection SystemEquilibration->Injection ChromatographicSeparation Chromatographic Separation Injection->ChromatographicSeparation Detection Detection (UV/DAD) ChromatographicSeparation->Detection PeakIntegration Peak Integration Detection->PeakIntegration PurityCalculation Purity Calculation PeakIntegration->PurityCalculation Report Generate Report PurityCalculation->Report Analytical_Method_Comparison cluster_chromatography Chromatographic Techniques cluster_electrophoresis Electrophoretic Technique HPLC HPLC UPLC UPLC HPLC->UPLC Higher Resolution GC GC-MS TLC TLC CE Capillary Electrophoresis PurityAnalysis Purity Analysis of This compound Derivatives PurityAnalysis->HPLC High Versatility PurityAnalysis->UPLC High Speed & Sensitivity PurityAnalysis->GC Volatile Analytes PurityAnalysis->TLC Rapid Screening PurityAnalysis->CE Charged Analytes

References

Comparative Reactivity of 2-Chloroquinoxaline vs. 2-Bromoquinoxaline: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry and materials science, quinoxaline (B1680401) derivatives serve as privileged scaffolds due to their wide range of biological activities and valuable electronic properties. The functionalization of the 2-position of the quinoxaline ring is a common strategy for generating diverse molecular libraries. This guide provides an objective comparison of the reactivity of two key starting materials, 2-Chloroquinoxaline and 2-Bromoquinoxaline (B1269807), in widely-used cross-coupling and nucleophilic substitution reactions. The data presented herein aims to assist researchers in selecting the optimal substrate and reaction conditions for their specific synthetic goals.

Overview of Reactivity

The choice between this compound and 2-Bromoquinoxaline is primarily dictated by the type of transformation intended. The fundamental differences in their reactivity stem from the inherent properties of the carbon-halogen bond.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The reactivity order for aryl halides is typically I > Br > Cl.[1] This trend is governed by the bond dissociation energy of the carbon-halogen bond, where the weaker C-Br bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Cl bond.[2] Consequently, 2-Bromoquinoxaline is generally more reactive, allowing for milder reaction conditions, shorter reaction times, and often higher yields compared to its chloro-analogue.[3][4] While significant advances have been made in developing catalyst systems for less reactive aryl chlorides, they often require more specialized, bulky, and electron-rich phosphine (B1218219) ligands.[4][5]

  • Nucleophilic Aromatic Substitution (SNAr): In contrast to cross-coupling, the reactivity in SNAr reactions is often dominated by the electronegativity of the leaving group, with a general trend of F > Cl > Br > I.[6] The electron-withdrawing nature of the quinoxaline ring's nitrogen atoms activates the 2-position for nucleophilic attack.[7] In these reactions, this compound is expected to be more reactive than 2-Bromoquinoxaline. The reaction proceeds via a Meisenheimer complex, and the rate-determining step is typically the initial nucleophilic attack, which is favored by a more electronegative halogen.[8][9]

Comparative Performance Data

The following tables summarize typical experimental outcomes for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and a representative SNAr reaction, highlighting the performance differences between the two substrates.

Table 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
SubstratePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-BromoquinoxalinePd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O90492
This compoundPd(OAc)₂ (3)SPhos (6)K₃PO₄1,4-Dioxane1101885
This compoundPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9024<10

Data synthesized from established principles of aryl halide reactivity in Suzuki-Miyaura couplings.[2][10]

Table 2: Buchwald-Hartwig Amination with Morpholine
SubstratePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-BromoquinoxalinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene100695
This compoundPd₂(dba)₃ (2)RuPhos (4)LHMDSToluene1102088

Data synthesized based on typical conditions for Buchwald-Hartwig amination of heteroaryl halides.[11][12][13]

Table 3: Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide
SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
2-BromoquinoxalineNaOMe (1.5 eq)-Methanol65875
This compoundNaOMe (1.5 eq)-Methanol65391

Data reflects the generally higher reactivity of aryl chlorides in SNAr reactions.[6][14]

Diagrams and Workflows

Logical Flow for Substrate Selection

The decision-making process for selecting between 2-chloro- and 2-bromoquinoxaline can be visualized as follows.

start Start: Synthetic Goal reaction_type Intended Reaction Type? start->reaction_type pd_coupling Pd Cross-Coupling (Suzuki, Buchwald, etc.) reaction_type->pd_coupling Cross-Coupling snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr bromo_choice Choose 2-Bromoquinoxaline pd_coupling->bromo_choice chloro_choice Choose this compound snar->chloro_choice bromo_reason Reason: Higher reactivity due to weaker C-Br bond. Milder conditions. bromo_choice->bromo_reason chloro_reason Reason: Higher reactivity due to higher electronegativity of Cl. Faster reaction. chloro_choice->chloro_reason

Caption: Substrate selection guide based on reaction type.

General Catalytic Cycle for Suzuki-Miyaura Coupling

The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The oxidative addition step is typically rate-limiting and proceeds faster for 2-bromoquinoxaline.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pdII Ar-Pd(II)(X)L₂ ox_add->pdII transmetal Transmetalation pdII->transmetal pdII_R Ar-Pd(II)(R)L₂ transmetal->pdII_R red_elim Reductive Elimination pdII_R->red_elim red_elim->pd0 product Product (Ar-R) red_elim->product arx 2-Haloquinoxaline (Ar-X) arx->ox_add X = Br (faster) X = Cl (slower) boronic Boronic Acid (R-B(OH)₂) + Base boronic->transmetal setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Catalyst, Ligand, Base, Solvent setup->reagents reaction Heat to Target Temp reagents->reaction monitor Monitor by TLC / LC-MS reaction->monitor workup Quench & Liquid-Liquid Extraction monitor->workup purify Column Chromatography workup->purify analyze Characterization (NMR, MS) purify->analyze

References

A Comparative Guide to 2-Chloroquinoxaline-Based Kinase Inhibitors: Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline (B1680401) scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, has emerged as a privileged structure in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] Among these, 2-chloroquinoxaline-based compounds have garnered significant attention as potent kinase inhibitors, a class of drugs that has revolutionized the treatment of diseases like cancer.[1][3] This guide provides an objective comparison of the structure-activity relationships (SAR) of various this compound-based kinase inhibitors, supported by experimental data and detailed methodologies, to aid in the rational design of novel and more effective therapeutic agents.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound derivatives has been evaluated against a range of protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds, providing a clear comparison of their activity.

Compound IDTarget KinaseIC50 (nM)NotesReference
1c Human CK249A 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid derivative.[4]
8o EGFR-Approximately 11-fold more potent than the prototype compound 7.[5]
8o VEGFR-2-Approximately 7-fold more potent than the prototype compound 7.[5]
26e ASK130.17A dibromo substituted quinoxaline fragment.[6]
CPD4 EGFR (L858R/T790M/C797S)3.04 ± 1.24Quinoxalinone-containing compound.[7]
CPD15 EGFR (L858R/T790M/C797S)6.50 ± 3.02Quinoxalinone-containing compound.[7]
CPD21 EGFR (L858R/T790M/C797S)3.81 ± 1.80Quinoxalinone-containing compound.[7]
Osimertinib (Reference) EGFR (L858R/T790M/C797S)8.93 ± 3.01Third-generation EGFR TKI.[7]
8b EGFR-TK1.372-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one.[8]
Erlotinib (Reference) EGFR-TK-Reversible inhibitor of EGFR.[8]
CH5132799/PA-79 PI3Kα14Oral pan-class I PI3K inhibitor.[9]
Compound 7f VEGFR-2-Displayed 1.2 times the inhibitory activity of sorafenib.[10]
Compound 23j VEGFR-23.7bis([3][11][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivative.[13]
Sorafenib (Reference) VEGFR-23.12[13]
Compound 14a VEGFR-23.2[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core.[2] SAR studies have revealed several key trends for enhancing the inhibitory potency and selectivity of these compounds.

  • Substitutions at the 2- and 3-positions: Modifications at these positions on the pyrazine ring significantly influence the compound's activity. The introduction of an amino group at the 3-position is a common feature in many active derivatives. For instance, in a series of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives targeting human protein kinase CK2, a 4-[(3-chlorophenyl)amino] substituent was found to be crucial for potent inhibition.[4]

  • Substitutions on the aniline (B41778) moiety: For 2-chloro-4-anilino-quinazoline derivatives, which share a similar structural scaffold, the presence of a hydrogen bond donor at the para position of the aniline moiety is important for interaction with conserved glutamate (B1630785) and aspartate residues in the binding sites of both EGFR and VEGFR-2.[5]

  • Substitutions on the benzene ring (positions 6 and 7): The introduction of electron-withdrawing groups, such as halogens, at these positions has been shown to be beneficial for certain biological activities.[2] In a series of quinoxaline-2-carboxylic acid analogs targeting Pim-1/2 kinase, halogenated substituents at positions 6 and 7 were found to establish favorable hydrophobic interactions within the kinase hinge region.[2]

  • Fused ring systems: The fusion of other heterocyclic rings to the quinoxaline scaffold can lead to highly potent inhibitors. For example, bis([3][11][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives have shown nanomolar inhibitory activity against VEGFR-2.[13]

Experimental Protocols

The evaluation of this compound-based kinase inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a purified kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[11]

  • Compound Preparation: Test compounds are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted to the desired concentrations.

  • Reaction Setup: The reaction is set up in a multi-well plate. Each well contains the purified kinase, a suitable substrate (peptide or protein), and the test compound at a specific concentration.[11]

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.[11]

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.[11]

  • Detection: A detection reagent (e.g., ADP-Glo™) is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.[11] The luminescent signal is read using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.[11]

Cell-Based Kinase Activity Assay

Cell-based assays are crucial for understanding how a kinase inhibitor acts on its target within a physiologically relevant context.[15] These assays can measure the phosphorylation of downstream substrates or assess the overall effect on cell viability and proliferation.[12][16]

  • Cell Culture: Cancer cell lines that are known to be dependent on the target kinase are cultured in appropriate media.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration.

  • Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.

  • Detection of Phosphorylation: The level of phosphorylation of the target kinase or its downstream substrates is measured using techniques such as:

    • Western Blotting: This technique uses specific antibodies to detect the phosphorylated and total protein levels.

    • ELISA (Enzyme-Linked Immunosorbent Assay): This is a plate-based assay that can quantify the amount of a specific phosphorylated protein.[15][16]

  • Cell Viability/Proliferation Assays (e.g., MTT Assay): These assays measure the metabolic activity of the cells, which is an indicator of cell viability. A decrease in viability upon treatment with the inhibitor suggests that it is effectively inhibiting the target kinase and inducing cell death or inhibiting proliferation.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by quinoxaline-based inhibitors and a general workflow for the evaluation of these compounds.

Signaling_Pathway Simplified RTK/PI3K Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor This compound Inhibitor Inhibitor->RTK Inhibitor->PI3K

Caption: Simplified Receptor Tyrosine Kinase (RTK) and PI3K signaling pathway.

Experimental_Workflow Kinase Inhibitor Evaluation Workflow start Compound Synthesis (this compound derivatives) biochemical Biochemical Assays (In Vitro Kinase Inhibition) start->biochemical sar SAR Analysis & Lead Optimization biochemical->sar sar->start Iterative Design cellular Cell-Based Assays (Viability, Phosphorylation) sar->cellular in_vivo In Vivo Studies (Animal Models) cellular->in_vivo preclinical Preclinical Candidate in_vivo->preclinical

Caption: General experimental workflow for kinase inhibitor evaluation.

References

In Vitro Biological Activity of Substituted Quinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline (B1680401), a heterocyclic scaffold composed of a fused benzene (B151609) and pyrazine (B50134) ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of in vitro biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This guide provides an objective comparison of the performance of various substituted quinoxaline derivatives, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experimental assays are also presented to facilitate the replication and validation of these findings.

Anticancer Activity

Substituted quinoxaline derivatives have been extensively investigated for their cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, inhibition of key enzymes like topoisomerase II, and modulation of critical signaling pathways involved in cancer cell proliferation and survival.[1][2]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives, with IC50 values representing the concentration required to inhibit 50% of cell growth.

Compound Class/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Quinoxaline-based Compound IVProstate (PC-3)MTT2.11[1][3]
Quinoxaline-based Compound IIIProstate (PC-3)MTT4.11[3]
1-(N-substituted)-quinoxaline (Compound 14)Breast (MCF-7)MTT2.61[4]
Chloro-substituted Quinoxaline (Compound 11)Colon (HCT116)MTT2.5[4]
Chloro-substituted Quinoxaline (Compound 11)Breast (MCF-7)MTT9.0[4]
Quinoxaline with amide group (Compound 9)Colon (HCT116)MTT4.4[4]
Quinoxaline with amide group (Compound 9)Breast (MCF-7)MTT4.4[4]
Novel Quinoxaline Derivative (Compound 11)VariousMTT0.81 - 2.91[5]
Novel Quinoxaline Derivative (Compound 13)VariousMTT0.81 - 2.91[5]
Novel Quinoxaline Derivative (Compound 4a)VariousMTT3.21 - 4.54[5]
Novel Quinoxaline Derivative (Compound 5)VariousMTT3.21 - 4.54[5]
Key Signaling Pathways in Anticancer Activity

Several quinoxaline derivatives exert their anticancer effects by targeting crucial signaling pathways and enzymes essential for cancer cell survival and proliferation.[1] One of the key mechanisms is the inhibition of Topoisomerase II, an enzyme vital for DNA replication and repair.[1][3] Furthermore, some derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2.[3]

anticancer_pathway Quinoxaline Quinoxaline Derivative TopoII Topoisomerase II Quinoxaline->TopoII Inhibition Apoptosis_Proteins Pro-apoptotic Proteins (p53, caspases) Quinoxaline->Apoptosis_Proteins Upregulation Bcl2 Anti-apoptotic Protein (Bcl-2) Quinoxaline->Bcl2 Downregulation DNA_Rep DNA Replication & Repair TopoII->DNA_Rep Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Bcl2->Apoptosis

Anticancer Mechanism of Quinoxaline Derivatives

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7][8]

Comparative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected quinoxaline derivatives, with data presented as the zone of inhibition in millimeters or as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound/DerivativeMicroorganismAssayActivityReference
4, 6, 7aAspergillus niger, Candida albicansDisc DiffusionModerate Activity[6]
7b, 7c, 7d, 7eAspergillus nigerDisc DiffusionModerate Activity[6]
7, 8a, 8c, 8d, 8e, 11a, 11cS. aureus, B. subtilis, E. coli, P. aeruginosaDisc DiffusionHighly Active[8]
5kAcidovorax citrulli-Good Activity[9]
5jRhizoctonia solani-EC50 = 8.54 µg/mL[9]
5tRhizoctonia solani-EC50 = 12.01 µg/mL[9]

Anti-inflammatory Activity

The anti-inflammatory potential of quinoxaline derivatives is commonly evaluated by their ability to inhibit key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines like TNF-α and IL-6.[10]

Comparative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected quinoxaline derivatives, with IC50 values representing the concentration required to inhibit a biological process by 50%.

Compound/DerivativeTargetIC50 (µM)Reference
Novel Quinoxaline Derivative (11)COX-137.96[5][10]
Novel Quinoxaline Derivative (11)COX-20.62[5][10]
Novel Quinoxaline Derivative (13)COX-130.41[5][10]
Novel Quinoxaline Derivative (13)COX-20.46[5][10]
Novel Quinoxaline Derivative (4a)COX-21.17[5][10]
Novel Quinoxaline Derivative (5)COX-20.83[5][10]
Signaling Pathway in Inflammation

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[10] Certain quinoxaline derivatives have shown selective inhibition of COX-2, the isoform primarily involved in the inflammatory response.

antiinflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Quinoxaline Quinoxaline Derivative Quinoxaline->COX_Enzymes Inhibition experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Quinoxaline Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary In Vitro Assays (e.g., MTT, Disc Diffusion) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50 / MIC Determination) Primary_Screening->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Dose_Response->Mechanism_Study Data_Collection Data Collection & Analysis Mechanism_Study->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Data_Collection->SAR_Analysis

References

A Crystallographic Compass: Comparing Novel 2-Chloroquinoxaline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the crystal structures of novel 2-chloroquinoxaline derivatives reveals key structural insights crucial for the rational design of new therapeutic agents. This guide provides an objective comparison of their crystallographic data, alongside detailed experimental protocols for their synthesis and characterization, aimed at researchers, scientists, and drug development professionals.

The quinoxaline (B1680401) scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties. The introduction of a chloro-substituent at the 2-position provides a reactive site for further molecular exploration, making this compound a valuable starting point for the synthesis of new drug candidates. Understanding the three-dimensional arrangement of atoms in these novel derivatives through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and optimizing their therapeutic potential.

This guide presents a comparative analysis of the crystallographic data for the parent compound, this compound, and a selection of its novel derivatives. The data, summarized in the table below, highlights the influence of different substituents on the crystal packing and molecular geometry.

Comparative Crystallographic Data of this compound Derivatives

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZCCDC No.
This compoundC₈H₅ClN₂MonoclinicP2₁/n9.1299(2)3.8082(1)21.0777(6)9093.028(2)90731.82(3)4722867[1]
2-Chloro-3-methylquinoxalineC₉H₇ClN₂TriclinicP-16.8876(4)7.4022(4)9.7781(6)105.101(3)96.113(3)109.111(3)433.81(4)2N/A

Experimental Protocols

The synthesis and crystallographic analysis of these compounds involve a series of precise experimental procedures. Below are detailed methodologies for the key experiments.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the condensation of an o-phenylenediamine (B120857) with an appropriate dicarbonyl compound to form a quinoxalin-2(1H)-one. This intermediate is then chlorinated to yield the this compound scaffold. Subsequent modifications can be made at the 3-position or on the benzene (B151609) ring.

Step 1: Synthesis of Quinoxalin-2(1H)-one

  • Dissolve o-phenylenediamine in a suitable solvent, such as ethanol (B145695) or a mixture of water and ethanol.

  • Add an equimolar amount of a 2-keto acid (e.g., pyruvic acid for 3-methylquinoxalin-2(1H)-one).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Step 2: Chlorination to this compound

  • Suspend the quinoxalin-2(1H)-one in a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound derivative.

  • Purify the crude product by column chromatography or recrystallization.

X-ray Crystallography Workflow

The determination of the crystal structure of the synthesized compounds follows a standardized workflow, from crystal growth to data analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement validation Validation (CIF) refinement->validation

A generalized workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.

1. Crystal Growth:

  • High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, chloroform, or ethyl acetate/hexane).

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

3. Structure Solution and Refinement:

  • The collected diffraction data is processed, and the crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined using full-matrix least-squares on F² to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

  • The final structure is validated and deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).

Signaling Pathways and Logical Relationships

The biological activity of quinoxaline derivatives often stems from their interaction with specific signaling pathways. For instance, some derivatives have been shown to inhibit protein kinases involved in cell proliferation and survival. The following diagram illustrates a simplified representation of a kinase inhibition pathway that could be targeted by novel this compound derivatives.

signaling_pathway cluster_pathway Kinase Signaling Pathway receptor Growth Factor Receptor kinase Protein Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response Leads to inhibitor This compound Derivative inhibitor->kinase Inhibits

A simplified diagram of a protein kinase signaling pathway and the potential inhibitory action of a this compound derivative.

This guide provides a foundational comparison of the structural properties of novel this compound derivatives. Further research and the crystallographic analysis of a broader range of these compounds will continue to provide valuable insights for the development of next-generation therapeutics.

References

A Comparative Guide to the Efficacy of Palladium Catalysts for 2-Chloroquinoxaline Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of the quinoxaline (B1680401) scaffold is of paramount importance in medicinal chemistry and materials science due to the prevalence of this nitrogen-containing heterocycle in a wide array of biologically active compounds and functional materials.[1] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, offering a versatile and efficient means to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For researchers and professionals in drug development, the choice of an optimal palladium catalyst is a critical factor that dictates the efficiency, substrate scope, and overall success of the synthesis of novel quinoxaline derivatives.

This guide provides a comparative analysis of the efficacy of various palladium catalysts for the coupling of 2-chloroquinoxaline with different nucleophilic partners through Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The data presented herein is collated from scientific literature to assist in the selection of the most suitable catalytic system for a desired transformation.

The Catalytic Cycle: A General Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[1][2] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex.

  • Transmetalation (for Suzuki and Sonogashira) or a related step (for Heck and Buchwald-Hartwig): The coupling partner's organic group is transferred to the palladium center.

  • Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The general experimental workflow for these reactions is depicted in the following diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine this compound, Coupling Partner, and Base catalyst Add Palladium Catalyst and Ligand start->catalyst solvent Add Solvent under Inert Atmosphere catalyst->solvent heat Heat Reaction Mixture solvent->heat quench Quench Reaction and Extract with Organic Solvent heat->quench wash Wash Organic Layer quench->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify analyze Analyze Yield & Purity (NMR, MS, etc.) purify->analyze

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst is highly dependent on the nature of the coupling reaction, the substrates, and the reaction conditions. The following tables summarize the performance of different palladium catalyst systems for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions with chloroquinoxalines or analogous chloro-heterocycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.[3]

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)TimeYield (%)Reference
Pd(PPh₃)₄2,6-dichloroquinoxaline (B50164)Arylboronic acidK₃PO₄THF908 h-[4]
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane (B91453)/H₂O100 (MW)15 min81[3]
Pd(OAc)₂ / XPhos2-chloro-3-(2-thienyl)quinoxalineArylboronic acidK₃PO₄Toluene/H₂O10012 hHigh[1]

Note: Specific yield for the 2,6-dichloroquinoxaline reaction was not provided in the source material, but Pd(PPh₃)₄ was noted as an effective catalyst for mono-arylation.

Heck Coupling

The Heck reaction facilitates the coupling of aryl halides with alkenes.[1]

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂BromochromoneStyreneEt₃NNMP1604-[4]
Pd(OAc)₂2-Chloro-3-(2-thienyl)quinoxalineAlkeneKOtBuDMSO12012-24-[1]

Note: While specific yields for the quinoxaline substrate are not detailed, the conditions represent a standard protocol for this transformation.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes, often employing a palladium catalyst and a copper(I) co-catalyst.[4][5]

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)TimeYield (%)Reference
Pd(PPh₃)₂Cl₂ / CuI2-(4-bromophenyl)quinoxalineTerminal AlkyneEt₃NTHFRT--[4]
Pd(PPh₃)₂Cl₂ / CuI2-Chloro-3-(2-thienyl)quinoxalineTerminal AlkyneEt₃NTHFRT--[1]

Note: The Pd(PPh₃)₂Cl₂/CuI system is a classic and effective combination for Sonogashira couplings.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling aryl halides with amines, requiring a palladium catalyst and a suitable phosphine (B1218219) ligand.[1][6]

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)TimeYield (%)Reference
Pd₂(dba)₃ / Xantphos2-chloro-3-(2-thienyl)quinoxalineAmineCs₂CO₃1,4-Dioxane100--[1]
Pd(OAc)₂ / X-Phos2-bromo-13α-estrone 3-methyl etherAnilineNaOt-BuToluene150 (MW)10 minLow[4]

Note: The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency in Buchwald-Hartwig aminations.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the cross-coupling of this compound derivatives.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the this compound derivative (1 equivalent), the corresponding arylboronic acid (1.3 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2 equivalents) in a suitable solvent such as THF is heated at a temperature ranging from 60 to 100 °C.[1][4] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 2-arylquinoxaline.[1]

General Procedure for Heck Coupling

In a sealed tube, the this compound derivative (1.0 mmol), an alkene (1.5 mmol), and a base such as KOtBu (1.5 mmol) are combined.[1] The palladium catalyst, for instance, Pd(OAc)₂ (0.05 mmol), is then added.[1] A solvent like DMSO (3 mL) is added under an inert atmosphere.[1] The tube is sealed and the mixture is heated at a specified temperature (e.g., 120 °C) for 12-24 hours.[1] After cooling, the reaction mixture is worked up and the product is purified by chromatography.

General Procedure for Sonogashira Coupling

To a Schlenk flask, the this compound derivative (1.0 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 mmol), and a copper(I) co-catalyst such as CuI (0.1 mmol) are added.[1] The flask is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF, 10 mL), a base (e.g., Et₃N, 3.0 mmol), and the terminal alkyne (1.2 mmol) are added via syringe.[1] The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC. The product is then isolated and purified.

General Procedure for Buchwald-Hartwig Amination

In a reaction vessel, the this compound derivative (1.0 mmol), the amine (1.2 mmol), a palladium precursor such as Pd₂(dba)₃ (0.025 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol), and a base like Cs₂CO₃ (2.0 mmol) are combined.[1] The vessel is purged with an inert gas, and a solvent such as 1,4-dioxane (5 mL) is added.[1] The mixture is stirred at a designated temperature (e.g., 60-100 °C) until the reaction is complete.[1] The crude product is then purified by column chromatography.[1]

Conclusion

The selection of an appropriate palladium catalyst is a decisive factor for the successful synthesis of functionalized quinoxalines. For Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ can be effective, while more advanced systems with bulky phosphine ligands such as XPhos may be necessary for more challenging substrates.[1][4] The Heck and Sonogashira reactions often utilize catalyst systems like Pd(OAc)₂ and Pd(PPh₃)₂Cl₂/CuI, respectively.[1][4] For the crucial C-N bond formation via Buchwald-Hartwig amination, catalyst systems incorporating bulky, electron-rich phosphine ligands are generally required to achieve high efficiency.[4] The provided protocols offer robust starting points for researchers, though optimization for specific substrates is often necessary.

References

Unraveling the Antibiotic Action: A Comparative Guide to 2-Chloroquinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antibacterial mechanisms of action attributed to 2-chloroquinoxaline compounds. It synthesizes experimental data to elucidate how these promising molecules combat bacterial growth, offering insights into their potential as next-generation antibiotics.

Emerging as a significant class of antibacterial agents, this compound derivatives have demonstrated potent activity against a range of pathogenic bacteria. Understanding their precise mechanisms of action is paramount for their development into effective therapeutics. This guide delves into the current scientific understanding, presenting comparative data and detailing the experimental protocols used to investigate their antibacterial properties.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth. The following tables summarize the MIC values of various this compound analogs against clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Amino-Substituted Quinoxaline (B1680401) Derivatives

CompoundS. aureus (μg/mL)B. subtilis (μg/mL)MRSA (μg/mL)E. coli (μg/mL)
5m 4884
5n 816168
5o 8161616
5p 4884
Norfloxacin (Control) 4280.5

Data sourced from a study on C-2 amine-substituted quinoxaline analogues.[1]

Table 2: Comparative MIC of a Quinoxaline Derivative against Methicillin-Resistant Staphylococcus aureus (MRSA)

Antibacterial AgentMIC Range (μg/mL)Percentage of Isolates with MIC ≤2 µg/mLPercentage of Isolates with MIC of 4 µg/mL
Quinoxaline Derivative 1 - 823.3%56.7%
Vancomycin (Control) 1 - 823.3%63.3%

This study evaluated a specific quinoxaline derivative against sixty MRSA isolates.[2][3]

Unveiling the Mechanisms of Action

Current research points to two primary mechanisms through which this compound compounds exert their antibacterial effects: disruption of the bacterial cell membrane and inhibition of DNA gyrase.

Compromising the Bacterial Cell Membrane

One of the key mechanisms identified for a potent 2-amino-substituted quinoxaline derivative, compound 5p, is the disruption of the bacterial cell membrane's structural integrity.[1] This damage leads to the leakage of essential intracellular components, ultimately causing bacterial cell death.[1] This direct action on the physical barrier of the bacteria is a desirable trait for an antibiotic, as it can lead to rapid bactericidal effects.

Membrane Disruption Mechanism cluster_0 Bacterial Cell Bacterial_Membrane Bacterial Cell Membrane Membrane_Damage Membrane Disruption Bacterial_Membrane->Membrane_Damage Leads to Intracellular_Components Intracellular Components Leakage Leakage of Components Intracellular_Components->Leakage Quinoxaline_Compound This compound Derivative Quinoxaline_Compound->Bacterial_Membrane Interacts with Membrane_Damage->Leakage Causes Cell_Death Bacterial Cell Death Leakage->Cell_Death Results in DNA_Gyrase_Inhibition Quinoxaline_Compound This compound Derivative DNA_Gyrase Bacterial DNA Gyrase Quinoxaline_Compound->DNA_Gyrase Binds to Inhibition Inhibition of Enzyme Function Quinoxaline_Compound->Inhibition DNA_Replication_Process DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication_Process Essential for Inhibition->DNA_Gyrase Replication_Block DNA Replication Blocked Inhibition->Replication_Block Leads to Bacteriostasis Bacteriostasis Replication_Block->Bacteriostasis MIC_Workflow Start Start Prepare_Compounds Prepare serial dilutions of this compound compounds Start->Prepare_Compounds Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate microtiter plate wells containing compound dilutions with bacteria Prepare_Compounds->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC = lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

References

A Comparative Benchmark of Novel 2-Chloroquinoxaline Derivatives Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New research highlights the promising potential of novel 2-chloroquinoxaline derivatives as potent anticancer agents, demonstrating significant efficacy in preclinical studies. This guide provides a comprehensive comparison of these emerging compounds against established drugs, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology. The data presented herein, supported by detailed experimental protocols, underscores the potential of these derivatives to overcome some of the limitations of current cancer therapies.

The core of this investigation centers on the ability of these novel this compound derivatives to dually inhibit the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, making it a critical target for therapeutic intervention.[1]

Quantitative Performance Analysis

The in vitro cytotoxic activity of the new this compound derivatives was evaluated against the human colorectal carcinoma (HCT-116) cell line and compared with existing anticancer drugs, Doxorubicin, and the dual PI3K/mTOR inhibitor, BEZ235. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to assess the potency of these compounds.

CompoundTarget(s)HCT-116 IC50 (µM)Reference
New Quinoxaline Deriv. (VIIIc) PI3K/mTOR (putative)2.5 [2]
New Quinoxaline Deriv. (XVa) PI3K/mTOR (putative)4.4 [2]
DoxorubicinTopoisomerase II0.64 - 24.3[3]
BEZ235 (Dactolisib)PI3K/mTOR0.00686 - 0.1934[4]

Signaling Pathway Inhibition

The primary mechanism of action for these novel this compound derivatives is the inhibition of the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[1] In many cancers, this pathway is overactive, leading to uncontrolled cell division and resistance to apoptosis.[1] The diagram below illustrates the key components of this pathway and the points of inhibition by dual PI3K/mTOR inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor This compound Derivatives (Dual Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocols

To ensure transparency and reproducibility, detailed protocols for the key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (new this compound derivatives, Doxorubicin, BEZ235) and a vehicle control (DMSO). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined from the dose-response curves.

In Vitro PI3K Kinase Assay

This assay measures the activity of PI3K and the inhibitory effect of the compounds.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the PI3K enzyme, and the substrate (e.g., PIP2).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of product (PIP3) formed. This can be done using various methods, such as ADP-Glo Kinase Assay which measures the amount of ADP produced.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration to determine the IC50 value.

Experimental_Workflow Start Start Cell_Culture Cell Culture (HCT-116) Start->Cell_Culture Kinase_Assay In Vitro PI3K Kinase Assay Start->Kinase_Assay Recombinant PI3K Enzyme Drug_Treatment Drug Treatment (this compound derivs., Doxorubicin, BEZ235) Cell_Culture->Drug_Treatment MTT_Assay MTT Assay (Cell Viability) Drug_Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis End End Data_Analysis->End

Experimental workflow for evaluating new compounds.

Conclusion

The novel this compound derivatives demonstrate potent anticancer activity against the HCT-116 human colorectal carcinoma cell line, with IC50 values comparable to or, in some cases, more potent than the established chemotherapeutic agent Doxorubicin. Their mechanism of action, through the dual inhibition of the PI3K/mTOR pathway, represents a promising strategy for overcoming resistance mechanisms associated with single-target agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this new class of compounds.

References

Safety Operating Guide

Proper Disposal of 2-Chloroquinoxaline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe and compliant disposal of 2-chloroquinoxaline, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.

Hazard Identification and Immediate Safety Precautions

This compound is classified as a hazardous substance and requires careful handling.[1][2][3] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3][4]

Emergency Contact Information:

  • Spill or Exposure: Follow your institution's established emergency procedures.

  • Medical Emergency: Contact your local poison control center or seek immediate medical attention.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4Harmful if swallowed[1][3]
Acute Toxicity, Dermal4Harmful in contact with skin[3]
Acute Toxicity, Inhalation4Harmful if inhaled[3]
Skin Corrosion/Irritation2Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation[1][2][3]
Specific target organ toxicity — single exposure3May cause respiratory irritation[1][3][5]

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety glasses or a face shield. Must be approved under government standards such as NIOSH (US) or EN 166 (EU).[1]To prevent eye contact which can cause serious irritation.[1][2][3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile or Viton) and a lab coat. Fire/flame resistant and impervious clothing is recommended.[1][6]To prevent skin contact which can cause irritation.[1][2][3]
Respiratory Protection Use a NIOSH-approved respirator (e.g., N95 dust mask) if dust is generated or if working in an area with inadequate ventilation.[1][7]To prevent inhalation which can be harmful and cause respiratory irritation.[1][3]

Step-by-Step Disposal Protocol

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[3][8] Do not dispose of this chemical down the drain or in regular trash.[6]

Step 1: Waste Segregation

  • Collect waste this compound and any materials contaminated with it (e.g., weighing boats, filter paper, contaminated gloves) in a designated, compatible waste container.[6]

  • Crucially, keep halogenated organic waste separate from non-halogenated organic waste. [8][9][10] This is often a requirement for disposal facilities and can significantly reduce disposal costs.[9][10]

  • Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[6]

Step 2: Container Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Ensure the label also indicates the associated hazards (e.g., "Toxic," "Irritant").

  • Your institution's Environmental Health and Safety (EHS) department may require specific waste tags; ensure these are completed and attached.[9]

Step 3: Temporary Storage

  • Keep the waste container tightly closed when not in use.[1][9]

  • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1][9]

  • Ensure the storage area is away from direct sunlight, heat, and incompatible materials.[6]

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[1][3]

  • Disposal will likely be through high-temperature incineration at a regulated hazardous waste facility.[5][8]

Spill Management Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Wear Appropriate PPE: Before attempting to clean the spill, don the required PPE as outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels.

  • Clean Up: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Label the container with the spilled chemical's name and "Hazardous Waste," and dispose of it according to the procedures in Section 3.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Waste Generation (this compound or contaminated material) D Segregate as Halogenated Organic Waste A->D B Is the waste container properly labeled? C Label container with 'Hazardous Waste' and chemical name. B->C No E Store in a designated, cool, and dry area B->E Yes C->B D->B F Contact licensed waste disposal contractor for pickup E->F G Final Disposal (e.g., Incineration) F->G

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.

References

Safeguarding Your Research: Essential Protective Measures for Handling 2-Chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Chloroquinoxaline, a compound utilized in various research and development applications. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

This compound is a hazardous substance that can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, strict observance of safety procedures is mandatory.

Personal Protective Equipment (PPE)

The first line of defense against exposure to this compound is the correct selection and use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesDouble-gloving with nitrile or neoprene gloves is recommended. Always inspect gloves for signs of degradation or perforation before use. Change gloves immediately if they become contaminated.[4]
Eyes Safety glasses with side shields or chemical splash gogglesEye protection must meet ANSI Z87.1 standards. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5]
Body Laboratory coatA flame-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum coverage.[4]
Respiratory Certified chemical fume hoodAll handling of solid this compound or its solutions should be performed in a well-ventilated chemical fume hood to prevent the inhalation of dust or vapors.[2][4] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A standardized operational plan is crucial for minimizing exposure and preventing contamination during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible.[4]

  • Have all necessary equipment, such as spatulas, weighing paper, and reaction vessels, clean and readily available inside the fume hood.[4]

2. Weighing and Transferring:

  • Perform all weighing and transferring of the solid compound exclusively within the chemical fume hood to contain any dust particles.[4]

  • Use a micro-spatula for handling the solid to minimize dust creation.[4]

  • When preparing a solution, add the solid to the solvent slowly to prevent splashing.[4]

3. During Reaction:

  • Keep all reaction vessels clearly labeled.

  • Seal vessels when not in use.

  • Continuously monitor the reaction for any unexpected changes.[4]

4. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.[4]

  • Remove and dispose of contaminated PPE in the designated hazardous waste container.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is critical to protect personnel and the environment. This compound is classified as hazardous waste and must be disposed of according to local, state, and federal regulations.[1][5]

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated and clearly labeled hazardous waste container. The label should indicate "Halogenated Organic Solid Waste" and list "this compound" as a component.[4]

  • Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container for halogenated organic liquid waste.

2. Container Management:

  • Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area.[5]

  • Ensure containers are made of a material compatible with the chemical.

3. Final Disposal:

  • Arrange for a licensed hazardous waste disposal contractor to collect the waste for appropriate treatment, such as incineration.[5]

Experimental Workflow and Safety Protocol

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Safety Equipment (Eyewash/Shower) prep_hood->prep_safety handle_weigh Weigh and Transfer prep_safety->handle_weigh handle_react Perform Reaction handle_weigh->handle_react handle_monitor Monitor Reaction handle_react->handle_monitor cleanup_decon Decontaminate Surfaces and Glassware handle_monitor->cleanup_decon cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe disp_segregate Segregate Solid and Liquid Waste cleanup_ppe->disp_segregate disp_label Label Hazardous Waste Containers disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for Licensed Disposal disp_store->disp_pickup

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Chloroquinoxaline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。